molecular formula C10H7NO3 B182772 2-oxo-2H-chromene-3-carboxamide CAS No. 1846-78-2

2-oxo-2H-chromene-3-carboxamide

Cat. No.: B182772
CAS No.: 1846-78-2
M. Wt: 189.17 g/mol
InChI Key: XMQOBGDXGQSRID-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-3-carboxamide is a versatile coumarin-based scaffold of significant interest in medicinal chemistry and drug discovery research. Coumarin derivatives are extensively studied for their diverse pharmacological properties, including potent anticancer and neurobiological activities . In cancer research, structurally similar coumarin-3-carboxamide compounds have demonstrated promising cytotoxicity against multidrug-resistant cancer cell lines by inducing apoptosis through the activation of the PERK/eIF2α/ATF4 endoplasmic reticulum stress pathway . These findings highlight the potential of this chemical class in developing novel oncology therapeutics that can bypass common resistance mechanisms. In neuroscience, research on analogous compounds has shown them to be promising candidates for targeting enzymes like acetylcholinesterase and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases such as Alzheimer's . The core coumarin structure can be readily functionalized, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents . This product is intended for research purposes as a key synthetic intermediate or biological probe. It is supplied for Laboratory Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQOBGDXGQSRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171595
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1846-78-2
Record name 2-Oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Knoevenagel Condensation for the Synthesis of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-oxo-2H-chromene-3-carboxamide, a core scaffold in medicinal chemistry, via the Knoevenagel condensation. The narrative moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and field-proven strategies for optimization and troubleshooting.

Strategic Overview: The Significance of the Coumarin Scaffold

The 2-oxo-2H-chromene, commonly known as coumarin, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds. Its derivatives are of immense interest to the pharmaceutical industry, exhibiting a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2][3]. The C-3 carboxamide functionalization, in particular, serves as a crucial handle for further molecular elaboration, enabling the development of diverse compound libraries for drug discovery programs.

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It provides a highly efficient and atom-economical route to the coumarin core by reacting an ortho-hydroxybenzaldehyde (salicylaldehyde) with an active methylene compound.[4] This guide focuses specifically on the reaction between salicylaldehyde and 2-cyanoacetamide to yield the target this compound.

The Reaction Unveiled: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis is not a simple one-step condensation but a sequential cascade involving condensation, dehydration, and intramolecular cyclization. The entire process is typically catalyzed by a weak base, such as piperidine.

Two plausible mechanistic pathways are generally considered:

  • The Carbanion Pathway: The base abstracts an acidic α-hydrogen from the active methylene compound (2-cyanoacetamide), generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of salicylaldehyde. The resulting tetrahedral alkoxide intermediate is protonated, forming a β-hydroxy adduct, which subsequently undergoes base-catalyzed dehydration to yield an α,β-unsaturated intermediate. The crucial final step is an intramolecular oxa-Michael addition (lactonization), where the phenoxide ion of the salicylaldehyde moiety attacks the electrophilic β-carbon of the newly formed double bond, leading to ring closure and formation of the stable coumarin system.

  • The Iminium Ion Pathway: Theoretical and experimental studies suggest that secondary amine catalysts like piperidine can play a more active role.[5][6] The catalyst first reacts with salicylaldehyde to form a highly electrophilic iminium ion. This increased electrophilicity facilitates the attack by the less nucleophilic, un-deprotonated active methylene compound or its enolate. The subsequent steps of elimination and cyclization proceed as described above. This pathway often has a lower activation energy barrier, explaining the high efficacy of catalysts like piperidine.[5][6]

Below is a visualization of the comprehensive reaction mechanism, incorporating the key iminium ion intermediate.

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_nucleophile Nucleophile Formation cluster_condensation Condensation & Cyclization Salicylaldehyde Salicylaldehyde Iminium Iminium Ion (Enhanced Electrophile) Salicylaldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine (Catalyst) Piperidine->Iminium Addition Nucleophilic Addition Iminium->Addition Attack by Carbanion Cyanoacetamide 2-Cyanoacetamide (Active Methylene) Carbanion Carbanion (Enolate) (Nucleophile) Cyanoacetamide->Carbanion + Base - HB⁺ Carbanion->Addition Intermediate Adduct Intermediate Addition->Intermediate Elimination Elimination (- Piperidine) Intermediate->Elimination Cyclization Intramolecular Oxa-Michael Addition (Lactonization) Elimination->Cyclization Product 2-oxo-2H-chromene- 3-carboxamide Cyclization->Product

Caption: Knoevenagel condensation mechanism for coumarin synthesis.

Deconstruction of Core Components

The success of the synthesis hinges on the judicious selection of reactants, catalyst, and solvent. Each choice has a direct causal impact on reaction rate, yield, and purity.

The Reactants: Salicylaldehyde and 2-Cyanoacetamide
  • Salicylaldehyde: The defining feature is the ortho-hydroxyl group, which is essential for the final intramolecular cyclization to form the lactone ring. Its presence is non-negotiable for this synthetic strategy. Substituents on the aromatic ring can modulate the reactivity of the carbonyl group; electron-withdrawing groups increase its electrophilicity and can accelerate the initial condensation step, while electron-donating groups may have the opposite effect.

  • 2-Cyanoacetamide: This is the "active methylene" component. The flanking electron-withdrawing cyano (-CN) and carboxamide (-CONH₂) groups significantly increase the acidity of the methylene protons (CH₂), facilitating their removal by a weak base to form the necessary nucleophile.[7] Using 2-cyanoacetamide directly installs the desired C-3 carboxamide functionality in the final product. Alternative active methylene compounds like malononitrile or ethyl cyanoacetate would yield 3-cyano or 3-ethoxycarbonyl coumarins, respectively.[8][9]

Catalyst Selection: The Engine of the Reaction

The catalyst's primary role is to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions, such as the self-condensation of salicylaldehyde.[4]

CatalystTypeTypical ConditionsAdvantages & CausalityDisadvantages
Piperidine Secondary AmineCatalytic amount, Reflux in EthanolHighly effective; forms a more reactive iminium ion intermediate, lowering the activation energy.[5][6]Volatile, pungent odor; can be difficult to remove completely.
Triethylamine (TEA) Tertiary AmineCatalytic amount, RefluxLess nucleophilic than piperidine, reducing some side reactions. Acts purely as a Brønsted base.Generally less reactive than piperidine for this transformation.
Ammonium Acetate SaltStoichiometric or catalyticMild, inexpensive, and effective, especially under solvent-free or microwave conditions.[10]Can sometimes lead to longer reaction times.
L-proline Amino AcidCatalytic amount, Ethanol, 80°C"Green" catalyst, bifunctional (acts as both base and acid), can provide high yields.[11]More expensive than traditional amine bases.
Heterogeneous Catalysts Solid BaseVaries (e.g., MgFe₂O₄)Easy removal by filtration, catalyst can be recycled, simplifying purification.[8]May require specific reaction conditions (e.g., ultrasound) and can have lower activity.
The Solvent System: The Reaction Environment

The solvent must effectively solubilize the reactants and facilitate heat transfer. The choice of solvent can significantly influence reaction kinetics.

  • Ethanol/Methanol: Protic polar solvents are most common. They effectively dissolve the reactants and are suitable for reflux temperatures.

  • Toluene/Benzene: Aprotic solvents can be used, often with a Dean-Stark apparatus to remove the water formed during the condensation, thereby driving the reaction equilibrium towards the product.[12][13]

  • Solvent-Free (Neat) Conditions: This is an environmentally friendly approach that often involves heating or microwave irradiation.[10][14] Reactions can be significantly faster, but thermal control is critical to avoid decomposition.

Field-Proven Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of this compound. It is designed as a self-validating system where progress can be monitored at key stages.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Salicylaldehyde

  • 2-Cyanoacetamide

  • Piperidine (catalytic amount)

  • Ethanol (absolute)

  • Hydrochloric Acid (dilute)

  • Deionized Water

Procedure:

  • Reagent Preparation & Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (e.g., 10 mmol, 1.22 g) and 2-cyanoacetamide (10 mmol, 0.84 g).

    • Add absolute ethanol (30 mL) to dissolve the solids.

    • To this stirred solution, add a catalytic amount of piperidine (e.g., 0.3-0.5 mL) dropwise.[1] The addition of the base is the causal trigger for the reaction cascade.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The formation of a precipitate is often observed as the product is less soluble in ethanol than the reactants.

    • Self-Validation Checkpoint: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the salicylaldehyde spot indicates reaction completion.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the flask to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the crude product cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

    • To ensure complete removal of the basic catalyst, the crude product can be re-slurried in dilute hydrochloric acid, filtered again, and then washed with deionized water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 60-70°C.

  • Purification & Characterization:

    • The primary method of purification is recrystallization. A solvent system of DMF/ethanol or pure ethanol is typically effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Final Validation: Confirm the identity and purity of the final product using standard analytical techniques:

      • Melting Point: Compare with the literature value.

      • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3300-3100), C=O of the lactone (~1700-1740), C=O of the amide (~1660-1680), and C=C stretching (~1600).[2]

      • ¹H-NMR (DMSO-d₆, δ ppm): Expect a characteristic singlet for the C4-proton at ~8.5-9.0 ppm, aromatic protons in the ~7.0-8.0 ppm region, and two broad singlets for the -CONH₂ protons.

      • Mass Spectrometry (MS): Verify the molecular weight of the product (Expected [M+H]⁺ ≈ 188.05).

Troubleshooting and Optimization Strategies

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure starting materials (especially oxidized salicylaldehyde).2. Insufficient reaction time or temperature.3. Inactive or insufficient catalyst.1. Purify salicylaldehyde by distillation before use.2. Extend reflux time and monitor via TLC.3. Add a fresh aliquot of catalyst or switch to a more effective one like piperidine.
Formation of Side Products 1. Self-condensation of salicylaldehyde due to an overly strong base or high catalyst concentration.2. Michael addition of a second cyanoacetamide molecule to the product.1. Use a weak base (piperidine, TEA) in strictly catalytic amounts.[15]2. Maintain a strict 1:1 stoichiometry of the reactants.[15]
Product is Oily or Difficult to Crystallize 1. Presence of impurities or residual solvent.2. Incomplete removal of the catalyst.1. Ensure the crude product is thoroughly dry before recrystallization. Perform an acid wash during work-up.2. Try a different recrystallization solvent or use a solvent/anti-solvent system (e.g., dissolve in DMF, precipitate with water).
Reaction Stalls 1. Reversible nature of the initial condensation step.2. Water buildup inhibiting the reaction.1. Switch to an aprotic solvent like toluene and use a Dean-Stark trap to remove water azeotropically, driving the equilibrium forward.[12]

Conclusion

The Knoevenagel condensation remains a powerful and reliable method for the synthesis of this compound. Its efficiency is rooted in a well-understood reaction cascade that leverages the inherent reactivity of salicylaldehyde and an active methylene compound. By understanding the causality behind the choice of reagents, catalyst, and reaction conditions, researchers can not only execute this synthesis with high fidelity but also intelligently troubleshoot issues and adapt the protocol for the creation of diverse libraries of coumarin derivatives. This strategic approach is fundamental to accelerating discovery programs in medicinal chemistry and drug development.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Various Authors. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH).
  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • Banerjee, B. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central (PMC). Available at: [Link]

  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • González-González, A., et al. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available at: [Link]

  • Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available at: [Link]

  • MDPI. (n.d.). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Available at: [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by. Available at: [Link]

  • ResearchGate. (n.d.). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. Available at: [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction of salicylaldehyde (3a) with triethyl phosphono- acetate (4). Available at: [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]

  • YouTube. (n.d.). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Available at: [Link]

  • Illinois Experts. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The coumarin scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Within this prominent class of compounds, 2-oxo-2H-chromene-3-carboxamide serves as a pivotal core structure for the development of novel therapeutic agents. The strategic placement of a carboxamide group at the 3-position of the coumarin ring provides a versatile handle for chemical modification, enabling the fine-tuning of physicochemical and biological properties. Understanding the intrinsic physicochemical characteristics of this core molecule is paramount for researchers, scientists, and drug development professionals to inform rational drug design, predict pharmacokinetic behavior, and develop robust analytical methodologies. This guide provides a comprehensive overview of the key physicochemical properties of this compound, supported by experimental protocols and theoretical insights.

Molecular Structure and Key Chemical Features

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyran-2-one ring. The carboxamide functional group at the C3 position is a key determinant of its chemical behavior, influencing its hydrogen bonding capacity, polarity, and reactivity.

Key Structural Features:

  • Coumarin Core: The planar, aromatic lactone system contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • Carboxamide Group: The -CONH₂ group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and interactions with biological targets.

  • Electron-Withdrawing Nature: The coumarin ring system and the carboxamide group are electron-withdrawing, which impacts the reactivity of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from salicylaldehyde. The first step involves the Knoevenagel condensation of salicylaldehyde with a malonic ester derivative to form the coumarin ring, followed by amidation. A common and efficient route utilizes the precursor ethyl 2-oxo-2H-chromene-3-carboxylate.

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

The precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, can be synthesized via the Knoevenagel condensation of salicylaldehyde and diethyl malonate in the presence of a basic catalyst such as piperidine.[1]

Synthesis of this compound

The final amidation step involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with ammonia. While specific literature for the unsubstituted amide is sparse, the general method for the synthesis of N-substituted amides can be adapted. This involves refluxing the ethyl ester with an amine, in this case, an ammonia solution.[1]

Synthesis Salicylaldehyde Salicylaldehyde Ester Ethyl 2-oxo-2H-chromene- 3-carboxylate Salicylaldehyde->Ester Knoevenagel Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->Ester Piperidine Piperidine Piperidine->Ester FinalProduct 2-oxo-2H-chromene- 3-carboxamide Ester->FinalProduct Amidation Ammonia Ammonia Ammonia->FinalProduct

Caption: Synthetic pathway for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data
PropertyValueSource/Method
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
Melting Point Not experimentally determined for the parent compound. The precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, has a melting point of 92-93 °C.[1]Inferred from Precursor
Solubility Sparingly soluble in water. Soluble in DMSO. Solubility in other organic solvents is not well-documented. The related coumarin-3-carboxylic acid is soluble in water (13 g/L at 37°C) and alcohol.Inferred from Analogs
pKa Not experimentally determined. The pKa of the related coumarin-3-carboxylic acid is predicted to be 1.84.Inferred from Analog
LogP (Lipophilicity) 1.5Calculated (PubChem)
Polar Surface Area (PSA) 69.4 ŲCalculated (PubChem)
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific data for the unsubstituted compound is limited, the expected spectral features can be inferred from its N-substituted derivatives.[1][2][3]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring and the protons of the amide group. The C4 proton typically appears as a downfield singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and amide groups, as well as the carbons of the aromatic and pyran rings. The carbonyl carbons of the lactone and amide in N-substituted derivatives appear around 161 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and amide groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching of the primary amide will also be present. For comparison, in 2-oxo-2H-chromen-7-yl benzoate, the C=O of the lactone appears at 1724 cm⁻¹.[2]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, the [M+H]⁺ ion was observed, confirming its molecular weight.[1]

  • UV-Visible (UV-Vis) Spectroscopy: Coumarin derivatives typically exhibit strong UV absorption. The UV-Visible spectrum of the closely related 2-oxo-2H-chromene-3-carbohydrazide shows a significant absorption peak. The λmax of coumarin-3-carboxylic acid in a phosphate buffer solution is reported to be 290 nm.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Solubility_Workflow Start Start: Excess Compound + Water Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Centrifuge/Settle Equilibrate->Separate Quantify Analyze Supernatant (UV-Vis/HPLC) Separate->Quantify End End: Determine Solubility (mg/mL) Quantify->End

Caption: Workflow for solubility determination.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the ionization constant (pKa) of a compound.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.

pKa_Workflow Start Dissolve Compound in Aqueous/Co-solvent Titrate Titrate with Standard Acid/Base Start->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine Half-Equivalence Point Plot->Analyze End End: Calculate pKa Analyze->End

Caption: Workflow for pKa determination.

Protocol 3: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method directly measures the partition coefficient of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase.

  • Equilibration: Shake the biphasic mixture vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow Start Dissolve Compound in Pre-saturated Water Mix Add Pre-saturated n-Octanol & Shake to Equilibrate Start->Mix Separate Centrifuge to Separate Phases Mix->Separate Quantify_Aq Analyze Aqueous Phase Separate->Quantify_Aq Quantify_Org Analyze n-Octanol Phase Separate->Quantify_Org Calculate Calculate P = [Org]/[Aq] Quantify_Aq->Calculate Quantify_Org->Calculate End End: LogP = log(P) Calculate->End

Caption: Workflow for LogP determination.

Stability Considerations

The stability of this compound is a critical parameter for its handling, storage, and formulation. The lactone ring of the coumarin system can be susceptible to hydrolysis under strongly basic conditions. The amide bond may also undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than the lactone. Stability studies should be conducted to evaluate the degradation of the compound under various conditions of pH, temperature, and light exposure.

Conclusion

This compound is a foundational scaffold in the design of new bioactive molecules. This guide has provided a detailed overview of its key physicochemical properties, including its synthesis, spectroscopic characteristics, and methods for experimental determination of solubility, pKa, and lipophilicity. While experimental data for the unsubstituted parent compound is not extensively available, the provided information, based on its derivatives and related analogs, offers valuable insights for researchers in the field of drug discovery and development. The outlined protocols serve as a practical resource for the comprehensive physicochemical profiling of this important class of compounds.

References

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. International Union of Crystallography. Available at: [Link]

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crystal structure analysis of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-oxo-2H-chromene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin scaffold, specifically the this compound core, represents a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties give rise to a diverse range of biological activities and applications in optoelectronics. A profound understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the and its derivatives. We will delve into the critical aspects of synthesis and crystallization, the principles and practicalities of single-crystal X-ray diffraction, and the detailed interpretation of the resulting structural data, with a focus on the supramolecular chemistry that governs its solid-state architecture.

Introduction: The Significance of the this compound Scaffold

Coumarins, or 2H-1-benzopyran-2-ones, are a class of compounds that have garnered significant attention due to their wide array of biological and chemical applications.[1] The this compound framework is a particularly interesting subset, with derivatives exhibiting pharmacological effects such as analgesic, anti-inflammatory, antiviral, and anticancer properties.[2] The carboxamide group at the 3-position provides a versatile handle for chemical modification, allowing for the fine-tuning of the molecule's properties.[3][4] Furthermore, the planarity and electron distribution of the coumarin ring system make it an excellent candidate for forming predictable and robust intermolecular interactions, a key aspect of crystal engineering.[5]

The determination of the precise three-dimensional arrangement of atoms in the crystalline state through X-ray crystallography provides invaluable insights into:

  • Molecular Conformation: Understanding the preferred spatial orientation of substituents and the degree of planarity of the core structure.

  • Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as hydrogen bonds and π-π stacking, that dictate the crystal packing.[5][6]

  • Structure-Property Relationships: Correlating the solid-state architecture with macroscopic properties like solubility, stability, and bioavailability.

This guide will walk through the essential steps of a typical crystal structure analysis of a this compound derivative, providing both the theoretical underpinnings and practical considerations for each stage.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure determination begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Pathways

Several synthetic routes to 2-oxo-2H-chromene-3-carboxamides have been reported. A common and effective method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with a primary amine.[7]

Experimental Protocol: Synthesis of N-substituted this compound [7]

  • Reactant Preparation: Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in hot ethanol (20 mL).

  • Amine Addition: To the solution, add the desired primary amine (1.2 mmol).

  • Reaction: Reflux the mixture for several hours (typically 6 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon cooling, the product often precipitates out of the solution. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

The choice of the amine substituent is critical as it will significantly influence the intermolecular interactions and, consequently, the crystal packing.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For coumarin derivatives, slow evaporation of a solution is a commonly successful technique.[8]

Experimental Protocol: Crystallization by Slow Evaporation [8]

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound has moderate solubility. For coumarin derivatives, solvents like acetone, ethanol, or mixtures such as ethyl acetate/petroleum ether are often effective.[1][8]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.

  • Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the solution.

The following diagram illustrates the general workflow from synthesis to obtaining diffraction-quality crystals.

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization S1 Ethyl 2-oxo-2H-chromene-3-carboxylate S3 Reaction (Reflux in Ethanol) S1->S3 S2 Primary Amine S2->S3 S4 Crude Product S3->S4 P1 Recrystallization S4->P1 C1 Slow Evaporation P1->C1 C2 Single Crystals C1->C2

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid.[9] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.[10][11]

Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, causing the scattered waves to interfere with one another. Constructive interference occurs only in specific directions, governed by Bragg's Law:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By systematically rotating the crystal in the X-ray beam and measuring the intensities and positions of the diffracted beams, a three-dimensional diffraction pattern is collected.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The instrument then rotates the crystal through a series of angles while a detector records the diffraction pattern.

Parameter Typical Value/Instrument Significance
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)The choice of wavelength affects the resolution and absorption.
Detector CCD or CMOS area detectorAllows for the efficient collection of diffraction data.
Temperature 100 K or 293 KLow temperatures reduce thermal motion of atoms, leading to higher quality data.
Data Collection Software e.g., APEXII, CrysAlisProControls the diffractometer and the data collection strategy.
Data Reduction Software e.g., SAINT, X-RED32Integrates the raw diffraction images to obtain a list of reflection intensities.[2][12]

The following diagram outlines the key steps in a single-crystal X-ray diffraction experiment.

G D1 Crystal Mounting D2 X-ray Diffraction Experiment D1->D2 D3 Data Collection D2->D3 D4 Data Reduction D3->D4 D5 Structure Solution D4->D5 D6 Structure Refinement D5->D6 D7 Final Crystal Structure D6->D7 G M Molecular Structure (Bond lengths, angles, conformation) I Intermolecular Interactions (H-bonds, π-stacking, C-H···O) M->I dictates P Crystal Packing (Supramolecular Assembly) I->P governs

Caption: From Molecular Structure to Crystal Packing.

Conclusion and Future Directions

The provides fundamental insights that are essential for its application in drug development and materials science. A detailed understanding of its solid-state structure allows for the rational design of new derivatives with improved properties. Future work in this area will likely focus on co-crystallization to modify physicochemical properties, the study of polymorphism to understand solid-form stability, and the correlation of structural features with biological activity through computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to confidently undertake and interpret the crystal structure analysis of this important class of compounds.

References

  • Schöner, R. J., & Rüb, C. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 523–527. [Link]

  • Arumugam, N. (2018). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Harris, K. D. M., & Tremayne, M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Progress in Solid State Chemistry, 29(1-2), 1-84. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 72(3), 155-161. [Link]

  • Hollauer, T., et al. (2024). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 564-569. [Link]

  • Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(7), 8163-8173. [Link]

  • Reddy, T. S., et al. (2018). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. Bioorganic & Medicinal Chemistry Letters, 28(15), 2588-2593. [Link]

  • Al-Warhi, T., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

  • Devarajegowda, H. C., et al. (2014). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o374. [Link]

  • Rocha, J. C., et al. (2024). Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives. CrystEngComm, 26(25), 4165-4172. [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. [Link]

  • Arshad, M., et al. (2016). Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775-1779. [Link]

  • Gomes, L. R., et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData, 1(3), x160352. [Link]

  • Nayak, S. K., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. [Link]

  • Tandel, P., et al. (2021). Investigation of recent advancement in the pharmacological potential of C-3 substituted coumarin derivatives against S. aureus. RSC Medicinal Chemistry, 12(12), 2004-2022. [Link]

  • Mlynarski, J., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 882. [Link]

  • S. K. H. A. A. S. B. (2008). Crystal Structure Analysis of a New Coumarin Derivative. Journal of the Korean Chemical Society, 52(4), 361-365. [Link]

  • A. D. K. et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(10), 7029-7037. [Link]

  • Mechi, L., et al. (2011). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2913. [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Coumarin-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coumarin-3-carboxamides represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and intriguing photophysical properties. The precise elucidation of their molecular structure and the nuanced understanding of their electronic behavior are paramount for rational drug design and the development of advanced functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of coumarin-3-carboxamide analogs. Moving beyond a mere recitation of techniques, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure data integrity and facilitate robust structure-activity relationship (SAR) studies. Each described protocol is designed as a self-validating system, grounded in authoritative references to bolster scientific rigor.

The Foundational Role of Spectroscopy in Coumarin-3-Carboxamide Research

The coumarin-3-carboxamide core, a conjugate of a coumarin nucleus and a carboxamide moiety, offers a rich playground for chemical modification. These modifications, however, introduce subtle yet significant changes in the molecule's electronic and steric properties, which in turn govern its biological and photophysical behavior. Spectroscopic techniques are our primary tools for "seeing" these changes at the molecular level. A multi-faceted spectroscopic approach is not merely confirmatory but is an exploratory endeavor that guides synthetic efforts and provides a mechanistic understanding of the compound's function.

This guide will systematically explore the application of key spectroscopic techniques, emphasizing the "why" behind the "how." We will navigate through the intricacies of nuclear magnetic resonance (NMR), mass spectrometry (MS), vibrational spectroscopy (FT-IR), and electronic spectroscopy (UV-Vis and Fluorescence), providing both theoretical underpinnings and practical, step-by-step protocols.

Unveiling the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For coumarin-3-carboxamide analogs, ¹H and ¹³C NMR provide an unambiguous roadmap of the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy offers a detailed picture of the number, connectivity, and chemical environment of protons within the molecule.

  • Expertise in Action: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed for coumarin-3-carboxamides due to its excellent solubilizing power for these often sparingly soluble compounds.[1][2] The residual solvent peak of DMSO-d₆ at ~2.50 ppm should be carefully noted. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm).[1]

  • Interpreting the Spectrum:

    • Aromatic Protons: The protons on the coumarin ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The coupling patterns (e.g., doublets, triplets, multiplets) are invaluable for determining the substitution pattern on the benzene ring of the coumarin nucleus.

    • Vinyl Proton (H4): A characteristic singlet for the proton at the C4 position of the coumarin ring is often observed at a downfield chemical shift (around δ 8.5-9.0 ppm), a consequence of its proximity to the electron-withdrawing lactone carbonyl and carboxamide groups.[2]

    • Amide Proton (NH): The chemical shift of the amide proton is highly variable and solvent-dependent, often appearing as a broad singlet. Its presence can be confirmed by D₂O exchange, where the peak disappears from the spectrum.

    • Substituent Protons: The protons of the various amine or hydrazine moieties attached to the carboxamide group will have characteristic chemical shifts and coupling patterns that are crucial for confirming the identity of the analog.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

  • Key Resonances:

    • Carbonyl Carbons: The lactone and amide carbonyl carbons are typically the most downfield signals in the spectrum, appearing in the range of δ 155-170 ppm.[1] Differentiating between the two can sometimes be challenging but can be aided by computational predictions and comparison with known analogs.

    • Aromatic and Olefinic Carbons: The carbons of the coumarin ring and any aromatic substituents appear in the δ 110-155 ppm region.

    • Aliphatic Carbons: Carbons from alkyl substituents on the amide nitrogen will resonate in the upfield region of the spectrum.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the coumarin-3-carboxamide analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Spectral Interpretation: Assign the signals to the respective protons and carbons in the molecule, utilizing chemical shifts, integration (for ¹H), and coupling patterns.

Confirming Molecular Identity: Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of the synthesized coumarin-3-carboxamide analogs and for obtaining information about their fragmentation patterns, which can further confirm their structure.

  • Choosing the Right Ionization Technique:

    • Electron Ionization (EI): While a classic technique, EI can sometimes lead to extensive fragmentation of coumarin derivatives, making the molecular ion peak difficult to observe.[3]

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These "soft" ionization techniques are generally preferred for coumarin-3-carboxamides as they typically produce a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, allowing for unambiguous determination of the molecular weight.[2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in the assigned structure.[4]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). For MALDI, the sample is co-crystallized with a suitable matrix.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and compare the measured mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound. Analyze the fragmentation pattern to gain further structural insights.

Probing Functional Groups: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For coumarin-3-carboxamide analogs, FT-IR is particularly useful for confirming the presence of the key carbonyl and N-H functionalities.

  • Characteristic Vibrational Frequencies:

    • C=O Stretching (Lactone): A strong absorption band is typically observed in the range of 1700-1750 cm⁻¹, characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring.[1][5]

    • C=O Stretching (Amide): The amide carbonyl (Amide I band) also gives rise to a strong absorption, typically in the range of 1650-1680 cm⁻¹.[1]

    • N-H Stretching: For secondary amides, a characteristic N-H stretching vibration is observed in the region of 3200-3400 cm⁻¹.[1]

    • C=C Stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[6]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the coumarin-3-carboxamide analog.

Exploring the Electronic Landscape: UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide valuable insights into the electronic transitions and photophysical properties of coumarin-3-carboxamide analogs. These properties are highly sensitive to the molecular structure and the surrounding environment.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption spectrum of coumarin derivatives is characterized by one or more intense bands in the UV and visible regions, corresponding to π→π* electronic transitions.[7][8]

  • Influence of Substituents: The position and intensity of the absorption maxima (λ_max) are significantly influenced by the nature and position of substituents on the coumarin ring. Electron-donating groups (e.g., -NH₂, -OH) generally cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂) can cause a hypsochromic (blue) shift.[9]

  • Solvatochromism: The absorption spectra of coumarins are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10][11][12] This effect can be used to probe the changes in the dipole moment of the molecule upon electronic excitation.

Fluorescence Spectroscopy

Many coumarin-3-carboxamide analogs are highly fluorescent, making them suitable for applications in bio-imaging and as fluorescent probes.[13][14] Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light.

  • Stokes Shift: The difference between the wavelength of maximum absorption and the wavelength of maximum emission is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the solvent.[15][16]

  • Solvent Effects: Similar to absorption, the fluorescence emission spectra of coumarins are also highly sensitive to the solvent environment.[17] The changes in the emission wavelength with solvent polarity can provide information about the nature of the excited state.

Experimental Protocol: UV-Vis and Fluorescence Analysis
  • Solvent Selection: Choose a series of solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water) to investigate solvatochromic effects. Ensure the solvents are of spectroscopic grade.

  • Sample Preparation: Prepare dilute solutions of the coumarin-3-carboxamide analog in the chosen solvents. The concentration should be adjusted to have an absorbance of around 0.1-1.0 for UV-Vis measurements and typically lower for fluorescence to avoid inner filter effects.

  • Data Acquisition:

    • UV-Vis: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

    • Fluorescence: Record the emission spectrum by exciting the sample at or near its absorption maximum.

  • Data Analysis: Determine the λ_max for absorption and emission in each solvent. Calculate the Stokes shift. If a suitable standard is available, the fluorescence quantum yield can be determined using the relative method.

Data Presentation and Visualization

For clarity and comparative analysis, quantitative spectroscopic data should be summarized in a structured format.

Table 1: Summary of Spectroscopic Data for a Representative Coumarin-3-Carboxamide Analog

Spectroscopic TechniqueKey Observations and Parameters
¹H NMR (500 MHz, DMSO-d₆) δ 8.90 (s, 1H, H4), 7.20-7.80 (m, 4H, Ar-H), 9.50 (br s, 1H, NH)
¹³C NMR (125 MHz, DMSO-d₆) δ 165.2 (C=O, amide), 160.1 (C=O, lactone), 116-155 (Ar-C)
HRMS (ESI⁺) m/z [M+H]⁺ calcd for C₁₇H₁₂N₂O₃: 293.0875, found: 293.0872
FT-IR (ATR, cm⁻¹) 3250 (N-H), 1725 (C=O, lactone), 1670 (C=O, amide)
UV-Vis (CH₃CN) λ_max = 350 nm (ε = 15,000 M⁻¹cm⁻¹)
Fluorescence (CH₃CN) λ_em = 420 nm, Stokes Shift = 70 nm, Φ_F = 0.65

Workflow Visualization

Visualizing the experimental workflow can aid in understanding the logical progression of the characterization process.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of Coumarin-3-Carboxamide Analogs cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_photophysical Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analog Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms molecular framework MS Mass Spectrometry (HRMS) Purification->MS Confirms molecular weight & formula FTIR FT-IR Spectroscopy Purification->FTIR Confirms functional groups UV_Vis UV-Vis Absorption Purification->UV_Vis Investigates electronic transitions Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Fluorescence Fluorescence Emission UV_Vis->Fluorescence Determines emission properties Fluorescence->Data_Integration SAR Structure-Activity Relationship (SAR) Data_Integration->SAR Informs design of new analogs

Caption: A logical workflow for the comprehensive spectroscopic characterization of coumarin-3-carboxamide analogs.

Conclusion

The spectroscopic characterization of coumarin-3-carboxamide analogs is a critical and multifaceted process that requires a thoughtful and integrated approach. By moving beyond simple data collection to a deeper understanding of the principles behind each technique and the causal relationships between molecular structure and spectroscopic output, researchers can ensure the integrity of their data and accelerate the discovery and development of novel compounds. This guide provides a robust framework for achieving this level of scientific rigor, empowering researchers to confidently navigate the spectroscopic landscape of this important class of molecules.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-oxo-2H-chromene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Designed for professionals in research and drug development, this document moves beyond a simple data repository to offer a detailed interpretation of the spectra, grounded in the principles of NMR and the specific electronic environment of the coumarin ring system. We will explore the causal relationships between the molecular structure and its NMR signature, present detailed experimental protocols, and provide a framework for the confident structural elucidation of this and related compounds.

The Structural and Spectroscopic Landscape of this compound

2-oxo-2H-chromene, commonly known as coumarin, and its derivatives are a class of compounds that have garnered significant interest in pharmacology due to their wide range of biological activities, including anticoagulant, anticancer, and antimicrobial properties.[1] The 3-carboxamide substituent is a key functional group that can be readily modified to explore structure-activity relationships. A thorough understanding of the NMR spectral characteristics of the parent molecule is therefore fundamental for the unambiguous characterization of its derivatives.

The numbering of the atoms in the this compound molecule, as used in this guide, is presented below. This standardized numbering is crucial for the correct assignment of NMR signals.

Caption: Atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons. The chemical shifts are influenced by the electron-withdrawing nature of the lactone and carboxamide groups, as well as the aromaticity of the benzene ring. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solvate the molecule well and has a well-characterized residual solvent peak.[2]

Expected Chemical Shifts and Multiplicities

The protons on the coumarin scaffold exhibit characteristic chemical shifts. The vinylic proton at the C4 position is typically the most deshielded proton of the heterocyclic ring due to the anisotropic effect of the C2-carbonyl group and its position conjugated to the carboxamide group. The aromatic protons on the benzene ring appear as a complex multiplet, with their specific chemical shifts determined by their position relative to the oxygen atom and the fused ring system. The amide protons are also observable and their chemical shift can be sensitive to solvent and temperature.[3]

Detailed ¹H NMR Data and Assignments

The following table summarizes the experimental ¹H NMR data for this compound recorded in DMSO-d₆. These assignments are based on a combination of 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.[2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H48.87s-
H57.95dd7.9, 1.6
H67.45ddd8.4, 7.3, 1.6
H77.75ddd8.4, 7.3, 1.2
H87.40dd8.1, 1.2
-NH₂8.74 (br s), 8.10 (br s)br s-

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary with concentration and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.

Expected Chemical Shifts

The carbonyl carbons of the lactone (C2) and the amide group are the most deshielded carbons and appear at the downfield end of the spectrum. The quaternary carbons and the carbons of the aromatic ring resonate in the midfield region, while any aliphatic carbons would appear in the upfield region. The interpretation of the ¹³C NMR spectrum is greatly aided by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.[2]

Detailed ¹³C NMR Data and Assignments

The following table presents the assigned ¹³C NMR chemical shifts for this compound in DMSO-d₆.

CarbonChemical Shift (δ, ppm)
C2161.4
C3118.9
C4148.8
C4a118.5
C5130.2
C6125.2
C7134.1
C8116.5
C8a154.6
C=O (amide)160.9

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following section outlines a detailed, field-proven protocol for the NMR analysis of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is a good choice for this compound due to its excellent solvating power for a wide range of organic molecules.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. This concentration is generally sufficient for ¹H NMR and allows for the acquisition of a good quality ¹³C NMR spectrum in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak (e.g., 2.50 ppm for ¹H and 39.52 ppm for ¹³C in DMSO-d₆).[2]

NMR Data Acquisition Workflow

The following workflow illustrates the logical sequence of NMR experiments for the complete structural characterization of this compound.

NMR_Workflow cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B Initial Proton Analysis C 1D ¹³C NMR Acquisition B->C Carbon Skeleton Overview D 2D COSY Acquisition B->D ¹H-¹H Correlations G Data Processing and Analysis B->G Integration of All Data E 2D HSQC Acquisition C->E ¹H-¹³C Direct Correlations C->G Integration of All Data D->G Integration of All Data F 2D HMBC Acquisition E->F Long-Range Correlations E->G Integration of All Data F->G Integration of All Data H Structure Elucidation G->H Final Structure Confirmation

Caption: A typical workflow for the NMR-based structural elucidation of a small organic molecule.

Protocol Details:

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to optimize include the number of scans for adequate signal-to-noise, the spectral width to encompass all proton signals, and the relaxation delay to ensure quantitative integration if needed.

  • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D COSY: This experiment is crucial for identifying which protons are spin-coupled to each other, allowing for the tracing of proton networks within the molecule.

  • 2D HSQC: This experiment provides direct one-bond correlations between protons and the carbons they are attached to, which is essential for assigning the carbon signals.

  • 2D HMBC: This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons that do not have directly attached protons.

Causality and Field-Proven Insights

The interpretation of NMR spectra goes beyond simple peak assignment. A senior application scientist understands the underlying principles that govern the observed chemical shifts and coupling constants.

  • Deshielding of H4: The significant downfield shift of the H4 proton (around 8.87 ppm) is a hallmark of the coumarin-3-substituted system. This is due to the cumulative electron-withdrawing effects of the lactone carbonyl (C2=O) and the carboxamide group at C3, as well as the anisotropic effect of the C2 carbonyl group. This deshielding makes the H4 signal a diagnostic peak for this class of compounds.

  • Aromatic Region Complexity: The protons of the benzene ring (H5, H6, H7, and H8) form a complex spin system. Their chemical shifts are influenced by both through-bond and through-space effects. For instance, H5 is deshielded due to its proximity to the electron-withdrawing lactone ring. The coupling patterns (e.g., the doublet of doublets for H5) arise from coupling to neighboring protons and provide crucial information for their unambiguous assignment.

  • Amide Protons: The amide protons often appear as broad singlets due to quadrupolar broadening from the nitrogen atom and potential hydrogen bonding interactions. Their chemical shifts can be sensitive to the solvent, concentration, and temperature, which can be used to confirm their assignment.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound presented in this guide serves as a foundational tool for researchers in synthetic and medicinal chemistry. By understanding the detailed spectral features and the principles that govern them, scientists can confidently characterize this important scaffold and its derivatives. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the integrity and reliability of structural assignments in drug discovery and development endeavors.

References

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the mass spectrometric analysis of 2-oxo-2H-chromene-3-carboxamide, a core scaffold in medicinal chemistry and drug development.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind analytical choices, ensuring a robust and reproducible methodology. We will delve into the ionization behavior, fragmentation pathways, and the strategic selection of analytical parameters to achieve high-fidelity characterization of this important class of molecules.

Introduction: The Significance of the Coumarin-3-Carboxamide Scaffold

The 2-oxo-2H-chromene, or coumarin, nucleus is a ubiquitous pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The addition of a carboxamide group at the 3-position significantly enhances the structural diversity and biological potential, leading to a class of compounds with applications as enzyme inhibitors and therapeutic agents.[4][5] Accurate and detailed structural elucidation is paramount in the development of these compounds, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide will focus on the unsubstituted this compound as a representative molecule to establish the fundamental principles of its mass spectrometric behavior.

Foundational Principles: Ionization and Molecular Ion Formation

The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, with its moderate polarity and multiple potential protonation/deprotonation sites, Electrospray Ionization (ESI) is the preferred method, offering the sensitivity and soft ionization required for observing the intact molecular ion.[6][7][8]

  • Positive Ion Mode (ESI+): In ESI+, protonation is the primary mechanism of ionization. The most likely sites for protonation on this compound are the carbonyl oxygen of the lactone, the carbonyl oxygen of the amide, and the nitrogen atom of the amide. The proton affinity of these sites will influence the stability of the resulting pseudomolecular ion [M+H]⁺. Generally, coumarin derivatives show a strong response in positive ion mode.[9][10] For N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, a derivative of our target molecule, the [M+H]⁺ ion was successfully identified using ESI, confirming the suitability of this technique.[4]

  • Negative Ion Mode (ESI-): In ESI-, deprotonation is the key to ion formation. The amide N-H proton is the most acidic proton in the this compound structure, making it the most probable site for deprotonation to form the [M-H]⁻ ion. The presence of the electron-withdrawing coumarin ring system enhances the acidity of this proton.

  • Alternative Ionization Methods: While ESI is often optimal, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative, particularly for less polar coumarin derivatives.[8] Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is also used for coumarin analysis, but often results in more extensive fragmentation, which can be useful for structural confirmation but may lead to the absence of a clear molecular ion peak.[11][12][13] The fragmentation patterns under EI conditions for the core coumarin ring are well-documented and primarily involve the loss of carbon monoxide (CO).[11][14][15]

Tandem Mass Spectrometry (MS/MS): Unraveling the Fragmentation Pathways

Collision-Induced Dissociation (CID) in a tandem mass spectrometer is employed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation pathways are highly dependent on the ionization mode.

The protonated molecule [M+H]⁺ of this compound (C₁₀H₇NO₃, Exact Mass: 189.0426) serves as the precursor ion for MS/MS analysis. The fragmentation is initiated by the cleavage of the most labile bonds, influenced by the position of the charge.

The proposed fragmentation pathway for [M+H]⁺ is as follows:

  • Loss of Ammonia (NH₃): A primary and highly characteristic fragmentation for primary amides is the neutral loss of ammonia, resulting in the formation of a stable acylium ion. This would yield a fragment at m/z 172.03.

  • Loss of Carbon Monoxide (CO): Following the initial loss of ammonia, the coumarin ring can undergo its characteristic fragmentation by losing a molecule of carbon monoxide from the lactone ring. This would result in a fragment at m/z 144.02. This loss of CO is a well-established fragmentation pathway for the coumarin nucleus.[15][16]

  • Decarboxylation (Loss of CO₂): In some coumarin derivatives, the loss of carbon dioxide from the pyrone ring has been observed under ESI conditions.[11]

  • Cleavage of the Amide Bond: Direct cleavage of the C-N bond in the amide group can lead to the formation of the 2-oxo-2H-chromene-3-carbonyl cation at m/z 172.03.

The following diagram illustrates the proposed fragmentation pathway in positive ion mode.

G cluster_main Proposed ESI+ Fragmentation of this compound cluster_path1 cluster_path2 cluster_path3 mol [M+H]⁺ m/z 189.04 frag1 [C₁₀H₄O₃]⁺ m/z 172.03 mol->frag1 -NH₃ frag2 [C₉H₄O₂]⁺ m/z 144.02 frag1->frag2 -CO frag3 [C₈H₄O]⁺ m/z 116.03 frag2->frag3 -CO

Caption: Proposed fragmentation pathway in positive ESI mode.

In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 188.03) is the precursor ion. The fragmentation mechanisms in negative mode are distinct and often involve rearrangements.

A plausible fragmentation pathway for [M-H]⁻ includes:

  • Loss of Carbon Monoxide (CO): Similar to the positive mode, the loss of CO from the lactone is a likely initial step, leading to a fragment at m/z 160.02.

  • Formation of a Cyanate Ion: Cleavage of the amide C-N bond could result in the formation of a cyanate ion (NCO⁻) or related fragments.

  • Ring Opening and Rearrangement: The lactone ring can open, followed by decarboxylation and other rearrangements, leading to a variety of smaller fragment ions.

The following diagram illustrates the proposed fragmentation pathway in negative ion mode.

G cluster_main Proposed ESI- Fragmentation of this compound cluster_path1 cluster_path2 mol [M-H]⁻ m/z 188.03 frag1 [C₉H₆NO₂]⁻ m/z 160.02 mol->frag1 -CO frag2 [C₈H₅O₂]⁻ m/z 133.03 frag1->frag2 -HCN G start Sample Preparation (Standard Solution) lc_ms LC-MS/MS System start->lc_ms ms1 Full Scan (MS1) Identify [M+H]⁺ / [M-H]⁻ lc_ms->ms1 ms2 Product Ion Scan (MS/MS) Select Precursor Ion ms1->ms2 data_analysis Data Analysis (Fragmentation Pathway Elucidation) ms2->data_analysis report Reporting data_analysis->report

Caption: General workflow for LC-MS/MS analysis.

Data Summary

The following table summarizes the expected key ions for this compound in high-resolution mass spectrometry.

IonFormulaCalculated m/z (Monoisotopic)Ionization Mode
[M+H]⁺ C₁₀H₈NO₃⁺190.0499ESI+
[M+Na]⁺ C₁₀H₇NNaO₃⁺212.0318ESI+
[M-H]⁻ C₁₀H₆NO₃⁻188.0353ESI-
[M+Cl]⁻ C₁₀H₇NClO₃⁻224.0119ESI-
Fragment 1 (ESI+) C₁₀H₅O₃⁺173.0233ESI+
Fragment 2 (ESI+) C₉H₅O₂⁺145.0284ESI+
Fragment 1 (ESI-) C₉H₆NO₂⁻160.0393ESI-
Fragment 2 (ESI-) C₈H₅O₂⁻133.0295ESI-

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By carefully selecting the ionization method and optimizing instrument parameters, detailed structural information can be obtained. ESI coupled with tandem mass spectrometry provides a robust platform for elucidating the fragmentation pathways, which are distinct in positive and negative ion modes. The principles and protocols outlined in this guide offer a solid foundation for researchers working with this important class of compounds, enabling them to generate high-quality, reliable data for drug discovery and development applications.

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An In-Depth Technical Guide to the Solubility and Stability of 2-oxo-2H-chromene-3-carboxamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the evaluation of solubility and stability of 2-oxo-2H-chromene-3-carboxamide, a key coumarin scaffold of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical discussion to provide actionable, field-proven protocols and the scientific rationale behind them. Given the nascent state of publicly available data on this specific molecule, this guide is structured as a methodological treatise, empowering research teams to generate robust, reliable, and submission-ready data packages.

Executive Summary: The Critical Role of Physicochemical Profiling

The coumarin nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1] this compound serves as a fundamental building block for a multitude of these therapeutic agents. However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Solubility and stability are not mere data points; they are the cornerstones of bioavailability, manufacturability, and shelf-life.

This guide delineates the necessary experimental workflows to comprehensively characterize this compound, ensuring scientific integrity and adherence to regulatory expectations. We will explore the causality behind experimental choices, from solvent selection in solubility studies to the stress conditions applied in forced degradation.

Physicochemical and Structural Characterization

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on solubility and stability studies. This compound is synthesized from its corresponding ethyl ester, ethyl 2-oxo-2H-chromene-3-carboxylate, which itself is prepared via a Knoevenagel condensation.[1]

While specific experimental data for the unsubstituted carboxamide is sparse, we can infer key properties from its structure and related analogues.

PropertyInferred Value / DataRationale / Source
Molecular Formula C₁₀H₇NO₃Calculated from structure.
Molecular Weight 189.17 g/mol Calculated from formula.
Appearance Likely a white to off-white crystalline solid.Based on related coumarin amides.[2]
Melting Point Expected to be relatively high (>200 °C).Amides often have higher melting points than their corresponding esters or acids due to hydrogen bonding.
pKa Weakly acidic (amide N-H, ~17), Lactone ring susceptible to hydrolysis under basic conditions.General chemical principles of amides and lactones.
LogP Moderately lipophilic.The aromatic core contributes to lipophilicity, while the amide provides some polar character.

Solubility Profiling: A Methodological Approach

Solubility dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug. Its determination in various aqueous and organic media is a critical pre-formulation activity.

The Causality of Solvent Selection

The choice of solvents is not arbitrary. It should be guided by the intended application and potential formulation strategies. A standard panel should include:

  • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) are essential to understand the compound's behavior throughout the gastrointestinal tract.

  • Water: To determine intrinsic aqueous solubility.

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used in liquid formulations to enhance solubility.

  • Non-aqueous Solvents: Dimethyl sulfoxide (DMSO) is the standard for creating high-concentration stock solutions for in vitro screening.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic solubility due to its robustness and reliability.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature (typically 25 °C and 37 °C).

Materials:

  • This compound (verified purity >99%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV or UPLC-UV system

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters (ensure low binding of the analyte)

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The system should be allowed to reach equilibrium, which typically requires 24 to 72 hours. A preliminary kinetics study can determine the optimal time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the calibrated range of the analytical method. A large, accurate dilution factor is key to minimizing errors.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined against a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Self-Validation: The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium saturation was achieved. Replicate measurements (n=3) should be performed to assess the precision of the method.

Data Presentation

Quantitative solubility data should be summarized for clarity and easy comparison.

Solvent / MediumpHTemperature (°C)Solubility (mg/mL) ± SDSolubility (µM) ± SD
Purified Water~725[Experimental Data][Experimental Data]
0.1 N HCl1.237[Experimental Data][Experimental Data]
Acetate Buffer4.537[Experimental Data][Experimental Data]
Phosphate Buffer6.837[Experimental Data][Experimental Data]
EthanolN/A25[Experimental Data][Experimental Data]
DMSON/A25[Experimental Data][Experimental Data]
Workflow Visualization

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis cluster_res Result prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 eq1 Shake at constant T (24-72 hours) prep2->eq1 proc1 Centrifuge to pellet solid eq1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Dilute accurately proc2->proc3 proc4 Quantify via HPLC-UV proc3->proc4 res1 Calculate Solubility (mg/mL) proc4->res1

Workflow for Shake-Flask Solubility Determination.

Stability Analysis: Forced Degradation Studies

Forced degradation (or stress testing) is a crucial component of drug development that provides insights into the intrinsic stability of a molecule. It is used to develop stability-indicating analytical methods, elucidate degradation pathways, and identify potential degradation products.

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate stress testing to establish the inherent stability characteristics of new drug substances.[3] The goal is to induce degradation, typically between 5-20%, to ensure that the analytical method can effectively separate and detect the resulting degradants.

Potential Degradation Pathways

For this compound, two primary sites of instability are predictable:

  • Lactone Hydrolysis: The α,β-unsaturated lactone (the core coumarin ring) is susceptible to hydrolysis, particularly under basic conditions. This would lead to ring-opening to form a substituted cinnamic acid derivative.

  • Amide Hydrolysis: The carboxamide group at the 3-position can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid).

Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each condition, transfer an aliquot of the stock solution to a vial and add the stressor.

  • Incubate for a defined period (e.g., 24-72 hours), periodically withdrawing samples.

  • Neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a developing stability-indicating HPLC method.

  • A control sample (unstressed) should be analyzed concurrently.

Specific Stress Conditions:

ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60-80 °CTo assess stability in acidic environments and potentially hydrolyze the amide bond.
Base Hydrolysis 0.1 M NaOH at room temp or 40 °CTo assess stability in alkaline environments. Lactone ring opening is highly probable.
Neutral Hydrolysis Water or buffer (pH 7.0) at 60-80 °CTo evaluate the rate of hydrolysis in the absence of acid/base catalysis.
Oxidation 3% H₂O₂ at room temperatureTo simulate oxidative stress. The electron-rich aromatic ring and the double bond are potential sites.
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).To assess light sensitivity. Coumarins are known to be photoreactive.
Thermal Stability Expose solid drug substance to dry heat (e.g., 80 °C) for a specified period.To evaluate the intrinsic thermal stability of the molecule in the solid state.
Workflow Visualization

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Outputs start This compound (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H2O2) start->ox photo Photolysis (Light Exposure) start->photo thermal Thermal (Dry Heat) start->thermal analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis path Identify Degradation Pathways analysis->path id Structure Elucidation of Degradants analysis->id method Validate Specificity of Analytical Method analysis->method

Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. A cornerstone of this method is its ability to separate the API peak from all potential degradation products and impurities.

The Primacy of Reverse-Phase HPLC

For a molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice due to its versatility, robustness, and suitability for aromatic, moderately polar compounds.

Protocol for SIAM Development

Objective: To develop and validate a specific, accurate, and precise RP-HPLC method capable of separating this compound from its degradation products.

Step-by-Step Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C8 or Phenyl columns can be screened if peak shape or selectivity is an issue.

    • Mobile Phase: Screen different compositions of an aqueous buffer (e.g., 0.1% formic acid or 10 mM phosphate buffer) and an organic modifier (acetonitrile or methanol). Acetonitrile often provides better peak shape and lower backpressure.

    • Elution: Begin with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all components, including the parent compound and any degradants from the stress samples.

  • Method Optimization:

    • Analyze a mixture of the stressed samples ("degradation cocktail") to visualize all generated peaks.

    • Adjust the gradient slope, initial and final organic percentages, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

    • Optimize the detection wavelength by examining the UV spectra of the parent and degradants. A wavelength on the absorbance maximum of the parent compound (likely around 300-340 nm for a coumarin) is a good starting point.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the API from its degradants. This is achieved by analyzing the stressed samples and performing peak purity analysis using a photodiode array (PDA) detector.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the API (recovery study).

    • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Workflow Visualization

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev1 Column & Mobile Phase Screening (C18, ACN/H2O) dev2 Inject Degradation Cocktail dev1->dev2 dev3 Optimize Gradient & Wavelength (Resolution > 1.5) dev2->dev3 val1 Specificity / Peak Purity dev3->val1 val2 Linearity & Range val1->val2 val3 Accuracy (Recovery) val2->val3 val4 Precision (Repeatability) val3->val4 val5 LOD / LOQ val4->val5 val6 Robustness val5->val6 final Final Validated Stability-Indicating Method val6->final

HPLC Stability-Indicating Method Development & Validation.

Conclusion and Forward Outlook

The comprehensive characterization of this compound's solubility and stability is a non-negotiable prerequisite for its advancement as a drug candidate. While direct literature data on this specific molecule is limited, a systematic application of the gold-standard methodologies outlined in this guide will generate the necessary, high-integrity data. By understanding the causality behind each experimental choice—from solvent selection based on biopharmaceutics to stress conditions guided by molecular structure—researchers can confidently build a robust data package. This foundational knowledge is essential for informed formulation design, the establishment of appropriate storage conditions and shelf-life, and ultimately, the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Manolov, I., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025, M1968. [Link]

  • Gudipudi, A., et al. (2021). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]

  • Kreitner, S., et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData, 7(3). [Link]

  • Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 6(3), 312-319. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]

  • Manolov, I., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. PubMed. [Link]

  • Samant, S. D., et al. (2010). Synthesis and Reactivity of Photochromic 2H-Chromenes Based on 3-Carboxylated Coumarins. ResearchGate. [Link]

  • Al-Hourani, B. J. (2014). Reactivity Trends in the Base Hydrolysis of 6 Nitro 2H chromen 2. International Journal of Chemical Kinetics, 46(1), 1-8. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • Fadda, A. A., et al. (2015). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][4][5]diazaphosphinines and Chromeno[4,3-c][1][5]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]

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An In-depth Technical Guide to the Fundamental Biological Activities of Coumarin-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of Coumarin-3-Carboxamides

Coumarins, a prominent class of benzopyrone derivatives, are ubiquitous in the natural world and have long captured the attention of medicinal chemists.[1][2] Their inherent bioactivity, coupled with a synthetically accessible scaffold, makes them a fertile ground for the development of novel therapeutic agents.[3][4] Among the myriad of coumarin derivatives, the coumarin-3-carboxamides have emerged as a particularly promising chemotype, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a technical exploration of the core biological functions of coumarin-3-carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols to empower further investigation and application.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The anticancer potential of coumarin-3-carboxamides is one of their most extensively studied attributes.[1][2] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with a notable selectivity for tumor cells over their healthy counterparts.[1][2][5]

A. Mechanisms of Antitumor Action

The anticancer effects of coumarin-3-carboxamides are not monolithic; they engage a variety of molecular pathways to suppress tumor growth and induce cell death.

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1][6] One of the key pathways implicated is the intrinsic mitochondrial pathway.[1][2] Certain coumarin-3-carboxamides have been observed to decrease the mitochondrial membrane potential in cancer cells.[2] This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating a cascade of caspases that execute the apoptotic program.[6][7] This process is often associated with an increase in the production of reactive oxygen species (ROS), which further contributes to mitochondrial dysfunction and cell death.[2]

cluster_0 Mitochondrion Coumarin-3-Carboxamide Coumarin-3-Carboxamide ROS_Production ↑ ROS Production Coumarin-3-Carboxamide->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential ROS_Production->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis caption Intrinsic Apoptosis Pathway Induced by Coumarin-3-Carboxamides

Intrinsic Apoptosis Pathway.

Coumarin-3-carboxamides have been identified as potent inhibitors of several key enzymes implicated in cancer progression.

  • Casein Kinase 2 (CK2): CK2 is a protein kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and survival.[8][9] Molecular docking studies have revealed that coumarin-3-carboxamides can bind to the active site of the CK2 enzyme, suggesting that the benzamide functionality is a crucial feature for this anticancer activity.[3][10]

  • Carbonic Anhydrases (CAs): Certain CA isoforms, particularly CA IX and XII, are highly expressed in hypoxic tumors and play a role in tumor cell survival and metastasis. Coumarin-3-carboxamides have been shown to selectively inhibit these tumor-associated CAs.[11] The mechanism is unique; the lactone ring of the coumarin is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid derivative then binds to the entrance of the active site.[12][13][14]

  • Receptor Tyrosine Kinases (RTKs): Some derivatives have demonstrated the ability to inhibit RTKs such as ErbB-2.[5][15] By inhibiting the phosphorylation of ErbB-2, these compounds can down-regulate downstream signaling pathways like the ERK1 MAP kinase pathway, which is involved in cell proliferation.[15]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[16]

Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1][16] This insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[1]

  • Cell Seeding:

    • Culture the desired cancer cell line to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the coumarin-3-carboxamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[1] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[1]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1][17]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[16]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Coumarin-3-Carboxamides Incubation_24h->Compound_Treatment Incubation_48h 4. Incubate 24-48h Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate 2-4h MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan (e.g., with DMSO) Incubation_4h->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End caption Workflow of the MTT Assay for Cytotoxicity.

MTT Assay Workflow.
C. Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-fluoro and 2,5-difluoro benzamide derivativesHepG22.62-4.85[10]
HeLa0.39-0.75[10]
7-aza-coumarine-3-carboxamidesHuTu 802.9-5.5[2]

II. Antimicrobial Activity: Combating Pathogenic Microbes

Coumarin-3-carboxamides have also demonstrated notable activity against a range of pathogenic bacteria and fungi. However, their efficacy can be highly dependent on the specific substitutions on the coumarin and carboxamide moieties.

A. Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation, but some studies suggest that these compounds may disrupt the integrity of the microbial cell membrane. For instance, the parent compound, coumarin-3-carboxylic acid, has been shown to disrupt cell membrane integrity and inhibit polar flagella growth in Acidovorax citrulli.[6] It is plausible that the carboxamide derivatives share or have modified versions of this mechanism.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a standard and widely used technique for determining MIC values.[19][20]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50-100 µL of sterile broth to each well.[19]

    • Prepare a stock solution of the coumarin-3-carboxamide in a suitable solvent.

    • Perform a two-fold serial dilution of the compound across the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with a defined volume of the standardized bacterial suspension.[19]

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[19]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[20]

C. Quantitative Data Summary: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxamide derivative 3fS. aureus ATCC 29213312.5
Coumarin-3-carboxamide derivative 3iFungal strains156.2-312.5
Coumarin-3-carboxylic acidB. cereus32[21]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several coumarin-3-carboxamide derivatives have been shown to possess significant anti-inflammatory properties.[5] This activity is often attributed to their ability to inhibit enzymes involved in the inflammatory process.

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to the inhibition of enzymes such as lipoxygenase.[11] Lipoxygenases are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, coumarin-3-carboxamides can reduce the production of pro-inflammatory molecules.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[22][23]

Subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[22] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[24]

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats or mice, and allow them to acclimatize to the laboratory conditions for at least a week.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the coumarin-3-carboxamide derivative.

  • Compound Administration:

    • Administer the test compound and the standard drug (usually intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[25] The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 100 µL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[25]

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[25]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • The results will indicate the dose-dependent anti-inflammatory effect of the coumarin-3-carboxamide.

cluster_0 Carrageenan Injection Carrageenan Carrageenan Histamine_Serotonin_Release Release of Histamine, Serotonin, Bradykinin (Early Phase) Carrageenan->Histamine_Serotonin_Release Prostaglandin_Cytokine_Production Production of Prostaglandins, Cytokines (TNF-α, IL-1β) (Late Phase) Histamine_Serotonin_Release->Prostaglandin_Cytokine_Production Inflammation_Edema Inflammation & Edema Prostaglandin_Cytokine_Production->Inflammation_Edema Coumarin_3_Carboxamide Coumarin-3-Carboxamide Coumarin_3_Carboxamide->Prostaglandin_Cytokine_Production Inhibition caption Carrageenan-Induced Inflammatory Cascade and Site of Inhibition.

Carrageenan-Induced Inflammation.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of coumarin-3-carboxamides is highly dependent on the nature and position of substituents on the coumarin ring and the amide nitrogen. For instance, in some anticancer studies, the presence of a benzamide functionality was found to be important.[10] Similarly, for anti-inflammatory activity, an aromatic group attached directly or via an amide bond at the 3-position of the coumarin nucleus is often associated with enhanced efficacy.[11] A thorough understanding of SAR is crucial for the rational design of more potent and selective coumarin-3-carboxamide-based therapeutic agents.

V. Conclusion and Future Perspectives

Coumarin-3-carboxamides represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide array of fundamental biological activities. Their ability to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory pathways underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers aiming to explore and validate the efficacy of novel derivatives. Future research should focus on elucidating the precise molecular targets for each biological activity, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and further exploring the structure-activity relationships to design next-generation therapeutics with enhanced potency and selectivity.

References

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023-06-09). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021-03-16). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]

  • Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives. Revue Roumaine de Chimie. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Retrieved from [Link]

  • MTT Analysis Protocol. Creative Bioarray. Retrieved from [Link]

  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024-07-30). BMG LABTECH. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021-03-16). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021-03-16). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023-06-09). MDPI. Retrieved from [Link]

  • Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. PMC. Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016-09-01). Emery Pharma. Retrieved from [Link]

  • Coumarin carbonic anhydrase inhibitors from natural sources. PMC. Retrieved from [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. Retrieved from [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022-11-28). NIH. Retrieved from [Link]

  • Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. Retrieved from [Link]

  • Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Coumarin Carboxamides as Selective and Potent Inhibitors of Carbonic Anhydrases IX and XII. PubMed. Retrieved from [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Retrieved from [Link]

  • Coumarin as attractive casein kinase 2 (CK2) inhibitor scaffold: an integrate approach to elucidate the putative binding motif and explain structure-activity relationships. (2008-02-28). PubMed. Retrieved from [Link]

  • Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. (2022-08-09). SciSpace. Retrieved from [Link]

  • Coumarin carbonic anhydrase inhibitors from natural sources. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025-10-15). ResearchGate. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

  • Novel coumarin-3-(N-aryl)carboxamides arrest breast cancer cell growth by inhibiting ErbB-2 and ERK1. (2005-05-02). PubMed. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 2-oxo-2H-chromene-3-carboxamide Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-oxo-2H-chromene-3-carboxamide derivatives as fluorescent probes. It covers the fundamental principles, design strategies, experimental protocols, and data interpretation for leveraging this powerful class of fluorophores in chemical and biological sensing.

Part I: Fundamental Principles

The this compound scaffold, a derivative of coumarin, is a cornerstone in the design of fluorescent probes.[1] Its unique combination of a rigid, planar benzopyran-2-one core and a synthetically versatile carboxamide group at the 3-position makes it an exceptional platform for developing sensitive and selective sensors.

The this compound Scaffold: Structure and Properties

Coumarin and its derivatives are renowned for their favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and low toxicity.[1] The this compound structure inherits these benefits. The core structure is typically synthesized via the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, followed by amidation.[2][3] The true power of this scaffold lies in the N-substituted carboxamide group, which serves as a versatile handle for introducing specific recognition moieties (receptors) that can interact with target analytes.[4][5] This synthetic accessibility allows for the fine-tuning of the probe's photophysical and chemical properties.[6]

Mechanisms of Fluorescence Sensing

The functionality of most coumarin-based probes, including the this compound class, is governed by a few key photophysical mechanisms.[1][7] Understanding these mechanisms is critical for designing probes and interpreting experimental results. The interaction between the probe's receptor and the analyte modulates the fluorescence output of the coumarin core.

  • Photoinduced Electron Transfer (PET): A PET-based probe typically consists of the coumarin fluorophore, a linker, and a recognition group (receptor) that can donate or accept an electron.[4] In the "off" state, the fluorescence of the coumarin is quenched because, upon excitation, an electron is transferred from a donor to the excited fluorophore (or vice-versa). When the receptor binds to its target analyte, this electron transfer is disrupted, restoring the fluorescence in a "turn-on" response.[7][8]

  • Intramolecular Charge Transfer (ICT): ICT probes feature electron-donating and electron-accepting groups within the same conjugated system, creating a "push-pull" electronic structure.[4][7] Upon excitation, there is a significant shift in electron density, leading to a large Stokes shift and high sensitivity to the local environment's polarity. Analyte binding can alter the efficiency of this charge transfer, causing a change in fluorescence intensity or a shift in the emission wavelength.[6]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[4][7] In a FRET-based probe, the coumarin can act as the donor. A change in the distance or orientation between the donor and acceptor upon analyte binding will alter the FRET efficiency, leading to a ratiometric fluorescence signal.

G Core Fluorescence Sensing Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Start Fluorophore (Coumarin) PET_Excited Excited State PET_Start->PET_Excited Excitation (hν) PET_Receptor Receptor (e- Donor/Acceptor) PET_Bound Receptor-Analyte Complex PET_Quenched Fluorescence OFF (Quenched) PET_Excited->PET_Quenched e- Transfer PET_Analyte Analyte PET_Analyte->PET_Receptor Binding PET_On Fluorescence ON PET_Bound->PET_On No e- Transfer ICT_Probe Donor-π-Acceptor (Ground State) ICT_Excited Excited State (Charge Separation) ICT_Probe->ICT_Excited Excitation (hν) ICT_Modulated Modulated Emission (Wavelength Shift) ICT_Probe->ICT_Modulated Binding ICT_Emission Fluorescence Emission (Solvent Sensitive) ICT_Excited->ICT_Emission ICT_Analyte Analyte

Caption: Key fluorescence mechanisms used in coumarin-based probes.

Part II: General Application Protocols

Trustworthy data begins with meticulous preparation and standardized procedures. The following protocols provide a framework for robust experimental design.

Probe Preparation and Handling
  • Stock Solution Preparation:

    • Accurately weigh the this compound probe using an analytical balance.

    • Dissolve the probe in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to a high concentration (e.g., 1-10 mM).

    • Causality Note: Using a high-concentration stock in an organic solvent minimizes the amount of solvent introduced into the final aqueous assay buffer, which could otherwise affect probe solubility and analyte interactions.

    • Vortex thoroughly until the probe is completely dissolved.

  • Storage:

    • Store the stock solution in a tightly sealed amber vial or a vial wrapped in aluminum foil at -20°C to -80°C.

    • Causality Note: Protecting the probe from light and moisture and storing it at low temperatures prevents photobleaching and hydrolytic degradation, ensuring consistent performance over time.

    • Before use, allow the stock solution to warm to room temperature to prevent condensation from introducing water.

General Spectrofluorometric Assay Protocol

This protocol describes a standard "mix-and-measure" assay in a quartz cuvette.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for signal stability.

    • Set the excitation and emission slit widths (e.g., 5 nm). The optimal setting is a trade-off between signal intensity and spectral resolution.

  • Preparation of Working Solutions:

    • Prepare the desired assay buffer (e.g., PBS, HEPES, Tris-HCl at a specific pH).

    • Causality Note: The choice of buffer and pH is critical as they can influence the probe's fluorescence and its interaction with the analyte.[8]

    • From the stock solution, prepare a working solution of the probe in the assay buffer. The final probe concentration typically ranges from 1 to 10 µM.

    • Prepare a series of analyte solutions of known concentrations in the same assay buffer.

  • Measurement:

    • Pipette the probe working solution (e.g., 2 mL) into a quartz fluorescence cuvette.

    • Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum (the "blank" or F₀).

    • Add a small aliquot of the analyte solution to the cuvette, mix gently by pipetting or inverting, and allow for an appropriate incubation time.

    • Record the fluorescence spectrum again (F).

    • Repeat the previous step with increasing concentrations of the analyte.

  • Controls (Self-Validation):

    • Negative Control: Perform the assay with potential interfering species instead of the target analyte to establish selectivity.

    • Autofluorescence Control: Measure the fluorescence of the analyte solution in buffer without the probe to ensure it does not contribute to the signal.

    • Photostability Control: Continuously expose the probe solution to the excitation light for the duration of a typical experiment and monitor for any decrease in fluorescence intensity.

G General Spectrofluorometric Workflow start Start prep Prepare Probe Stock (mM) & Analyte Solutions start->prep instrument Instrument Warm-up & Setup (Slits, λ) prep->instrument working Dilute Probe to Working Conc. (µM) in Assay Buffer instrument->working blank Measure Blank Fluorescence (F₀) working->blank add_analyte Add Analyte Aliquot Incubate blank->add_analyte measure Measure Final Fluorescence (F) add_analyte->measure repeat Repeat for Titration Curve measure->repeat repeat->add_analyte More Conc. analysis Data Analysis: Plot F/F₀ vs. [Analyte] repeat->analysis Done end End analysis->end G Live-Cell Imaging Workflow start Start culture Culture Cells to 60-70% Confluency on Glass-Bottom Dish start->culture wash1 Wash Cells with PBS (x2) culture->wash1 load Incubate Cells with Probe (e.g., 5 µM in serum-free medium) wash1->load wash2 Wash Cells with PBS (x2) to Remove Excess Probe load->wash2 stimulate Stimulate/Treat Cells with Analyte (Optional) wash2->stimulate image Image with Fluorescence Microscope using Correct Filters stimulate->image analyze Analyze Image: Intensity, Colocalization image->analyze end End analyze->end

Caption: A typical workflow for cellular imaging with a fluorescent probe.

Part V: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Fluorescence Signal Probe degradation; Incorrect excitation/emission wavelengths; Probe precipitation in buffer; Quenching mechanism not disrupted.Use fresh probe stock; Confirm instrument settings with a known standard; Decrease probe concentration or add a co-solvent (e.g., <1% DMSO); Verify analyte is active and present.
High Background Signal Probe autofluorescence; Buffer or sample autofluorescence; Impure probe.Lower probe concentration; Subtract blank spectrum; Use a different buffer system; Purify the probe via chromatography.
Poor Selectivity The recognition moiety has an affinity for multiple species.Modify the probe's receptor to increase steric hindrance or change electronic properties; Adjust buffer pH to favor interaction with the target analyte.
Signal Instability / Photobleaching Probe is not photostable; Excessive excitation light exposure.Reduce excitation light intensity or exposure time; Use an anti-fade mounting medium for fixed cells; Acquire images quickly.
Cellular Toxicity Probe concentration is too high; The probe or its byproducts are inherently toxic.Perform a dose-response cytotoxicity assay (e.g., MTT) to find the optimal non-toxic concentration; Synthesize more biocompatible derivatives.

References

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
  • Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Bentham Science Publisher.
  • Synthesis and application of coumarin fluorescence probes. RSC Publishing.
  • Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells.
  • A Technical Guide to Exploratory Studies Using Coumarin-Based Fluorescent Probes. Benchchem.
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.
  • Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Unknown Source.
  • A solvent sensitive coumarin derivative coupled with gold nanoparticles as selective fluorescent sensor for Pb2+ ions in real samples. PubMed.
  • Comparison of methods for the synthesis of Substituted 2-oxo-2H-chromene-3-carbonitriles
  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed.
  • Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applic
  • This compound derivatives.
  • 2-Oxo-N,N-diphenyl-2H-chromene-3-carboxamide. BLD Pharm.
  • (PDF) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. PMC - NIH.
  • Chromene-based fluorescent probes for sensing and bioimaging.

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Illuminating Cellular Landscapes: A Detailed Protocol for Bioimaging with Coumarin-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coumarin-3-carboxamides represent a versatile and powerful class of fluorescent probes essential for modern bioimaging. Their inherent photophysical properties, including high quantum yields and environmental sensitivity, coupled with the synthetic tractability of the coumarin scaffold, allow for the rational design of probes to investigate a multitude of cellular processes.[1] This guide provides a comprehensive overview and detailed protocols for the application of coumarin-3-carboxamide derivatives in cellular imaging. We will delve into the underlying principles of probe design, analyte detection, and provide step-by-step methodologies for their use in fluorescence microscopy, alongside troubleshooting and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these potent fluorophores to unravel the complexities of cellular function.

The Scientific Foundation: Why Choose Coumarin-3-Carboxamides?

The utility of a fluorescent probe is dictated by its photophysical characteristics and its ability to interact specifically with its intended target. Coumarin-3-carboxamides excel in this regard due to a combination of favorable traits:

  • Structural Versatility: The coumarin core can be readily modified at various positions, particularly at the 3-position with a carboxamide group. This allows for the attachment of different functional moieties to tune the probe's spectral properties and to introduce specific reactivity towards cellular analytes.[2][3][4][5]

  • Favorable Photophysics: Coumarin derivatives typically exhibit strong absorption in the near-UV to blue region of the spectrum (350-450 nm) and emit in the blue to green range (400-550 nm).[][7] They are known for their high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence, leading to brighter signals.[8][9][10][11]

  • Environmental Sensitivity: The fluorescence of many coumarin derivatives is highly sensitive to the polarity and viscosity of their microenvironment.[1][10][12] This property can be exploited to probe changes in cellular compartments or during specific biological events.[8][10][11]

  • Analyte-Specific Detection: The carboxamide group at the 3-position serves as a versatile anchor for designing "turn-on" or ratiometric probes. By incorporating specific recognition units, these probes can be engineered to react with and report on the presence of various biologically important species.[1]

The general mechanism for a "turn-on" coumarin-3-carboxamide probe often involves a non-fluorescent to fluorescent transition upon reaction with its target analyte. This is typically achieved by modulating the electronic properties of the coumarin core.

Probe (Low Fluorescence) Probe (Low Fluorescence) Analyte Analyte Probe (Low Fluorescence)->Analyte Reaction Probe-Analyte Complex (High Fluorescence) Probe-Analyte Complex (High Fluorescence) Analyte->Probe-Analyte Complex (High Fluorescence) Fluorescence Signal Fluorescence Signal Probe-Analyte Complex (High Fluorescence)->Fluorescence Signal Excitation

Caption: General "turn-on" mechanism for a coumarin-3-carboxamide probe.

Key Applications in Bioimaging

The adaptability of the coumarin-3-carboxamide scaffold has led to the development of probes for a wide array of bioimaging applications.

Detection of Biologically Relevant Analytes
  • Reactive Oxygen Species (ROS): Cellular oxidative stress is a key factor in numerous physiological and pathological processes. Coumarin-3-carboxamide derivatives have been designed to react specifically with ROS such as hydroxyl radicals, leading to a fluorescent product that can be quantified.[1][13][14]

  • Thiols: Biological thiols like cysteine play crucial roles in maintaining cellular redox balance. Specific coumarin-3-carboxamide probes can selectively react with these thiols, providing a means to visualize their distribution and concentration.[1]

  • Metal Ions: Probes have been developed for the detection of biologically significant metal ions, including copper (Cu²⁺) and zinc (Zn²⁺).[1]

Imaging Cellular Structures and Dynamics
  • Organelle Imaging: By appending specific targeting moieties, coumarin-3-carboxamide probes can be directed to and accumulate in particular subcellular organelles, such as the endoplasmic reticulum.[1][15]

  • Monitoring Microenvironmental Changes: The sensitivity of some derivatives to polarity and viscosity allows for the investigation of dynamic changes within cellular compartments.[1][8][10][11][12]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of coumarin-3-carboxamide probes in live-cell imaging. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

General Protocol for Live-Cell Staining

This protocol serves as a foundational workflow for staining live cells with coumarin-3-carboxamide probes.

Materials:

  • Coumarin-3-carboxamide fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Probe Stock Solution Preparation: Prepare a stock solution of the coumarin-3-carboxamide probe, typically in the range of 1-10 mM in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free or complete culture medium.[16] The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash twice with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[16] The optimal incubation time will vary depending on the probe and cell type.

  • Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.[1][16]

  • Imaging: Replace the PBS with a live-cell imaging buffer and immediately proceed to imaging using a fluorescence microscope equipped with a suitable filter set for the specific coumarin derivative (e.g., DAPI filter set for blue fluorescence).[16]

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging CellSeeding 1. Seed Cells StockSolution 2. Prepare Stock Solution CellSeeding->StockSolution WorkingSolution 3. Prepare Working Solution StockSolution->WorkingSolution Wash1 4. Wash Cells (PBS) WorkingSolution->Wash1 AddProbe 5. Add Working Solution Wash1->AddProbe Incubate 6. Incubate (37°C) AddProbe->Incubate Wash2 7. Wash Cells (PBS) Incubate->Wash2 AddBuffer 8. Add Imaging Buffer Wash2->AddBuffer Image 9. Acquire Images AddBuffer->Image

Caption: Workflow for live-cell staining with coumarin-3-carboxamide probes.

Protocol for Detecting Hydroxyl Radicals (ROS)

This protocol is adapted for a coumarin-3-carboxamide probe designed to react with hydroxyl radicals.[13][14]

Procedure:

  • Follow the "General Protocol for Live-Cell Staining" (steps 1-3) to prepare your cells and the probe working solution.

  • Induction of Oxidative Stress (Optional): To induce ROS production, treat the cells with a known inducer (e.g., H₂O₂) for a specific duration prior to or during probe incubation. This should be optimized for your experimental system.

  • Incubate the cells with the ROS-sensitive coumarin-3-carboxamide probe for 30-60 minutes.

  • Proceed with washing and imaging as described in the general protocol. The fluorescence intensity will be proportional to the amount of hydroxyl radicals generated.

Data Interpretation and Troubleshooting

Accurate interpretation of fluorescence imaging data is paramount. The following table outlines common issues and their solutions.

Problem Potential Cause Recommended Solution
Weak Fluorescent Signal Low probe concentration.Gradually increase the probe concentration, while monitoring for cytotoxicity.[16]
Incorrect filter set.Ensure the microscope's filter set is appropriate for the probe's excitation and emission wavelengths.[16]
High Background Fluorescence Non-specific binding of the probe.Optimize the staining protocol by including additional washing steps.[16]
Cellular autofluorescence.Use a spectral imaging system to separate the specific signal from autofluorescence or apply background subtraction.[16]
High Cell Death High probe concentration.Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT) to determine the optimal, non-toxic concentration.[16]
Prolonged incubation time.Optimize the incubation time to the shortest duration that provides a sufficient signal.[16]
Photobleaching Intense light exposure.Reduce the excitation light intensity and minimize exposure time during image acquisition.[16]

Spectral Properties of Representative Coumarin Derivatives

The choice of a fluorescent probe is heavily dependent on its spectral characteristics. The following table summarizes the properties of some coumarin derivatives.

Compound Excitation (λex) Emission (λem) Quantum Yield (Φf) Application
Coumarin 343~437 nm~477 nm-General live-cell staining
6-Fluoro-7-hydroxycoumarin-3-carboxamide~400 nm-0.84Fluorescent molecular probes
Coumarin-based ER Probe 1400 nm435-525 nm0.60ER-targeting
Coumarin-based ER Probe 2400 nm435-525 nm0.60ER-targeting

Note: Specific spectral properties can vary depending on the solvent and local environment.

Conclusion

Coumarin-3-carboxamide derivatives are invaluable tools in the bioimaging toolkit. Their tunable properties and diverse applications enable researchers to probe the intricate workings of living cells with high sensitivity and specificity. By understanding the principles behind their design and carefully optimizing experimental protocols, scientists can unlock the full potential of these powerful fluorescent probes to advance our understanding of cellular biology and accelerate drug discovery.

References

  • Çelik, H., & Onar, H. Ç. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 66(7), 585-592. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and spectral studies of coumarin derivatives as fluorescent probes towards Fe3+ and Cu2+. Journal of the Serbian Chemical Society, 83(11), 1279-1290. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2019). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 24(15), 2813. Retrieved from [Link]

  • MDPI. (2020). Coumarin-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization. Materials, 13(21), 4889. Retrieved from [Link]

  • Jumreornvong, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Retrieved from [Link]

  • Jumreornvong, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Retrieved from [Link]

  • Obisesan, O. H., et al. (2019). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and photobiology, 95(2), 556–562. Retrieved from [Link]

  • Signore, G., et al. (2010). Polarity-sensitive coumarins tailored to live cell imaging. Journal of the American Chemical Society, 132(15), 5434–5444. Retrieved from [Link]

  • dos Santos, C. M., et al. (2024). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Materials Chemistry B, 12(1), 28-54. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and application of coumarin fluorescence probes. RSC Advances, 11(43), 26569-26589. Retrieved from [Link]

  • Fery-Forgues, S. (2013). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 18(10), 12344–12368. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF. Retrieved from [Link]

  • Matuszak, Z., et al. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. Free radical biology & medicine, 23(3), 367–374. Retrieved from [Link]

  • Signore, G., et al. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Figshare. Retrieved from [Link]

  • Lo, C. Y., et al. (2019). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS omega, 4(7), 12795–12803. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of Novel Coumarin-3-Carboxylic Acid Derivatives As Chemical Detectors of Hydroxyl Radicals in Biological Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927. Retrieved from [Link]

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enzyme inhibition assay using 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Enzyme Inhibition Assay Using 2-oxo-2H-chromene-3-carboxamide Derivatives Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Enzyme Inhibitors Based on the this compound Scaffold

Introduction: The Power of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and characterization of enzyme inhibitors remain a cornerstone of therapeutic development.[1][2] Enzymes are crucial mediators of countless physiological and pathological processes, making them prime targets for intervention. Among the vast chemical libraries screened for bioactivity, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency. The coumarin (2H-1-benzopyran-2-one) nucleus is one such scaffold, and its derivatives, particularly those of this compound, have garnered significant attention for their diverse pharmacological properties.[3][4]

Derivatives of this coumarin core have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6][7][8][9] Their efficacy often stems from the targeted inhibition of key enzymes, such as monoamine oxidases (MAOs), carbonic anhydrases (CAs), and various kinases.[3][10][11][12] The versatility of the this compound structure allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity for specific enzyme targets.[3][4]

This guide provides a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays using this promising class of compounds. We will move beyond a simple recitation of steps to explore the underlying enzymology, ensuring that each protocol is not just a procedure, but a self-validating scientific inquiry.

Section 1: The Mechanistic Underpinnings of Inhibition

Understanding how a compound inhibits an enzyme is as critical as knowing that it does. Coumarin-based inhibitors can act through various mechanisms, and the assay design must account for these possibilities.

  • Reversible Inhibition: Many derivatives act as classical reversible inhibitors, binding to the enzyme through non-covalent interactions. These can be further classified as:

    • Competitive: The inhibitor binds to the active site, directly competing with the substrate.

    • Non-competitive: The inhibitor binds to an allosteric (secondary) site, impeding catalysis without blocking substrate binding.

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[13][14]

  • Irreversible "Suicide" Inhibition: A fascinating mechanism is observed with coumarins targeting carbonic anhydrases (CAs). The enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative. This product then binds tightly at the entrance of the active site, acting as a "prodrug" or "suicide" inhibitor.[10][15] This mechanism is time-dependent and requires a significant pre-incubation period for the inhibitory effect to manifest.[11][15]

  • Fluorescent Properties: A key advantage of the coumarin scaffold is its intrinsic fluorescence.[16][17] The 7-hydroxycoumarin derivative, a common metabolite, is highly fluorescent.[18][19] This property can be harnessed to develop direct, fluorescence-based assays where the enzymatic reaction itself generates a measurable change in signal, offering high sensitivity and suitability for high-throughput screening (HTS).[16][20]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (per well) cluster_analysis Data Analysis A Prepare Inhibitor Serial Dilutions in DMSO D 1. Add 1µL Inhibitor Dilution to Microplate Well A->D B Prepare 2x Enzyme Stock in Assay Buffer C Prepare 2x Substrate Stock in Assay Buffer E 2. Add 50µL of 2x Enzyme (or Buffer for Blank) D->E F 3. Pre-incubate (Crucial for time-dependent inhibitors) E->F G 4. Add 50µL of 2x Substrate to Initiate Reaction F->G H 5. Read Signal (Kinetic or Endpoint) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) I->J K Fit with 4-Parameter Logistic Model to Determine IC50 J->K

Caption: Experimental workflow for determining inhibitor IC50.

This protocol helps determine if the inhibitor is competitive, non-competitive, or uncompetitive. The experiment is a matrix where both substrate and inhibitor concentrations are varied. [21] Methodology:

  • Set up the assay as described for IC50 determination, but with a key modification.

  • Use at least four different fixed concentrations of your inhibitor (e.g., 0x, 0.5x, 1x, and 2x the determined IC50).

  • For each of these fixed inhibitor concentrations, perform a full substrate titration, using at least 5-7 substrate concentrations spanning from 0.5x Km to 5x Km. [21]4. Measure the initial reaction velocity for each condition.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting the raw data directly to Michaelis-Menten models.

Caption: Characteristics of reversible enzyme inhibition types.

Section 4: Data Analysis and Interpretation

1. Calculating Percent Inhibition: The raw data (e.g., fluorescence units/minute) is first converted to percent inhibition using the high (negative) and low (blank) controls.

% Inhibition = 100 * (1 - ([Signal_Test] - [Signal_Blank]) / ([Signal_Negative_Control] - [Signal_Blank]))

2. IC50 Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using a four-parameter logistic equation to derive the IC50 value.

Sample Data Table for IC50 Determination:

[Inhibitor] (µM)Log [Inhibitor]Raw Signal (RFU/min)% Inhibition
1002.0015.798.2%
33.31.5225.195.9%
11.11.0588.485.7%
3.700.57295.351.9%
1.230.09488.220.6%
0.41-0.39595.63.2%
0.14-0.86601.12.3%
0 (DMSO)-615.2 (100% Activity)0.0%
Blank-10.5 (0% Activity)-

3. Interpreting MoA Data:

  • Competitive: On a Lineweaver-Burk plot, the lines will intersect at the y-axis (Vmax is unchanged).

  • Non-competitive: The lines will intersect at the x-axis (Km is unchanged).

  • Uncompetitive: The lines will be parallel.

Conclusion: A Pathway to Discovery

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. The success of any screening campaign, however, does not rest on the compounds alone. It is built upon a foundation of meticulously designed, optimized, and validated assays. By understanding the biochemical principles behind the protocols—from the necessity of initial velocity kinetics to the special considerations for time-dependent inhibitors—researchers can generate high-quality, reliable data. This rigorous approach transforms a simple measurement of activity into a powerful tool for elucidating biological function and advancing the development of next-generation therapeutics.

References
  • Supuran, C. T. (2017). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1219-1226. Available at: [Link]

  • Al-Rashida, M., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1583. Available at: [Link]

  • García-Delgado, N., et al. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. International Journal of Molecular Sciences, 24(6), 5221. Available at: [Link]

  • Tolosonen, A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4708. Available at: [Link]

  • Tolosonen, A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Encyclopedia.pub. Available at: [Link]

  • Georgieva, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. Available at: [Link]

  • NCI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Tolosonen, A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Semantic Scholar. Available at: [Link]

  • Chinna Raju, B., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(19), 127341. Available at: [Link]

  • Jafri, A., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Evidence-Based Complementary and Alternative Medicine, 2021, 5562163. Available at: [Link]

  • Tolosonen, A., et al. (2020). (PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. ResearchGate. Available at: [Link]

  • Prashanth, T., et al. (2019). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Bua, S., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 415-422. Available at: [Link]

  • Kumar, S., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. Pharmacological Reports, 77(6), 11. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1667. Available at: [Link]

  • Uno, Y., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2217. Available at: [Link]

  • Herrera-Meza, S., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 6(2), 43-48. Available at: [Link]

  • Tandel, P., et al. (2025). This compound derivatives. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 278-84. Available at: [Link]

  • Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

  • Khedr, M. H., et al. (2025). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 15(1), 19876. Available at: [Link]

  • Herrera-Meza, S., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available at: [Link]

  • NCI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

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Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 2-oxo-2H-chromene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 2-oxo-2H-chromene, or coumarin, scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological properties.[1] Among its numerous derivatives, the 2-oxo-2H-chromene-3-carboxamide series has emerged as a particularly promising class of anti-inflammatory agents. These synthetic compounds leverage the inherent biological activity of the coumarin nucleus, enhanced by the chemical versatility of the carboxamide group, allowing for fine-tuning of their therapeutic properties.[2] This guide provides an in-depth exploration of the mechanisms underpinning their anti-inflammatory effects and offers detailed protocols for their evaluation in both cellular and animal models.

The rationale for focusing on these derivatives lies in their demonstrated ability to modulate key signaling pathways that are dysregulated in numerous inflammatory disorders.[3][4] By targeting the molecular drivers of inflammation, these compounds offer the potential for developing novel therapeutics with improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and cardiovascular side effects.[5]

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades

The anti-inflammatory effects of this compound derivatives are predominantly attributed to their ability to suppress the activation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[6][7] These pathways act as central regulators of the inflammatory response, controlling the expression of a host of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a pivotal orchestrator of inflammation.[4] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Several this compound derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[6][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB_active p65/p50 (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination & Proteasome->IkBa_NFkB Degrades IκBα DNA DNA (Promoter Region) NFkB_active->DNA Translocates & Binds NFkB_active->DNA Compound 2-oxo-2H-chromene- 3-carboxamide derivative Compound->IKK Inhibits Inflammation Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammation

Caption: NF-κB signaling and inhibition by this compound derivatives.

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another crucial set of signaling molecules in the inflammatory response.[7] Similar to the NF-κB pathway, inflammatory stimuli activate upstream kinases that, in turn, phosphorylate and activate ERK, JNK, and p38.[11] Activated MAPKs then phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory genes. Studies have demonstrated that certain coumarin derivatives can suppress the phosphorylation of these MAPK proteins, thereby mitigating the inflammatory response.[7][12]

Quantitative Data Summary

The following table summarizes representative in vitro anti-inflammatory activity data for novel this compound derivatives compared to a standard reference drug.

Compound IDCell LineStimulusAssayIC₅₀ (µM)Reference
Derivative 5i RAW 264.7LPSTNF-α Inhibition0.423 ± 0.022[13]
Derivative 5k RAW 264.7LPSTNF-α Inhibition0.047 ± 0.001[13]
Derivative 2d RAW 264.7LPSIL-6 InhibitionPotent Activity[6]
Derivative 2d RAW 264.7LPSTNF-α InhibitionPotent Activity[6]
Prednisolone RAW 264.7LPSTNF-α Inhibition0.033 ± 0.002[13]

IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory response. Lower values indicate higher potency.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for assessing the anti-inflammatory activity of this compound derivatives.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the use of the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a robust inflammatory response.[6][8]

In_Vitro_Workflow A 1. Cell Culture RAW 264.7 Macrophages B 2. Cell Seeding Plate cells and allow adherence (24h) A->B C 3. Compound Pre-treatment Incubate with derivatives or vehicle for 1-2h B->C D 4. Inflammatory Challenge Stimulate with LPS (1 µg/mL) for 18-24h C->D E 5. Supernatant Collection Centrifuge plate to pellet cells D->E G 7. Cell Viability Assay Assess cytotoxicity using MTT or MTS assay D->G Parallel Plate F 6. Cytokine/Nitrite Analysis Measure TNF-α, IL-6 (ELISA) and Nitrite (Griess Assay) E->F

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent System (for Nitric Oxide measurement)

  • ELISA kits for mouse TNF-α and IL-6

  • MTT or MTS reagent for cell viability

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference drug (e.g., dexamethasone) in serum-free DMEM. The final DMSO concentration should be non-toxic (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle (DMSO) control.

    • Incubate the plates for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.

    • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT or MTS assay on the remaining cells in the plate according to the manufacturer's protocol.

Rationale: This in vitro model provides a rapid and high-throughput method to screen compounds for their ability to suppress key inflammatory mediators.[14] Measuring NO, TNF-α, and IL-6 provides a multi-faceted view of the compound's effect on macrophage activation.[6][8] The concurrent cytotoxicity assay is crucial to validate that the reduction in inflammatory markers is a specific pharmacological effect and not a result of cell death.

Protocol 2: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This is a widely used and validated acute inflammation model in rodents to assess the efficacy of potential anti-inflammatory drugs.[15][16]

In_Vivo_Workflow A 1. Animal Acclimatization Acclimatize rats/mice for 1 week B 2. Grouping & Fasting Randomly group animals (n=6) and fast overnight A->B C 3. Baseline Measurement Measure initial paw volume (t=0) using a plethysmometer B->C D 4. Compound Administration Administer test compound, vehicle, or standard drug (e.g., Indomethacin) (p.o. or i.p.) C->D E 5. Inflammation Induction 1 hour post-drug, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw D->E F 6. Edema Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan E->F G 7. Data Analysis Calculate % inhibition of edema compared to vehicle control group F->G

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • λ-Carrageenan (Type IV)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Digital Plethysmometer

  • Oral gavage needles or syringes for intraperitoneal (i.p.) injection

Methodology:

  • Animal Handling and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

    • Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Paw Volume Measurement:

    • Gently mark the right hind paw at the tibiotarsal junction.

    • Measure the initial volume of the paw by immersing it in the plethysmometer's measuring chamber up to the mark. This is the baseline reading (V₀).

  • Drug Administration:

    • Administer the test compounds, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the edema volume (E) at each time point: E = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (E_control - E_treated) / E_control ] x 100

Rationale: The injection of carrageenan induces a biphasic acute inflammatory response.[15] The early phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (after 1.5 h) is primarily mediated by prostaglandins, involving the induction of COX-2.[14] This model is therefore highly relevant for evaluating compounds that may inhibit prostaglandin synthesis or related inflammatory pathways. It provides crucial in vivo evidence of a compound's anti-inflammatory efficacy.[17][18]

References

  • Umar, A., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 9-35. [Link]

  • Prashanth, T., et al. (2019). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]

  • Rostom, F., et al. (2022). Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways. PubMed. [Link]

  • Jain, N. K., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • Wang, Y., et al. (2019). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. PubMed. [Link]

  • InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems. [Link]

  • Di Stasi, L. (2023). Natural coumarin derivatives action on Nrf2 and NF-κB signaling pathways to promote intestinal anti-inflammatory activity. ResearchGate. [Link]

  • Sari, D. C., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central (PMC) - NIH. [Link]

  • Molnar, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

  • Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2003). Synthesis and Antiinflammatory Activity of Coumarin Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • El-Agrody, A. M., et al. (2012). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Unknown Author. (2025). Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. ResearchGate. [Link]

  • Zaragoza, C., et al. (2021). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. ResearchGate. [Link]

  • Di Stasi, L., et al. (2023). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. PubMed Central (PMC) - NIH. [Link]

  • Kang, J. Y., et al. (2020). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. MDPI. [Link]

  • Mohammed, H. A., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. PubMed Central (PMC) - NIH. [Link]

  • Al-Warhi, T., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. [Link]

  • Rostom, F., et al. (2022). Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways. ResearchGate. [Link]

  • Kim, D., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. MDPI. [Link]

  • Al-Warhi, T., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. [Link]

  • Kang, J. Y., et al. (2020). Anti-Inflammatory Effects of 6,7-Dihydroxy-4-Methylcoumarin on LPS-Stimulated Macrophage Phosphorylation in MAPK Signaling Pathways. ResearchGate. [Link]

  • Badsara, S. S., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. PubMed. [Link]

  • Rullo, M., et al. (2024). Chromone-based small molecules for multistep shutdown of arachidonate pathway. Unibo. [Link]

  • Debnath, B., et al. (2025). This compound derivatives. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (1999). Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. PubMed. [Link]

Sources

A High-Sensitivity Fluorescence Assay for the Detection of Hydroxyl Radicals Using Coumarin-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The hydroxyl radical (•OH) is the most reactive and damaging of the reactive oxygen species (ROS) generated in biological systems and advanced oxidation processes. Its fleeting half-life, estimated to be in the order of nanoseconds, makes its direct detection exceptionally challenging. This application note provides a detailed methodology for the sensitive and quantitative detection of hydroxyl radicals using coumarin-3-carboxamide (C3CA) as a molecular probe. The protocol leverages the reaction of the non-fluorescent C3CA with •OH to yield the highly fluorescent product, 7-hydroxy-coumarin-3-carboxamide (7-OH-C3CA). We present the underlying chemical principles, a step-by-step experimental protocol, key validation points, and troubleshooting guidance to ensure data integrity and reproducibility for researchers in life sciences and drug development.

Principle of the Assay: Capturing a Transient Radical

The detection of hydroxyl radicals via coumarin-based probes is a well-established and robust method.[1][2] The core of this assay is a specific chemical reaction where the hydroxyl radical attacks the aromatic ring of a coumarin derivative. While several hydroxylated isomers can be formed, only the product hydroxylated at the 7-position is highly fluorescent, providing the specificity needed for detection.[1][3]

Coumarin-3-carboxamide (C3CA) is an excellent probe for this purpose. It is essentially non-fluorescent in its native state. Upon reaction with a hydroxyl radical, it is converted predominantly to 7-hydroxy-coumarin-3-carboxamide (7-OH-C3CA), a molecule with strong fluorescence emission.[4][5] The intensity of this fluorescence is directly proportional to the amount of hydroxyl radicals generated in the system, allowing for their quantification.[6]

The reaction is a diffusion-controlled process with a high rate constant of approximately 5.0 x 10⁹ M⁻¹s⁻¹, ensuring efficient trapping of the short-lived hydroxyl radical.[4][5] This makes the assay highly sensitive and suitable for real-time measurements of •OH generation.[4][5]

C3CA Coumarin-3-Carboxamide (Non-Fluorescent) Product 7-Hydroxy-Coumarin-3-Carboxamide (Highly Fluorescent) C3CA->Product Hydroxylation at C7 Other_Products Other Hydroxylated Isomers (Negligible Fluorescence) C3CA->Other_Products OH_Radical Hydroxyl Radical (•OH) OH_Radical->C3CA

Figure 1: Reaction mechanism for hydroxyl radical detection.

Materials and Reagents

  • Coumarin-3-carboxamide (C3CA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydroxyl radical generating system (e.g., Fenton's Reagent: Iron (II) sulfate and hydrogen peroxide)

  • Hydroxyl radical scavenger (e.g., Mannitol or DMSO)

  • 7-hydroxy-coumarin-3-carboxylic acid (for standard curve, optional)

  • High-purity water (Milli-Q or equivalent)

  • 96-well black, clear-bottom microplates suitable for fluorescence measurements

  • Fluorescence microplate reader or spectrofluorometer

Reagent Preparation

C3CA Stock Solution (10 mM)
  • Dissolve the appropriate amount of Coumarin-3-carboxamide in anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until fully dissolved.

  • Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

C3CA Working Solution (100 µM)
  • On the day of the experiment, dilute the 10 mM C3CA stock solution 1:100 in PBS (pH 7.4).

  • For example, add 10 µL of 10 mM C3CA stock to 990 µL of PBS.

  • Protect from light and use within the same day.

Control Solutions
  • Positive Control (Fenton's Reagent): Prepare fresh solutions of Iron (II) sulfate (e.g., 1 mM) and hydrogen peroxide (e.g., 10 mM) in high-purity water. The reaction will generate •OH upon mixing.

  • Scavenger Control: Prepare a stock solution of a known •OH scavenger, such as Mannitol (e.g., 100 mM) in PBS.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format but can be adapted for other formats. It is crucial to include proper controls to validate the results.

start_end start_end process process decision decision start Start prep_reagents Prepare Reagents (C3CA, Controls, Samples) start->prep_reagents plate_setup Set Up 96-Well Plate (Blanks, Controls, Samples) prep_reagents->plate_setup add_c3ca Add C3CA Working Solution to all wells plate_setup->add_c3ca add_samples Add Samples / Controls (e.g., Fenton Reagent, Scavenger) add_c3ca->add_samples incubate Incubate at 37°C (Protected from Light) add_samples->incubate measure Measure Fluorescence (Ex: ~395 nm, Em: ~450 nm) incubate->measure analyze Analyze Data (Subtract Blank, Compare Samples) measure->analyze end End analyze->end

Figure 2: General experimental workflow for the C3CA assay.

Assay Procedure
  • Plate Setup: Design your plate layout. A typical setup includes:

    • Blank: PBS buffer only.

    • Probe Control: C3CA working solution in PBS.

    • Positive Control: C3CA + Fenton's Reagent.

    • Scavenger Control: C3CA + Fenton's Reagent + Mannitol.

    • Test Samples: C3CA + your experimental system (e.g., cells, enzyme reaction).

  • Reagent Addition:

    • Add 50 µL of your test samples, positive control components (excluding one to initiate the reaction), or buffer to the appropriate wells.

    • Add 50 µL of the 100 µM C3CA working solution to all wells except the "Blank" wells. Add 50 µL of PBS to the blank wells.

    • Self-Validation Check: The fluorescence of the "Probe Control" should be low, establishing the baseline.

  • Initiate Reaction: Start the hydroxyl radical generation. For the positive control, this would be the addition of the final Fenton's reagent component (e.g., H₂O₂). For biological samples, this may be the addition of a stimulus.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C for biological assays) for a predetermined time (e.g., 15-60 minutes).

    • Crucially, protect the plate from light during incubation to prevent photobleaching and potential probe degradation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Excitation Wavelength: ~395 nm

    • Emission Wavelength: ~450 nm

    • The excitation and emission spectra of the hydroxylated product are nearly identical to authentic 7-hydroxy-coumarin-3-carboxylic acid.[4][5] The optimal wavelengths may need slight adjustment based on the specific instrument.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence intensity of the "Blank" wells from all other readings.

  • Normalization: The resulting fluorescence intensity from your test samples is proportional to the amount of •OH generated.

  • Validation with Controls:

    • Positive Control: Should exhibit a significantly higher fluorescence signal compared to the "Probe Control".

    • Scavenger Control: Should show a significantly reduced fluorescence signal compared to the "Positive Control", confirming that the signal is indeed from hydroxyl radicals.

Key Quantitative Parameters & Considerations

ParameterRecommended ValueRationale & Notes
C3CA Final Concentration 10-50 µMMust be in excess to capture •OH but low enough to avoid artifacts. Saturation may occur at higher concentrations.[6]
Excitation Wavelength ~395 nmOptimal for exciting the 7-hydroxy product.[4][5]
Emission Wavelength ~450 nmPeak fluorescence emission of the 7-hydroxy product.[4][5]
Reaction pH 7.0 - 7.4The fluorescence yield is pH-dependent and significantly reduced in acidic conditions. Maintaining a stable physiological pH is critical for reproducibility.[1][6]
Incubation Time 15-60 minShould be optimized for the specific system under investigation to ensure a linear response.

Troubleshooting

  • High Background Fluorescence:

    • Cause: Contaminated reagents or probe degradation.

    • Solution: Use high-purity water and anhydrous DMSO. Prepare C3CA stock solution fresh and store properly. Ensure plates are clean.

  • Low Signal in Positive Control:

    • Cause: Inefficient •OH generation or incorrect measurement settings.

    • Solution: Prepare Fenton's reagent fresh. Check the concentrations. Verify the fluorometer's excitation/emission wavelengths and sensitivity settings.

  • High Variability Between Replicates:

    • Cause: Inaccurate pipetting, temperature fluctuations, or light exposure.

    • Solution: Use calibrated pipettes. Ensure uniform temperature across the plate during incubation. Keep the plate covered and protected from ambient light at all times.

References

  • M. K. S. M., & G., M. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. PubMed. [Link]

  • Xenofontos, E., et al. (2009). Synthesis and application of molecular probe for detection of hydroxyl radicals produced by Na125I and γ-rays in aqueous solution. PMC - NIH. [Link]

  • H., K. P., et al. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC - NIH. [Link]

  • Various Authors. (2021-2023). Synthesis and activity of coumarin-based fluorescent probes and carboxamides. MDPI & Other Journals. [Link]

  • ResearchGate. (n.d.). Coumarin-3-Carboxylic Acid as a Detector for Hydroxyl Radicals Generated Chemically and by Gamma Radiation. ResearchGate. [Link]

  • ACS Medicinal Chemistry Letters. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Publications. [Link]

  • Gour, P., et al. (2024). Quantifying hydroxyl radicals generated by a low-temperature plasma using coumarin: methodology and precautions. RSC Publishing. [Link]

  • Náfrádi, M., et al. (2019). Application of coumarin and coumarin-3-carboxylic acid for the determination of hydroxyl radicals during different advanced oxidation processes. ResearchGate. [Link]

  • Louit, G., et al. (2005). The reaction of coumarin with the OH radical revisited: hydroxylation product analysis determined by fluorescence and chromatography. Semantic Scholar. [Link]

  • Various Authors. (2020-2021). Synthesis and biological activity of coumarin-3-carboxamide derivatives. MDPI & Luminescence. [Link]

Sources

experimental setup for evaluating the photostability of coumarin probes

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Guide to the Experimental Evaluation of Coumarin Probe Photostability

Introduction: The Double-Edged Sword of Light

Coumarin-based fluorescent probes are indispensable tools in modern biological imaging and sensing. Their appeal lies in a combination of favorable photophysical properties: high fluorescence quantum yields, environmental sensitivity, and a versatile molecular scaffold that allows for extensive chemical modification.[1][][3] This adaptability enables the design of probes for a vast array of applications, from detecting metal ions and reactive oxygen species to visualizing specific cellular organelles.[1] However, the very light that excites these probes to reveal cellular secrets can also be their undoing. Photobleaching, the irreversible photochemical destruction of a fluorophore upon light exposure, is a significant limitation in applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies.[4] This application note provides a detailed experimental framework for quantifying the photostability of coumarin probes, empowering researchers to make informed decisions when selecting the most robust tool for their specific needs.

Understanding Photobleaching: The Pathway to Darkness

Photobleaching is a complex process, but a primary pathway for many organic dyes, including coumarins, involves the population of a long-lived triplet state (T₁).[4] Upon excitation to an excited singlet state (S₁), the molecule can either relax back to the ground state (S₀) via fluorescence (the desired outcome) or undergo intersystem crossing to the T₁ state. This triplet state is highly reactive and can interact with molecular oxygen or other molecules, leading to irreversible chemical modifications that render the fluorophore non-fluorescent.[5]

Jablonski_Diagram cluster_singlet Singlet Manifold cluster_triplet Triplet Manifold S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Photochemical Reaction (e.g., with O₂)

Caption: Jablonski diagram illustrating the photobleaching pathway of coumarin dyes.

Experimental Design: A Framework for Robust Evaluation

The quantitative measure of a probe's photostability is its photobleaching quantum yield (Φb). This value represents the probability that an excited fluorophore will undergo photobleaching.[4][6] A lower Φb indicates higher photostability. The following protocol outlines a robust method for determining Φb by monitoring the decay of steady-state fluorescence under continuous illumination.

Key Experimental Parameters & Rationale

A successful photostability experiment hinges on the careful control of several parameters. The table below summarizes these key factors and the reasoning behind their control.

ParameterRecommended Setting/ValueRationale
Probe Concentration 1 µM (or Absorbance < 0.05 at λex)To minimize inner filter effects where emitted light is reabsorbed by other probe molecules, which would artificially alter the measured fluorescence decay.[4][6]
Solvent Spectroscopic grade (e.g., ethanol, PBS)The solvent can significantly influence photostability.[4] Using a high-purity solvent ensures that impurities do not quench fluorescence or participate in photochemical reactions.
Oxygen Concentration Controlled (e.g., air-saturated vs. N₂-purged)Molecular oxygen is a key mediator of photobleaching from the triplet state.[5] Comparing results under aerobic and anaerobic conditions can provide mechanistic insights.[7]
Excitation Intensity Constant and measuredThe rate of photobleaching is dependent on the intensity of the excitation light.[8] A stable light source and power measurement are crucial for reproducible and comparable results.
Stirring Continuous, gentle stirringEnsures a homogenous solution and that fresh, unbleached molecules are constantly moving into the excitation path, preventing localized, rapid depletion of the sample.[4]
Temperature Controlled (e.g., 25°C)Photochemical reaction rates can be temperature-dependent. Maintaining a constant temperature ensures consistency.

Protocol: Quantifying Photostability via Fluorescence Decay

This protocol provides a step-by-step method to determine the photobleaching rate constant and quantum yield.

Materials and Instrumentation
  • Coumarin probe of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or PBS)

  • Spectrofluorometer with a stable light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., PMT)[6]

  • Quartz cuvette (1 cm path length)

  • Small magnetic stir bar and magnetic stirrer

  • Photodiode power meter

  • Reference standard with known Φb (optional, for relative measurements)

  • Dark control sample (probe solution protected from light)

Experimental Workflow

workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mM in DMSO) prep_work 2. Prepare Working Solution (e.g., 1 µM in desired solvent) prep_stock->prep_work prep_dark 3. Prepare Dark Control (wrap cuvette in foil) prep_work->prep_dark setup_inst 4. Stabilize Light Source & Set λex/λem prep_work->setup_inst setup_power 5. Measure Excitation Power (at sample position) setup_inst->setup_power measure_initial 6. Record Initial Fluorescence (F₀) (with stirring) setup_power->measure_initial measure_decay 7. Continuously Illuminate & Record F(t) measure_initial->measure_decay analysis_plot 8. Plot ln(F) vs. Time measure_decay->analysis_plot analysis_fit 9. Linear Fit to Determine k_pb analysis_plot->analysis_fit analysis_calc 10. Calculate Φb analysis_fit->analysis_calc

Caption: Experimental workflow for determining the photostability of coumarin probes.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of the coumarin probe (e.g., 1 mM in DMSO).

    • From the stock, prepare a dilute working solution (e.g., 1 µM) in the desired spectroscopic grade solvent. Ensure the absorbance at the excitation wavelength is below 0.05.[4][6]

    • Prepare a "dark control" by placing an identical working solution in a cuvette and wrapping it securely in aluminum foil to completely block light exposure.[9] This control will be used to verify that fluorescence loss is due to light and not other factors like adsorption to the cuvette walls.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the light source to stabilize for at least 30 minutes.

    • Set the excitation and emission wavelengths to the respective maxima (λex and λem) for the coumarin probe.

    • Using a photodiode power meter, measure the excitation light power at the sample position within the spectrofluorometer. This value is critical for calculating the photobleaching quantum yield.

  • Measurement:

    • Place the quartz cuvette containing the working solution and a small stir bar into the sample holder.

    • Begin gentle stirring to ensure solution homogeneity.[4]

    • Start the time-course measurement, recording the initial fluorescence intensity (F₀).

    • Continuously illuminate the sample with the excitation light, recording the fluorescence intensity (F(t)) at regular intervals until it has decreased significantly (e.g., to ~50% of F₀).[4]

  • Control Measurement:

    • After the experiment, measure the fluorescence of the dark control sample. Its intensity should be nearly identical to F₀ of the experimental sample, confirming the stability of the probe in the absence of light.

Data Analysis

The photobleaching process, under these controlled conditions, can often be modeled as a first-order reaction.[10][11]

  • Determine the Photobleaching Rate Constant (kpb):

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) versus time (t).

    • Perform a linear regression on the initial, linear portion of the decay curve. The absolute value of the slope of this line is the photobleaching rate constant (kpb) in units of s⁻¹.[4]

    • The relationship is described by the equation: F(t) = F₀ * e-kpbt [6]

  • Calculate the Photobleaching Quantum Yield (Φb):

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = kpb / (σ * I) Where:

      • kpb is the photobleaching rate constant (s⁻¹).

      • σ is the absorption cross-section of the molecule at the excitation wavelength (cm²). This can be calculated from the molar extinction coefficient (ε) using the formula: σ = 2303 * ε / NA , where NA is Avogadro's number.

      • I is the photon flux of the excitation light (photons·s⁻¹·cm⁻²). This is calculated from the measured power.

Conclusion: Towards More Robust Imaging

By systematically evaluating the photostability of coumarin probes, researchers can select the most suitable candidates for their demanding imaging experiments. A probe with a low photobleaching quantum yield will provide a more stable and reliable signal over time, leading to higher quality data in applications like long-term cell tracking and quantitative fluorescence microscopy. This protocol provides a self-validating framework for obtaining reproducible and comparable photostability data, ultimately contributing to more robust and reliable scientific outcomes.

References

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental set-up and photobleaching response of fluorophores on.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photophysics and dynamics of coumarin laser dyes and their analytical implications. Retrieved from [Link]

  • Chen, Y., Zhao, L., Liu, Y., Zhang, L., Chen, H., & Wang, Q. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. eLight, 1(1), 4. Retrieved from [Link]

  • NIH. (n.d.). Automated Analysis of Single-Molecule Photobleaching Data by Statistical Modeling of Spot Populations. Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Retrieved from [Link]

  • ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry. Retrieved from [Link]

  • OAJ Materials and Devices. (2022). Spectrophysics of Coumarin-Based Chromophore. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on coumarin-fused-coumarins: Synthesis, photophysical properties and their applications | Request PDF. Retrieved from [Link]

  • Scite.ai. (n.d.). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Retrieved from [Link]

  • University of Baghdad Digital Repository. (2014). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Retrieved from [Link]

  • NIH. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Retrieved from [Link]

  • MDPI. (n.d.). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Photobleaching comparison between Coumarin 102 (a) and HPS (b) under.... Retrieved from [Link]

  • Addgene Blog. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]

  • Sampled. (n.d.). Photostability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets | Request PDF. Retrieved from [Link]

  • SCIRP. (n.d.). Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). UVA absorption and photostability of coumarins. Retrieved from [Link]

  • bcluae.com. (n.d.). Photo Stability Exposure Testing-Pharmaceuticals. Retrieved from [Link]

  • Eurofins Czech. (n.d.). Photostability Studies. Retrieved from [Link]

  • Binder World. (n.d.). Climate chambers with light for ICH photostability tests. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 2-oxo-2H-chromene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-2H-chromene (coumarin) core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-oxo-2H-chromene-3-carboxamide subclass, in particular, has garnered significant interest as a versatile template for the design of potent enzyme inhibitors and receptor modulators.[4][5][6] This guide provides a detailed, field-proven protocol for conducting molecular docking studies on this chemical series, aimed at researchers, scientists, and drug development professionals. We will move beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible in silico workflow from ligand preparation to post-docking analysis and validation.

Introduction: The Significance of the this compound Scaffold

Coumarin and its derivatives are heterocyclic compounds that are extensively utilized in the development of new therapeutic agents.[1][2] Their diverse biological activities are often attributed to their ability to interact with various biological targets, including enzymes like monoamine oxidases (MAOs), protein kinases, and carbonic anhydrases.[1][7][8] The 3-carboxamide modification of the coumarin ring offers a key interaction point, often forming crucial hydrogen bonds within protein binding sites, thereby enhancing binding affinity and specificity.[5] Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of these ligands with their protein targets, guiding lead optimization and the rational design of novel therapeutics.[9][10]

The Molecular Docking Workflow: A Comprehensive Overview

A successful molecular docking experiment is a multi-stage process that requires careful attention to detail at each step. The primary objective is to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction.[11][12] Our protocol is designed to be a self-validating system, incorporating checks and rational decision-making throughout.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & PDB File Acquisition PrepProt Protein Preparation (Clean, Add H, Assign Charges) PDB->PrepProt Grid Grid Box Generation (Define Binding Site) PrepProt->Grid PrepLig Ligand Preparation (2D to 3D, Energy Min., PDBQT) Dock Running AutoDock Vina (Conformational Search) PrepLig->Dock Grid->Dock Results Analyze Docking Poses (Binding Energy, RMSD) Dock->Results Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) Results->Visualize Validate Protocol Validation (Redocking, Cross-Docking) Visualize->Validate caption Figure 1. Overall Molecular Docking Workflow. G cluster_ligand Ligand (this compound) cluster_protein Protein Active Site Residues Ligand Carboxamide O Carboxamide NH Coumarin Ring Protein Tyr 398 (OH) Gln 206 (Amide) Ile 199 (Hydrophobic) Ligand:f0->Protein:f1 H-Bond Ligand:f1->Protein:f0 H-Bond Ligand:f2->Protein:f2 Pi-Pi / Hydrophobic caption Figure 2. Key Interaction Types.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-oxo-2H-chromene-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-oxo-2H-chromene-3-carboxamide and its derivatives. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions to improve reaction outcomes.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A low yield in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the purity of starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or inefficient mixing.[1] For Knoevenagel condensation, a common route to this scaffold, monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.

    • Optimization Strategy: Gradually increase the reaction time and/or temperature and observe the effect on the yield. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Purity of Starting Materials: The purity of reactants, particularly the salicylaldehyde derivative and the N-substituted cyanoacetamide, is critical. Impurities can introduce side reactions or inhibit the catalyst.[1]

    • Verification and Purification: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reactants by recrystallization or column chromatography before use.

  • Catalyst Issues: The choice and activity of the catalyst are paramount. Basic catalysts like piperidine or sodium carbonate are commonly used.[2][3] The catalyst may be old, inactive, or used in an incorrect amount.[1]

    • Catalyst Selection and Handling: Use a fresh, high-purity catalyst. The optimal catalyst loading should be determined empirically, starting with catalytic amounts (e.g., 0.1 equivalents). For some protocols, a dual system catalyst like piperidine-iodine in a green solvent like ethanol has been shown to be effective.[4]

  • Sub-optimal Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[1] This includes inefficient extraction, premature precipitation, or using an unsuitable recrystallization solvent.

    • Refined Procedures: Optimize the extraction process by ensuring the correct pH and using an appropriate organic solvent. For purification, select a recrystallization solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Simple filtration and washing with a cold solvent can sometimes be sufficient and prevent loss.[1]

  • Atmospheric Moisture: Some reagents, especially if using strong bases or certain catalysts, can be sensitive to moisture. Reactions should be conducted under anhydrous conditions where specified.[1]

    • Precautionary Measures: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Question 2: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common issue that directly impacts the yield and purity of the desired this compound. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Formation of Salicylaldehyde Azine: When using hydrazine hydrate in reactions involving ethyl 2-oxo-2H-chromene-3-carboxylate, the formation of salicylaldehyde azine is a known side reaction.[5]

    • Alternative Reagents: To avoid this, consider alternative synthetic routes that do not involve the reaction of the coumarin ester with hydrazine hydrate if the goal is the carbohydrazide.

  • Ring-Opening of the Coumarin Core: The 2H-chromene-2-one ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic or nucleophilic conditions.[5][6]

    • Milder Reaction Conditions: Employ milder bases or shorter reaction times. The use of aqueous sodium carbonate or hydrogen carbonate at room temperature has been reported as an eco-friendly and efficient method for the synthesis of 2-imino-2H-chromene-3-carboxamides, which can then be hydrolyzed to the desired 2-oxo derivatives.[2]

  • Self-Condensation of Starting Materials: Under certain conditions, the starting materials may undergo self-condensation, leading to impurities.

    • Controlled Addition: A slow, dropwise addition of one reactant to the other can sometimes minimize self-condensation by maintaining a low concentration of the added reactant.

Question 3: I am having difficulty purifying my final product. What are the recommended procedures?

Effective purification is crucial for obtaining a high-purity sample of this compound for subsequent applications. The choice of purification method depends on the nature of the impurities.

Purification Techniques:

  • Recrystallization: This is the most common and often most effective method for purifying solid products. The key is to find a suitable solvent or solvent system.

    • Solvent Screening: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for coumarin derivatives include ethanol, ethyl acetate, and mixtures with hexane.[7][8][9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful alternative.

    • Solvent System Selection: The appropriate eluent system can be determined by TLC analysis. A typical starting point for coumarin derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[10]

  • Washing: Simple washing of the crude product with a suitable solvent can remove some impurities. For example, washing with cold ethanol can remove more soluble impurities.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the most common and efficient method for synthesizing this compound?

The Knoevenagel condensation is one of the most widely used and efficient methods.[11][12] This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as N-substituted 2-cyanoacetamide, in the presence of a basic catalyst.[3] One-pot, three-component reactions involving a salicylaldehyde, an amine, and a malonate derivative are also gaining popularity due to their efficiency and atom economy.[4]

What is the role of the catalyst in this synthesis, and which catalysts are most effective?

The catalyst plays a crucial role in promoting the condensation reaction. In the Knoevenagel condensation, a base is typically used to deprotonate the active methylene compound, generating a nucleophile that attacks the aldehyde.

  • Common Catalysts:

    • Piperidine: A widely used and effective organic base.[3][13]

    • Sodium Carbonate/Bicarbonate: Milder, environmentally friendly inorganic bases that can be used in aqueous media.[2]

    • Potassium Carbonate: Another effective inorganic base.[12]

    • Li-Al containing layered double hydroxides: An example of an eco-friendly heterogeneous catalyst.[4]

The choice of catalyst can influence the reaction rate and yield, and optimization may be required for specific substrates.

How do different substituents on the starting materials affect the reaction outcome?

Substituents on both the salicylaldehyde and the N-substituted cyanoacetamide can significantly impact the reaction.

  • On Salicylaldehyde: Electron-donating groups on the salicylaldehyde ring generally increase the electron density of the carbonyl carbon, which can sometimes slow down the initial nucleophilic attack. Conversely, electron-withdrawing groups can make the aldehyde more reactive.

  • On the Amide: The nature of the substituent on the amide can influence the nucleophilicity of the active methylene group and the stability of the final product.

The electronic and steric properties of the substituents should be considered when designing the synthesis and optimizing the reaction conditions.

What are the key analytical techniques to monitor the reaction progress and characterize the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the disappearance of starting materials and the appearance of the product.[10]

  • Product Characterization:

    • Melting Point: A sharp melting point is a good indicator of purity.[7]

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.[7]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the lactone carbonyl and the amide carbonyl.[7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[7]

Data and Protocols

Table 1: Comparison of Catalysts for Coumarin Synthesis

CatalystTypical Reaction ConditionsAdvantagesDisadvantagesReference
PiperidineEthanol, refluxHigh yields, well-establishedCan be harsh, requires anhydrous conditions[3][13]
Sodium CarbonateAqueous solution, room temp.Eco-friendly, mild conditionsMay be slower for some substrates[2]
Potassium CarbonateWater, room temperatureHigh yields, readily availableBasic workup required[12]
Piperidine-IodineEthanolDual catalyst system, green solventMay not be universally applicable[4]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of the salicylaldehyde derivative (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the N-substituted 2-cyanoacetamide (1 mmol).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold solvent, and dry it.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization and Dehydration Active_Methylene R-NH-CO-CH2-CN Carbanion R-NH-CO-CH(-)-CN Active_Methylene->Carbanion + Base Base Base Intermediate_1 Intermediate Carbanion->Intermediate_1 + Salicylaldehyde Salicylaldehyde Salicylaldehyde Final_Product This compound Intermediate_1->Final_Product Intramolecular Cyclization & Dehydration

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Workup Optimize Workup & Purification Start->Check_Workup Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants Optimize_Time_Temp Optimize Time & Temperature Check_Conditions->Optimize_Time_Temp Use_Fresh_Catalyst Use Fresh/Different Catalyst Check_Catalyst->Use_Fresh_Catalyst Refine_Purification Refine Purification Method Check_Workup->Refine_Purification End Improved Yield Purify_Reactants->End Optimize_Time_Temp->End Use_Fresh_Catalyst->End Refine_Purification->End

Caption: Troubleshooting workflow for low yield optimization.

References

  • BenchChem. Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
  • Organic Chemistry Portal. Coumarin synthesis.
  • ResearchGate. The coumarin synthesis: a combined experimental and theoretical study.
  • MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • ResearchGate. Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid using WELFSA.
  • Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by.
  • Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.
  • ACS Publications. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters.
  • Green Chemistry (RSC Publishing). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides.
  • NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • 1.1. Synthesis of 7-Hydroxy Coumarins.
  • ResearchGate. (PDF) Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model.
  • ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • MSU chemistry. Catalytic Synthesis of 2H‑Chromenes.
  • MDPI. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol.
  • ResearchGate. (PDF) Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][11][14]diazaphosphinines and Chromeno[4,3-c][1][14]azaphosphole and Their Antioxidant and Cytotoxicity Properties. Available from:

  • ResearchGate. General methods for the synthesis of coumarin-3-carboxamides.
  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
  • Frontiers. Syntheses, reactivity, and biological applications of coumarins.
  • ResearchGate. Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives.
  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides.
  • PubMed. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO.
  • MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

Sources

Technical Support Center: Enhancing the Stability of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide - Common Stability Issues & Solutions

This section addresses the most frequent stability problems researchers face with coumarin probes, offering a question-and-answer format to guide you through diagnosis and resolution.

Q1: My coumarin probe's signal is rapidly fading during imaging. How can I reduce this photobleaching?

A1: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue with many fluorescent dyes, including coumarins. The rate of photobleaching is dependent on the intensity of the excitation light and the local chemical environment. Here’s a systematic approach to mitigate this problem:

Underlying Cause: Coumarin photobleaching often proceeds through the triplet state, where the excited fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then attack the coumarin scaffold, leading to its degradation.

Troubleshooting Workflow:

A Start: Rapid Signal Loss (Photobleaching) B Reduce Excitation Light Intensity A->B Is light intensity minimized? C Decrease Exposure Time A->C Is exposure time optimized? D Use Antifade Reagents B->D Still bleaching? G Problem Resolved B->G Yes C->D C->G Yes E Optimize Buffer Composition D->E Is the environment optimized? D->G Yes F Select a More Photostable Coumarin Derivative E->F Still unsatisfactory? E->G Yes F->G Yes

Caption: Troubleshooting workflow for photobleaching of coumarin probes.

Experimental Protocols:

  • Protocol 1: Application of Antifade Mounting Media

    • Prepare your biological sample on the microscope slide as per your standard protocol.

    • After the final wash step, carefully remove as much residual buffer as possible without allowing the sample to dry out.

    • Add a single drop of a commercial antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) directly onto the sample.

    • Gently lower a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark) before imaging.

Expert Insight: Antifade reagents often contain free radical scavengers like p-phenylenediamine (PPD), n-propyl gallate, or Trolox, which quench the reactive oxygen species that are a primary cause of photobleaching.

Q2: The fluorescence of my coumarin probe is unexpectedly low or absent. Could the pH of my buffer be the issue?

A2: Yes, the fluorescence of many coumarin derivatives is highly sensitive to pH. This is particularly true for coumarins with hydroxyl or amino substitutions, which are common in probes designed to report on enzymatic activity or local microenvironments.

Underlying Cause: The protonation state of functional groups on the coumarin ring can significantly alter its electronic structure, and therefore its absorption and emission properties. For many hydroxyl-substituted coumarins, the protonated form is non-fluorescent, while the deprotonated (phenolate) form is highly fluorescent.

Troubleshooting Steps:

  • Determine the pKa of your probe: This information is often available in the technical datasheet for the probe or in the literature. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration.

  • Adjust your buffer pH: For optimal fluorescence, the buffer pH should be at least 1-2 pH units above the pKa of the probe to ensure the vast majority of the molecules are in their fluorescent, deprotonated state.

  • Experimental Verification: Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments). Add your coumarin probe to each buffer at a constant concentration and measure the fluorescence intensity using a fluorometer or plate reader. This will allow you to empirically determine the optimal pH for your specific experimental conditions.

Data Presentation: pH Sensitivity of Common Coumarin Scaffolds

Coumarin DerivativeTypical pKa RangeOptimal pH for Fluorescence
7-Hydroxycoumarin (Umbelliferone)7.5 - 8.0> 9.0
7-Amino-4-methylcoumarin (AMC)4.0 - 4.5 (amino group)> 6.0
Coumarin 3432.0 - 3.0 (carboxylic acid)> 4.0

Note: These are approximate values and can be influenced by the specific substitution pattern of the coumarin.

Q3: I am using a coumarin-based probe in a cellular assay and observe a high background signal or non-specific staining. What could be the cause?

A3: High background or non-specific staining with coumarin probes in cellular contexts can arise from several factors, including probe aggregation, off-target reactions, and issues with probe delivery and washout.

Underlying Cause: Many coumarin probes have a planar, hydrophobic structure, which can lead to aggregation at high concentrations or in aqueous buffers. These aggregates can bind non-specifically to cellular components, leading to a high background signal. Additionally, some coumarin derivatives can react with intracellular nucleophiles, such as glutathione (GSH), leading to off-target signal generation.

Troubleshooting Workflow:

A Start: High Background Signal B Optimize Probe Concentration A->B Is concentration too high? C Improve Wash Steps B->C Is washout incomplete? F Problem Resolved B->F Yes D Include a Surfactant C->D Still high background? C->F Yes E Check for Thiol Reactivity D->E Still an issue? D->F Yes E->F Yes

Technical Support Center: Troubleshooting Low Yield in Coumarin-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of coumarin-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My coumarin-3-carboxamide synthesis has a very low yield. What are the most common initial factors to investigate?

A1: Low yields in coumarin-3-carboxamide synthesis can often be traced back to a few key areas. First, verify the purity of your starting materials, particularly the salicylaldehyde derivative, as impurities can inhibit the reaction. Next, scrutinize your reaction conditions. The choice of catalyst and solvent is critical; for instance, piperidine is a commonly used base catalyst, and ethanol is often an effective solvent.[1][2] Inadequate temperature control or reaction time can also significantly impact the yield. Finally, ensure that your workup and purification procedures are optimized to minimize product loss.

Q2: I am observing the formation of multiple byproducts alongside my desired coumarin-3-carboxamide. What are these likely to be and how can I minimize them?

A2: The formation of byproducts is a frequent challenge. In Knoevenagel-type condensations leading to coumarins, potential side products include chromones, products from the self-condensation of the active methylene compound, and imines.[1][3] To minimize these, consider optimizing the stoichiometry of your reactants. Using a slight excess of the amine and the active methylene compound can sometimes favor the desired reaction pathway. Additionally, the choice of catalyst can be crucial. For example, a dual catalyst system like piperidine-iodine has been shown to efficiently promote the one-pot, three-component synthesis of coumarin-3-carboxamides, reducing side reactions.[1]

Q3: Can the structure of my starting salicylaldehyde or amine affect the reaction yield?

A3: Absolutely. The electronic and steric properties of substituents on both the salicylaldehyde and the amine can have a profound effect on the reaction rate and overall yield. Electron-donating groups on the salicylaldehyde ring generally facilitate the initial condensation step, while electron-withdrawing groups can sometimes lead to lower yields or require more forcing conditions. Sterically hindered amines may react more slowly or require higher temperatures or longer reaction times to achieve good conversion.

Q4: Is a multi-step synthesis always necessary, or are there efficient one-pot procedures?

A4: While traditional methods often involve a multi-step process (e.g., synthesis of coumarin-3-carboxylic acid followed by amidation), several efficient one-pot, multi-component reactions (MCRs) have been developed.[1][4] These MCRs, which combine salicylaldehyde, an active methylene compound (like diethyl malonate), and an amine in a single step, offer advantages in terms of atom economy, reduced waste, and simplified procedures.[4] The success of these one-pot methods often hinges on the careful selection of catalysts and reaction conditions.

Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during coumarin-3-carboxamide synthesis.

Symptom 1: No or Negligible Product Formation

If you are observing little to no formation of your desired product, systematically evaluate the following factors:

1. Reagent Quality and Integrity:

  • Action: Verify the purity of your salicylaldehyde, amine, and active methylene compound (e.g., diethyl malonate or cyanoacetate) using techniques like NMR or GC-MS. Salicylaldehydes can oxidize over time.

  • Rationale: Impurities in the starting materials can act as catalyst poisons or participate in competing side reactions, effectively shutting down the desired synthetic pathway.

2. Catalyst Activity:

  • Action: If using a base catalyst like piperidine, ensure it has not degraded. Consider using a freshly opened bottle or distilling it before use. For solid catalysts, ensure they are properly activated and stored.

  • Rationale: The catalyst is essential for the initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound. An inactive catalyst will prevent this crucial first step from occurring.

3. Reaction Temperature:

  • Action: Confirm that the reaction is being conducted at the appropriate temperature. Some syntheses require heating to overcome activation energy barriers.

  • Rationale: Many organic reactions are highly temperature-dependent. Insufficient heat may result in an extremely slow reaction rate, leading to negligible product formation within a practical timeframe.

Symptom 2: Consistently Low Yield (<50%)

When your reaction is producing the desired product but the yield is consistently low, a more nuanced optimization is required.

1. Optimization of Reaction Conditions:

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction. While ethanol is a common choice, other solvents like toluene, DMF, or even solvent-free conditions have been successfully employed.[2] A solvent screen can be a valuable optimization step.

  • Catalyst Loading: The amount of catalyst can be critical. Too little may result in incomplete conversion, while too much can sometimes promote side reactions. Experiment with varying the catalyst loading (e.g., from 5 mol% to 20 mol%).

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions that are run for too short a duration will have incomplete conversion, while overly long reaction times can lead to product degradation or the formation of byproducts.[3]

2. Water Removal:

  • Action: If your reaction is sensitive to water (which is a byproduct of the condensation), consider using a Dean-Stark apparatus to remove it azeotropically, especially when using solvents like toluene.

  • Rationale: The Knoevenagel condensation is a reversible reaction. The removal of water, a product of the condensation, drives the equilibrium towards the formation of the product, thereby increasing the yield.

3. Method of Synthesis:

  • Action: If a one-pot, three-component reaction is failing, consider a two-step approach. First, synthesize the coumarin-3-carboxylic acid or its ester via Knoevenagel condensation, and then perform an amidation reaction.[5][6]

  • Rationale: A stepwise approach allows for the optimization of each individual reaction, potentially leading to a higher overall yield, although it is more time-consuming.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported effects of different catalysts and solvents on the yield of a model coumarin-3-carboxamide synthesis. This data is synthesized from multiple sources to provide a comparative overview.

CatalystSolventTemperature (°C)Reported Yield (%)Reference
PiperidineEthanolReflux79[1]
Piperidine-IodineEthanolReflux85[1]
FeCl₃Ethanol7093[2]
Nano MgFe₂O₄Solvent-free (Ultrasound)4563-73[2]
DABCOSolvent-free18090[2]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides using a Piperidine-Iodine Catalyst[1]

This protocol is an example of an efficient, metal-free synthesis.

  • To a solution of salicylaldehyde (1 mmol) in ethanol (5 mL), add the desired primary or secondary amine (1 mmol) and diethyl malonate (1.2 mmol).

  • Add piperidine (10 mol%) and iodine (5 mol%) to the reaction mixture.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a solid precipitate forms.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin-3-carboxamide.

Protocol 2: Two-Step Synthesis via Coumarin-3-Carboxylic Acid[7]

This method is useful when the one-pot synthesis proves problematic.

Step 1: Synthesis of Coumarin-3-Carboxylic Acid

  • In a round-bottom flask, combine salicylaldehyde (1 equivalent), Meldrum's acid (1.1 equivalents), and water.[7]

  • Heat the mixture at 90°C for 30 minutes.[7]

  • Cool the reaction mixture, and the coumarin-3-carboxylic acid will precipitate.

  • Filter the solid, wash with cold water, and dry.

Step 2: Amidation of Coumarin-3-Carboxylic Acid

  • Suspend the coumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or HATU and stir for 30-60 minutes at room temperature.[8][9]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an appropriate aqueous workup to remove the coupling agent byproducts and any unreacted starting materials.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Mechanism: Knoevenagel Condensation Pathway

G cluster_0 Knoevenagel Condensation Salicylaldehyde Salicylaldehyde AldolAdduct Aldol-type Adduct Salicylaldehyde->AldolAdduct + Enolate ActiveMethylene Active Methylene (e.g., Diethyl Malonate) Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Base Base Catalyst (e.g., Piperidine) Base->ActiveMethylene Enolate->Salicylaldehyde Dehydration Dehydration AldolAdduct->Dehydration - H₂O KnoevenagelProduct Knoevenagel Product Dehydration->KnoevenagelProduct

Caption: The Knoevenagel condensation is a key step in coumarin synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckReagents->Start Impurities Found (Purify/Replace) CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) CheckReagents->CheckConditions Reagents Pure CheckConditions->Start Conditions Incorrect (Adjust) OptimizeSolvent Perform Solvent Screen CheckConditions->OptimizeSolvent Conditions Correct OptimizeCatalyst Vary Catalyst Loading OptimizeSolvent->OptimizeCatalyst ConsiderWaterRemoval Implement Water Removal (e.g., Dean-Stark) OptimizeCatalyst->ConsiderWaterRemoval PurificationLoss Evaluate Workup and Purification for Product Loss ConsiderWaterRemoval->PurificationLoss TwoStepApproach Switch to a Two-Step Synthesis Protocol Success Improved Yield TwoStepApproach->Success PurificationLoss->TwoStepApproach High Loss PurificationLoss->Success Low Loss (Optimize)

Caption: A systematic workflow for troubleshooting low yields.

References

  • Velasco-Velázquez, M. A., et al. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 26(15), 4635. [Link]

  • Glavaš, M., & Šarkanj, B. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Pharmaceuticals, 14(11), 1165. [Link]

  • Çelik, H., et al. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 66(4), 335-342. [Link]

  • Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings, 2852(1), 040012. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives. Request PDF. [Link]

  • ResearchGate. (n.d.). General methods for the synthesis of coumarin-3-carboxamides. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. Request PDF. [Link]

  • Vekariya, R. H., & Patel, H. S. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2756-2788. [Link]

  • Reyes-González, M. A., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-6. [Link]

  • Bozorov, K., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 111-131. [Link]

  • Wang, X., et al. (2024). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry, 39(11), 241-250. [Link]

  • Tiyaboonchai, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1649. [Link]

  • Costa, C. S. T. P., et al. (2020). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

Sources

overcoming challenges in the purification of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-oxo-2H-chromene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important coumarin derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My crude product is a persistent oil and won't solidify. How can I induce crystallization?

Answer:

"Oiling out" is a common problem when the melting point of the compound is low or when it is highly impure, leading to a significant melting point depression.[1] The goal is to find conditions where the compound's solubility is significantly lower in the cold solvent compared to the hot solvent, promoting crystal lattice formation over amorphous oiling.

Causality and Strategy: Oiling out occurs when the solute is too soluble in the chosen solvent, even at lower temperatures, or when the solution cools too rapidly. The strategy is to either decrease the compound's solubility by changing the solvent system or to slow down the cooling process to allow for orderly crystal growth.

Troubleshooting Protocol:

  • Re-dissolve and Add a "Poor" Solvent: Gently heat the oil in the original solvent until it redissolves. While hot, slowly add a "poor" solvent (one in which your compound is less soluble, like hexanes or water, depending on the primary solvent) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the original "good" solvent to clarify the solution and allow it to cool slowly.[2][3]

  • Solvent Exchange: If the initial solvent is too good, it can be removed under reduced pressure and replaced with a less effective solvent for recrystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, ensure the flask is allowed to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oiling out.[1]

Question 2: After recrystallization, my yield of this compound is very low. What went wrong?

Answer:

A low recovery rate is a frequent issue in recrystallization, often stemming from using an excessive amount of solvent or selecting an inappropriate solvent system.[1][4]

Causality and Strategy: The principle of recrystallization relies on the differential solubility of the compound at high and low temperatures. If too much solvent is used, a significant portion of the product will remain dissolved in the mother liquor even after cooling, leading to poor recovery.[4]

Troubleshooting Protocol:

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.

  • Check the Mother Liquor: After filtration, you can check for residual product in the mother liquor. Evaporate a small amount of the filtrate; if a significant amount of solid residue forms, there is a considerable amount of your compound still in solution.[1]

  • Recover from Mother Liquor: If the mother liquor is rich in the product, you can concentrate it by boiling off some of the solvent and attempting a second crystallization to recover more material.

  • Optimize Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or mixed solvent systems to find the optimal balance. For coumarins, ethanol, ethanol/water, or ethyl acetate/hexanes are often good starting points.[2][4]

Question 3: My purified this compound is still contaminated with the starting material (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate). How can I separate them?

Answer:

Co-purification of starting materials with the final product is common when they have similar polarities.[2] In the synthesis of this compound from its corresponding ethyl ester, both compounds share the same coumarin core, leading to comparable solubility in many solvents.

Causality and Strategy: The carboxamide group is more polar than the ethyl ester group. This difference in polarity, although sometimes subtle, can be exploited using column chromatography.

Troubleshooting Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point for separating coumarin derivatives is a mixture of hexanes and ethyl acetate.[5]

    • Begin with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to elute any non-polar impurities.

    • Gradually increase the polarity (e.g., to 7:3, 1:1, and so on) to elute the slightly more polar ethyl ester starting material, and finally, the more polar this compound product.

  • TLC Monitoring: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the starting material and the product spots.[6]

Table 1: Example TLC and Column Chromatography Solvent Systems for Coumarin Derivatives
Compound TypeTypical Rf in 7:3 Hexanes:EtOAcRecommended Elution Gradient
Ethyl 2-oxo-2H-chromene-3-carboxylate~0.6 - 0.7Start with 9:1 Hexanes:EtOAc
This compound ~0.3 - 0.4 Increase to 1:1 Hexanes:EtOAc
Highly Polar Byproducts~0.1 - 0.2May require further increase in polarity (e.g., adding methanol)

Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is generally a polar molecule. It exhibits moderate solubility in polar organic solvents like ethanol, methanol, and acetone, particularly when heated.[7] Its solubility is lower in less polar solvents such as dichloromethane and ethyl acetate, and it is poorly soluble in non-polar solvents like hexanes and diethyl ether. For recrystallization, mixed solvent systems like ethanol/water or ethyl acetate/hexanes are often effective.[2][8]

Q2: I observe a byproduct that is not my starting material. What could it be?

A2: The formation of byproducts depends on the synthetic route. A common synthesis involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with an amine.[9] If hydrazine is used, for example, ring-opening of the coumarin can occur, leading to the formation of salicylaldehyde azine and malonohydrazide as significant byproducts.[10][11] It is crucial to characterize these byproducts using techniques like NMR and mass spectrometry to understand the side reactions and optimize the reaction conditions to minimize their formation.[7][12]

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.[7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is one of the most powerful tools for confirming the identity and purity of your compound. The spectra should be clean, with integrations matching the expected number of protons and carbons.[7][12]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[7][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide and lactone carbonyls.[14]

Visualizing Purification Workflows

Workflow for Troubleshooting Product Precipitation

G start Crude Product is an Oil reheat Re-heat to Dissolve start->reheat add_poor_solvent Add 'Poor' Solvent (e.g., Hexane, Water) reheat->add_poor_solvent If too soluble scratch Scratch Flask with Glass Rod reheat->scratch If still oily seed Add a Seed Crystal reheat->seed If pure solid is available slow_cool Cool Slowly add_poor_solvent->slow_cool scratch->slow_cool seed->slow_cool crystals Crystals Form slow_cool->crystals

Caption: Decision tree for inducing crystallization of an oily product.

General Purification Strategy

G cluster_0 Initial Purification cluster_1 Purity Check cluster_2 Secondary Purification (If Needed) cluster_3 Final Analysis recrystallization Recrystallization (e.g., Ethanol/Water) purity_check TLC & Melting Point Analysis recrystallization->purity_check column_chromatography Column Chromatography (e.g., Hexane/EtOAc gradient) purity_check->column_chromatography Impurities Present pure_product Pure Product purity_check->pure_product Purity is High final_analysis NMR, MS, IR Spectroscopy column_chromatography->final_analysis final_analysis->pure_product crude_product Crude Product crude_product->recrystallization

Sources

Technical Support Center: Refinement of Experimental Conditions for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coumarin synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: The Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] While robust, its success is highly dependent on substrate reactivity and reaction conditions.

Frequently Asked Questions & Troubleshooting

Q1: My Pechmann condensation with a simple, unactivated phenol is failing or giving very low yields. What are the primary causes and how can I fix this?

A1: This is a classic challenge. The Pechmann reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the nucleophilicity of the phenol.

  • Causality: Unactivated phenols (like phenol itself) have lower electron density in the aromatic ring compared to activated phenols (like resorcinol or phloroglucinol). This makes the ring less susceptible to electrophilic attack by the protonated β-ketoester. Consequently, harsher conditions are required to drive the reaction forward, which can often lead to side reactions and decomposition.[1]

  • Troubleshooting Strategies:

    • Increase Catalyst Strength & Concentration: For simple phenols, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) are often necessary.[3][4] Sometimes, using the acid as the solvent is required.

    • Employ Stronger Lewis Acids: Lewis acids such as AlCl₃, ZrCl₄, or TiCl₄ can be more effective than Brønsted acids for activating the ketoester.[5][6]

    • Increase Temperature: Higher temperatures (100-150 °C) are typically needed to achieve a reasonable reaction rate with unactivated phenols.[7] Microwave-assisted heating can be particularly effective, often reducing reaction times from hours to minutes and improving yields.[8]

    • Solvent-Free Conditions: Running the reaction neat (solvent-free) at an elevated temperature can increase the effective concentration of reactants and catalyst, often leading to improved yields.[8][9]

Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the Pechmann condensation?

A2: Regioselectivity is governed by both steric and electronic factors. The initial electrophilic attack will preferentially occur at the position on the phenol ring that is most sterically accessible and electronically activated (ortho to the hydroxyl group).

  • Causality: In meta-substituted phenols, two different ortho positions are available, potentially leading to a mixture of coumarin isomers. The directing effect of the existing substituent will determine the major product.

  • Troubleshooting Strategies:

    • Catalyst Choice: The size and nature of the acid catalyst can influence which ortho position is favored. Experimenting with a bulky Lewis acid versus a smaller Brønsted acid might alter the product ratio.

    • Temperature Control: Reaction temperature can affect selectivity. Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate may favor the thermodynamically more stable product.

    • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, alternative methods like the Knoevenagel or Perkin reactions, which start with a pre-functionalized salicylaldehyde, may provide unambiguous regiocontrol.[10][11]

Q3: My reaction mixture is turning dark and charring, especially with sulfuric acid. What are some milder, cleaner catalyst alternatives?

A3: Charring is a common issue when using strong, dehydrating acids like H₂SO₄ at high temperatures.[6] This indicates substrate or product decomposition.

  • Causality: Sulfuric acid is a powerful oxidizing and dehydrating agent. At elevated temperatures, it can cause sulfonation of the aromatic rings and other irreversible side reactions, leading to the formation of polymeric tars.

  • Recommended Alternatives:

    • Heterogeneous Solid Acids: These are often milder and offer significant advantages in terms of product purification (simple filtration) and catalyst reusability.[3][6] Examples include Amberlyst-15, sulfated zirconia, and various zeolites.[1][8]

    • Ionic Liquids: Certain acidic ionic liquids can serve as both the catalyst and the solvent, providing a non-volatile and often reusable reaction medium.[3]

    • Lewis Acids: As mentioned, Lewis acids like ZnCl₂, TiCl₄, and FeF₃ can catalyze the reaction effectively, often under less harsh conditions than H₂SO₄.[5][12]

Workflow & Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol details a robust Pechmann condensation using an activated phenol, resorcinol.

Pechmann_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis P1 Combine Resorcinol and Ethyl Acetoacetate in a flask P2 Add spin vane and cool in an ice bath P1->P2 R1 Slowly add concentrated H₂SO₄ dropwise with stirring P2->R1 R2 Remove ice bath and heat reaction at 90°C for 1 hour R1->R2 W1 Cool to room temperature and pour mixture into ice water R2->W1 W2 Collect precipitate by vacuum filtration W1->W2 W3 Wash solid with cold water to remove residual acid W2->W3 W4 Recrystallize from aqueous ethanol W3->W4 A1 Dry the purified solid and record mass and yield W4->A1 A2 Characterize by MP, NMR, and IR spectroscopy A1->A2

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic spin vane, combine resorcinol (5.0 g, 45.4 mmol) and ethyl acetoacetate (5.9 g, 45.4 mmol).

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (5 mL) dropwise over 10-15 minutes. The mixture will become viscous and warm.[13]

  • Reaction: Remove the ice bath and heat the mixture in a water bath at 90 °C for 1 hour. The mixture should solidify.[13]

  • Work-up: Allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) until the washings are neutral to pH paper.

  • Recrystallization: Recrystallize the crude solid from a 30-40% aqueous ethanol solution to yield pure, crystalline 7-hydroxy-4-methylcoumarin.[14]

  • Analysis: Dry the product in a vacuum oven. Record the final mass, calculate the yield, and confirm the structure using melting point, ¹H NMR, and IR spectroscopy.

Section 2: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for preparing C3-substituted coumarins by reacting a salicylaldehyde with an active methylene compound, typically under basic catalysis.[11][15] It is often preferred for its milder conditions.[5]

Frequently Asked Questions & Troubleshooting

Q1: My Knoevenagel condensation is slow and gives a low yield. How can I optimize the reaction conditions?

A1: The Knoevenagel reaction is highly sensitive to the choice of catalyst, solvent, and temperature. Optimization is key to achieving high efficiency.

  • Causality: The reaction proceeds via the formation of an enolate from the active methylene compound, which then attacks the aldehyde. The efficiency of this process depends on the base's ability to generate the enolate without promoting side reactions (e.g., self-condensation of the aldehyde).

  • Troubleshooting & Optimization Strategies:

    • Catalyst Screening: While piperidine is a classic catalyst, others may be more effective. L-proline, for instance, has been shown to give excellent yields.[16] For some variations, bases like N-methylmorpholine or even inorganic catalysts like nano MgO can be used.[17] A systematic screening of catalysts is recommended.

    • Solvent Effects: The choice of solvent can significantly influence reaction rates and yields.[17] Ethanol is commonly used and often gives good results.[16] However, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, but may complicate work-up. Solvent-free conditions, often paired with ultrasound or microwave irradiation, can also be highly effective.[15][17]

    • Temperature and Time: While milder than the Perkin reaction, some Knoevenagel condensations still require heating (e.g., 80 °C).[16] Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.

Table 1: Optimization Parameters for Knoevenagel Condensation

ParameterOptionsConsiderations & Rationale
Catalyst Piperidine, Pyridine, L-proline, DABCO, Nano MgOThe base strength should be sufficient to deprotonate the active methylene compound but not so strong as to cause side reactions. L-proline is a green and effective organocatalyst.[16]
Solvent Ethanol, DMF, Water, Toluene, Solvent-FreeEthanol is a good general-purpose solvent. Water can be a green option with appropriate catalysts.[17] Solvent-free conditions maximize reactant concentration.[17]
Temperature Room Temp to 110 °CStart at a moderate temperature (e.g., 50-80 °C) and adjust based on TLC monitoring. High temperatures can cause side-product formation.
Activation Conventional Heating, Microwave, UltrasoundMicrowave and ultrasound irradiation can dramatically reduce reaction times and increase yields by providing efficient energy transfer.[18][19]

Section 3: The Perkin Reaction

The Perkin reaction is the original method for synthesizing coumarin, involving the high-temperature condensation of salicylaldehyde with acetic anhydride in the presence of an alkali salt like sodium acetate.[10][20]

Frequently Asked Questions & Troubleshooting

Q1: The high temperatures required for my Perkin reaction are causing decomposition and low yields. Are there any modifications to improve this?

A1: The harsh conditions of the traditional Perkin reaction are a well-known drawback.[5][11]

  • Causality: The reaction requires high temperatures ( >150 °C) to facilitate the condensation and subsequent cyclization. These temperatures can exceed the thermal stability of the reactants and the coumarin product, leading to charring and the formation of complex side products.

  • Troubleshooting & Optimization Strategies:

    • Catalyst Modification: Instead of sodium acetate, using a tertiary amine like triethylamine or pyridine can sometimes allow for lower reaction temperatures and improved outcomes.[5]

    • Microwave Irradiation: This is a highly effective method for mitigating the need for prolonged high-temperature heating. Microwave-assisted Perkin reactions can often be completed in minutes with higher yields compared to conventional heating.[10]

    • Reactant Stoichiometry: Using a slight excess of the anhydride can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.[5]

Section 4: General Troubleshooting - Purification & Analysis

Q1: How do I effectively purify my crude coumarin product? My compound is difficult to recrystallize.

A1: Purification is a critical step that often requires a multi-faceted approach.

  • Initial Work-up:

    • Acid/Base Wash: If you used an acid catalyst, a wash with a saturated sodium bicarbonate solution during the work-up will neutralize and remove it. Conversely, if a basic catalyst was used, a wash with dilute HCl will remove it.

    • Solvent Extraction: Extracting the crude product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will remove many inorganic impurities.

  • Purification Methods:

    • Recrystallization: This is the most common method. The key is finding a suitable solvent or mixed-solvent system. The ideal solvent should dissolve the coumarin well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, acetic acid, or aqueous mixtures of these.[14] A systematic screening of solvents is essential.

    • Column Chromatography: If recrystallization fails or does not provide sufficient purity, silica gel column chromatography is the next step. A typical eluent system is a gradient of ethyl acetate in hexane.[19]

    • Specialized Techniques: For very challenging separations, techniques like high-speed counter-current chromatography (HSCCC) can be employed.[21]

Q2: My catalyst seems to be losing activity after one or two runs. What causes catalyst deactivation?

A2: Catalyst deactivation is the loss of catalytic activity over time and is a common issue, especially with reusable heterogeneous catalysts.

  • Causality: Deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the starting materials or solvents can irreversibly bind to the active sites of the catalyst.[22]

    • Coking: In high-temperature reactions, carbonaceous deposits can form on the catalyst surface, physically blocking the active sites.[22]

    • Leaching: The active catalytic species may dissolve or "leach" from the solid support into the reaction mixture.

    • Thermal Degradation: High temperatures can cause structural changes to the catalyst, such as the collapse of a porous structure or the agglomeration of nanoparticles, reducing its surface area.[22]

// Path for incomplete reaction Incomplete [label="No / Incomplete Reaction", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp [label="Increase Temperature / Time", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Change_Catalyst [label="Change/Increase Catalyst", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Change_Solvent [label="Change Solvent / Use MW", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Path for complete reaction but low isolated yield Complete [label="Yes, SM Consumed", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Products [label="Check for side products\n(TLC, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

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// Path for no side products (purification issue) No_Side [label="No, Main Product Dominates", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Purification [label="Optimize Purification\n(Recrystallization solvent,\nChromatography)", shape=box, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];

// Connections Start -> Check_TLC; Check_TLC -> Incomplete [label="No"]; Incomplete -> Increase_Temp -> Change_Catalyst -> Change_Solvent;

Check_TLC -> Complete [label="Yes"]; Complete -> Side_Products;

Side_Products -> Yes_Side [label="Yes"]; Yes_Side -> Lower_Temp -> Milder_Catalyst;

Side_Products -> No_Side [label="No"]; No_Side -> Optimize_Purification; } axdot Caption: Troubleshooting flowchart for low yield in coumarin synthesis.

References

  • Lončarić, M., Gašo-Sokač, D., Jokić, S., & Molnar, M. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 1(1), 1-12. [Link]

  • Jumal, J., & Sakinah, N. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Conference Proceedings, 2873(1). [Link]

  • Stankevič, M., & Dar'in, D. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2), 38244-38249. [Link]

  • Singh, S., & Singh, P. (2022). Eco-Friendly Synthesis of Coumarin Derivatives Using Biocatalytic Approaches: A Green Pathway to Medicinal Chemistry. International Academic Journal of Engineering, Science and Technology, 3(2), 1-15. [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2), 191. [Link]

  • Thakuria, H., & Das, G. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(49), 30784-30805. [Link]

  • Zare, K., & Abi, F. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Chemistry Letters, 4(4), 435-442. [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 9(1), 1-6. [Link]

  • Priyadarshani, W. G. N., & Ariyadasa, T. U. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 22-28. [Link]

  • Molnar, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151. [Link]

  • Rehman, S., et al. (2016). Short communication: synthesis and applications of Coumarin. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1831-1835. [Link]

  • Melavanki, R. M., et al. (2014). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Journal of Luminescence, 154, 170-176. [Link]

  • Pharma Education. (2024). Synthesis of coumarin derivatives and their applications. Retrieved from [Link]

  • Szychowski, J., & Stolarczyk, M. (2021). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules, 26(21), 6439. [Link]

  • Thakuria, H., & Das, G. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(49), 30784-30805. [Link]

  • de la Cruz-Arciniega, S., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Catalysts, 7(10), 307. [Link]

  • Waiker, D. K., et al. (2014). Pechmann Condensation. Harvard University Chemistry Department. [Link]

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. [Link]

  • Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

  • Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]

  • Patil, S. B., et al. (2021). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. Journal of Chromatography B, 1179, 122849. [Link]

  • Du, Q. Z., & Ito, Y. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Journal of Chromatography A, 1072(2), 195-199. [Link]

  • Chemistry For Everyone. (2024, May 10). What Is Catalyst Deactivation? [Video]. YouTube. [Link]

  • Pornsatitworakul, S., et al. (2018). Reaction energy pathway of Pechmann condensation reaction for 7-hydroxy-4-methyl coumarin. ResearchGate. [Link]

Sources

strategies to minimize by-product formation in chromene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chromene derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Minimizing By-Product Formation

The synthesis of chromenes, while versatile, can be prone to the formation of unwanted by-products such as isomers, dimers, and oxidation products. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Poor Regioselectivity and Formation of Isomeric By-products

Symptom: You observe the formation of multiple chromene isomers, particularly when using unsymmetrical phenols or dicarbonyl compounds. This is a common issue in reactions like the Pechmann condensation.

Root Cause Analysis and Solutions:

The regioselectivity of chromene synthesis is often dictated by the relative reactivity of the different positions on the aromatic ring of the phenol and the nature of the catalyst.

  • Steric Hindrance: Bulky substituents on the phenol can direct the cyclization to the less hindered position.

  • Electronic Effects: The electronic nature of the substituents on the phenol ring plays a crucial role. Electron-donating groups can activate multiple positions, leading to a mixture of products.

  • Catalyst Choice: The nature of the catalyst can significantly influence the regioselectivity. Lewis acids, for instance, can coordinate to specific sites on the reactants, directing the reaction pathway.

Troubleshooting Steps:

  • Modify the Catalyst:

    • Switch from Brønsted to Lewis Acids: In Pechmann-type reactions, strong Brønsted acids like sulfuric acid can sometimes lead to poor selectivity. Consider using milder Lewis acids like ZnCl₂, AlCl₃, or solid acid catalysts which can offer better control.[1][2][3]

    • Employ Organocatalysts: Chiral organocatalysts, such as thiourea-based catalysts, have been shown to provide excellent enantioselectivity and can also improve regioselectivity in certain chromene syntheses.[4][5][6]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer and reduce the rate of side reactions.[7]

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water).[8][9][10] In some cases, solvent-free conditions have been shown to improve yields and reduce by-products.[11][12][13]

  • Substrate Modification:

    • Protecting Groups: If one reactive site on the phenol is leading to undesired isomers, consider temporarily protecting it. This strategy adds extra steps but can be highly effective in achieving the desired regioselectivity.

Workflow for Improving Regioselectivity

start Poor Regioselectivity Observed catalyst Modify Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Substrate Modification start->substrate lewis_acid Switch to Lewis Acid (e.g., ZnCl₂, AlCl₃) catalyst->lewis_acid organocatalyst Employ Organocatalyst catalyst->organocatalyst temperature Lower Reaction Temperature conditions->temperature solvent Screen Different Solvents / Solvent-Free conditions->solvent protecting_group Introduce Protecting Group substrate->protecting_group end Improved Regioselectivity lewis_acid->end organocatalyst->end temperature->end solvent->end protecting_group->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Formation of Dimeric and Polymeric By-products

Symptom: You observe the formation of high molecular weight species, leading to a complex reaction mixture and difficult purification. This is often seen in base-catalyzed reactions or with highly reactive starting materials.

Root Cause Analysis and Solutions:

Dimerization and polymerization can occur through various pathways, including self-condensation of starting materials or reactions between the desired product and starting materials.

  • Excessive Catalyst Concentration: High concentrations of a strong base or acid can promote side reactions.

  • High Reaction Temperature: Elevated temperatures can increase the rate of undesired polymerization reactions.

  • Reactive Intermediates: The formation of highly reactive intermediates, such as ortho-quinone methides, can lead to dimerization if not efficiently trapped in the desired cyclization reaction.[14]

Troubleshooting Steps:

  • Control Stoichiometry and Addition Rate:

    • Ensure precise stoichiometry of your reactants.

    • For highly reactive starting materials, consider slow, dropwise addition to maintain a low instantaneous concentration.

  • Optimize Catalyst Loading:

    • Reduce the catalyst loading to the minimum effective amount. A catalyst screening to determine the optimal concentration is highly recommended.[8][15]

  • Adjust Reaction Temperature:

    • Perform the reaction at a lower temperature to disfavor the higher activation energy pathways leading to by-products.[16]

Issue 3: Formation of Oxidation or Decomposition Products

Symptom: Your final product is contaminated with colored impurities, or you observe a significant loss of material during workup. This can be due to the instability of the chromene ring system under certain conditions.

Root Cause Analysis and Solutions:

Some chromene derivatives are sensitive to air, light, or acidic/basic conditions, leading to oxidation or decomposition.

  • Atmosphere: The presence of oxygen can lead to the formation of oxidized by-products.

  • Workup Conditions: Prolonged exposure to strong acids or bases during the workup can cause ring-opening or other decomposition pathways.

  • Light Sensitivity: Some chromenes are photochromic and can undergo isomerization or degradation upon exposure to UV or visible light.[17]

Troubleshooting Steps:

  • Inert Atmosphere:

    • Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Careful Workup:

    • Minimize the time the reaction mixture is exposed to acidic or basic conditions during workup.

    • Use milder acids or bases for neutralization and extraction.

  • Protection from Light:

    • If you are working with photosensitive chromenes, protect your reaction vessel from light by wrapping it in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for chromene synthesis?

There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction and substrates. However, ethanol and aqueous ethanol are frequently used in green chemistry approaches for multicomponent reactions and have been shown to give good yields.[8][18] For other types of chromene syntheses, aprotic solvents like acetonitrile, dichloromethane, or toluene are common.[9] It is always advisable to perform a solvent screen to determine the best conditions for your specific system.

Q2: How can I improve the yield of my multicomponent reaction for chromene synthesis?

Multicomponent reactions (MCRs) are prized for their efficiency, but their yield can be sensitive to reaction conditions.[19][20][21] To improve the yield:

  • Catalyst Selection: The choice of catalyst is critical. Basic catalysts like piperidine, DABCO, or even green catalysts like Rochelle salt can be very effective.[11][22]

  • Temperature: While many MCRs can be run at room temperature, gentle heating (e.g., 50-80 °C) can often improve the reaction rate and yield.[18]

  • Solvent-Free Conditions: In many cases, running the reaction neat (solvent-free) can lead to higher yields and easier purification.[11][12]

Q3: My Pechmann condensation is giving a low yield. What are the common pitfalls?

The Pechmann condensation for coumarin (a related chromenone) synthesis can be challenging.[1][2][3] Common issues include:

  • Deactivation of the Phenol: Phenols with electron-withdrawing groups may be too deactivated to undergo electrophilic aromatic substitution.

  • Side Reactions of the β-Ketoester: The β-ketoester can undergo self-condensation or decomposition under the strongly acidic conditions.

  • Formation of Chromone By-products: In some cases, chromone isomers can form as by-products.[23]

To improve yields, consider using a milder catalyst, optimizing the temperature, or using a more reactive phenol derivative.

Q4: What is the role of a catalyst in a typical three-component synthesis of a 2-amino-4H-chromene?

In the common synthesis of 2-amino-4H-chromenes from an aldehyde, malononitrile, and a phenol (or activated methylene compound), the catalyst plays a dual role:

  • Knoevenagel Condensation: The catalyst, typically a base, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition and Cyclization: The catalyst then promotes the Michael addition of the enolized phenol (or activated methylene) to the arylidenemalononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the final chromene product.

Mechanism of Catalyzed 2-Amino-4H-Chromene Synthesis

cluster_1 Knoevenagel Condensation cluster_2 Michael Addition & Cyclization aldehyde Aldehyde knoevenagel_intermediate Arylidenemalononitrile aldehyde->knoevenagel_intermediate + Malononitrile (Base Catalyst) malononitrile Malononitrile michael_adduct Michael Adduct knoevenagel_intermediate->michael_adduct + Phenol (Base Catalyst) phenol Phenol / Activated Methylene chromene 2-Amino-4H-Chromene michael_adduct->chromene Intramolecular Cyclization

Caption: General mechanism for the base-catalyzed synthesis of 2-amino-4H-chromenes.

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Synthesis of Dihydropyrano[3,2-c]chromenes

This protocol is adapted from a highly efficient, solvent-free method using DABCO as a catalyst.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4-Hydroxycoumarin (1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4-hydroxycoumarin (1 mmol), and DABCO (0.05 mmol).

  • Thoroughly mix the solids using a spatula.

  • Heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 15-30 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the solid product with hot water to remove the catalyst and any water-soluble impurities.

  • Dry the solid and recrystallize from ethanol to obtain the pure dihydropyrano[3,2-c]chromene derivative.

Data Summary Table: Solvent Effects on a Model Reaction

The following table summarizes the effect of different solvents on the yield of a model reaction between benzaldehyde, malononitrile, and 4-hydroxycoumarin, highlighting the advantage of solvent-free conditions.[11]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux580
2EtOHReflux485
3CH₃CNReflux670
4DCMReflux850
5TolueneReflux840
6None 100 0.25 95

References

  • Optimization of the reaction conditions for the synthesis of chromenederivatives a - ResearchGate. Available at: [Link]

  • An Efficient and More Sustainable One-Step Continuous-Flow Multicomponent Synthesis Approach to Chromene Derivatives - AKJournals. Available at: [Link]

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  • Effect of methods, solvents and temperature on model reaction for synthesis of4H-chromene- 3-carbonitrile derivatives. - ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-oxo-2H-chromene-3-carboxamide and Other Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Metal Ion Detection

In biological and environmental systems, metal ions are ubiquitous and essential, acting as critical cofactors for enzymes, stabilizing macromolecular structures, and participating in vital signaling pathways.[1] However, an imbalance in their concentration, whether through deficiency or excess, can lead to severe pathological conditions, including neurodegenerative diseases and cancer.[2][3] Consequently, the development of sensitive and selective methods for detecting and quantifying metal ions in complex matrices is a paramount challenge in analytical science, environmental monitoring, and drug development.[4][5]

Among the various analytical techniques, fluorescent probes have emerged as a powerful tool due to their high sensitivity, operational simplicity, and capacity for real-time spatial and temporal resolution in living systems.[4][6] These molecular sensors are designed to exhibit a change in their photophysical properties, such as fluorescence intensity or wavelength, upon binding to a specific target ion.[7] This guide provides an in-depth comparative analysis of one of the most versatile and adaptable classes of fluorophores—derivatives of 2-oxo-2H-chromene-3-carboxamide —against other prominent classes of fluorescent probes. We will delve into the causality behind their design, provide validated experimental protocols, and present quantitative performance data to empower researchers in selecting the optimal tool for their specific analytical needs.

The this compound Scaffold: A Versatile and Tunable Platform

The 2-oxo-2H-chromene, or coumarin, core is a privileged scaffold in the design of fluorescent probes.[8][9] Its derivatives are known for their attractive features, including low molecular weight, high stability, and excellent bioavailability.[8] The true power of this scaffold lies in its structural modularity; the photophysical properties can be finely tuned by introducing substituents at various positions on the coumarin ring.[8][10]

The this compound structure incorporates a carboxamide group at the 3-position, which serves as an excellent anchor for attaching various metal ion recognition moieties (chelators). The fundamental sensing mechanism often relies on modulating the efficiency of an intramolecular charge transfer (ICT) process within a donor-π-acceptor (D-π-A) system.[8] The coumarin core acts as the signaling unit (fluorophore), while the attached chelator serves as the recognition site.

Core Signaling Mechanisms

The fluorescence response of a coumarin-based probe upon metal ion binding is typically governed by one of several photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In the "free" state, the chelator's lone pair of electrons can quench the fluorescence of the coumarin core via PET. Upon binding a metal ion, the electron-donating ability of the chelator is suppressed, inhibiting the PET process and "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): Metal ion coordination can alter the electron-donating or electron-withdrawing nature of the substituent groups, modifying the ICT character of the molecule.[10] This can lead to a significant shift in the emission wavelength or a change in fluorescence intensity.

  • Chelation-Enhanced Fluorescence Quenching (CHEQ): In some cases, binding to a metal ion, particularly a paramagnetic one like Cu²⁺ or Fe³⁺, facilitates non-radiative decay pathways, leading to a "turn-off" response or fluorescence quenching.[11][12]

cluster_off Probe Alone ('OFF' State) cluster_on Probe + Metal Ion ('ON' State) Probe_OFF Fluorophore (Coumarin) No_Fluorescence No/Low Fluorescence (Quenched) Probe_OFF->No_Fluorescence Chelator_OFF Chelator (e.g., Amine) Chelator_OFF->Probe_OFF e⁻ PET Photoinduced Electron Transfer (PET) Excitation_OFF Excitation (Light) Excitation_OFF->Probe_OFF Fluorescence_ON Strong Fluorescence (Emitted Light) Probe_ON Fluorophore (Coumarin) Probe_ON->Fluorescence_ON Chelator_ON Chelator Metal_Ion Metal Ion Chelator_ON->Metal_Ion Binding Excitation_ON Excitation (Light) Excitation_ON->Probe_ON

Caption: General "Turn-On" Signaling via Photoinduced Electron Transfer (PET).

Comparative Analysis of Fluorescent Probes for Metal Ion Detection

While the this compound scaffold is highly versatile, other classes of fluorescent probes offer distinct advantages for specific applications. The choice of probe is dictated by the target ion, required sensitivity, sample matrix, and instrumentation.[6]

Key Alternative Probe Classes:

  • Rhodamine Derivatives: Known for their excellent photophysical properties, including high quantum yields, large Stokes shifts, and emission in the visible-to-NIR region.[6] They often operate via a spirolactam ring-opening mechanism, which provides a robust "off-on" fluorescence switch.[5]

  • Carbon Dots (CDs) / Quantum Dots (QDs): These nanoparticle-based probes offer exceptional photostability and broad, tunable absorption/emission spectra.[2][4] Their sensing mechanism often relies on surface interactions that quench or enhance fluorescence.[6]

  • BODIPY Dyes: Characterized by sharp emission peaks, high quantum yields, and relative insensitivity to solvent polarity. They are excellent fluorophores for building ratiometric sensors.

  • Aptasensors: These sensors utilize short, single-stranded DNA or RNA sequences (aptamers) that bind to specific metal ions with high affinity, inducing a conformational change that is transduced into a fluorescent signal, often via FRET.[2][3]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of representative probes from different classes, providing a quantitative basis for comparison.

Probe ClassRepresentative Probe ExampleTarget IonLimit of Detection (LOD)Quantum Yield (Φ)Signaling MechanismKey Advantage(s)Reference(s)
Coumarin Carboxamide CFN (Chromene-based)Ca²⁺10.5 nM-Turn-off (CHEQ)High sensitivity, good for biological Ca²⁺ levels.[12]
Coumarin Derivative DAC-HgHg²⁺--Turn-offHigh selectivity in aqueous buffer.[5]
Rhodamine Derivative Rhodamine B Hydrazide DerivativeHg²⁺30 nMHighTurn-onFast response (<60s), visible color change.[6]
Rhodamine Derivative Rhodamine-based sensor (5)Fe³⁺50 nM-Turn-onHigh binding affinity (Kₐ = 1.54 × 10⁷ M⁻¹).[1]
Carbon Dots N-doped CDsFe³⁺80 nM-Turn-off (Quenching)Excellent water solubility, low cost.[6]
Aptasensor FAM/DABCYL Labeled TBAPb²⁺0.3 nM-FRETExtremely high sensitivity.[3]

Experimental Design: Protocols for Synthesis and Validation

Scientific integrity demands that any claims of a probe's performance are backed by robust, reproducible experimental data. Here, we provide validated, step-by-step protocols for both the synthesis of a representative this compound probe and its subsequent characterization.

Protocol 1: Synthesis of a Representative N-substituted this compound

This protocol describes a general amidation reaction, a common and effective method for creating a library of probes by varying the amine component.[13][14]

Objective: To synthesize an N-aryl or N-alkyl this compound from its corresponding ethyl ester.

Materials:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 mmol)

  • Selected primary or secondary amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine, 1.2 mmol)[13]

  • Absolute Ethanol (20 mL)

  • Reflux apparatus, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 mmol) in hot absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add the chosen amine (1.2 mmol). The slight excess of the amine ensures the complete consumption of the starting ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Precipitation and Isolation: Upon completion, a precipitate often forms. Allow the mixture to cool to room temperature. If precipitation is slow, cooling in an ice bath can be beneficial.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[13]

reagent reagent process process product product analysis analysis start Start ester Ethyl 2-oxo-2H- chromene-3-carboxylate start->ester amine Primary/Secondary Amine (e.g., R-NH2) start->amine solvent Absolute Ethanol start->solvent dissolve Dissolve in Hot Ethanol ester->dissolve amine->dissolve solvent->dissolve reflux Add Amine & Reflux (4-6 hours) dissolve->reflux cool Cool to RT & Precipitate reflux->cool filter Vacuum Filtration & Wash cool->filter dry Dry Under Vacuum filter->dry crude Crude Product dry->crude pure Pure Product crude->pure Recrystallize (Optional) char Characterize: NMR, MS, IR crude->char pure->char

Caption: Workflow for the Synthesis of N-substituted 2-oxo-2H-chromene-3-carboxamides.

Protocol 2: Spectrofluorometric Validation of a Metal Ion Probe

Objective: To determine the limit of detection (LOD), selectivity, and binding stoichiometry of a newly synthesized fluorescent probe.

Materials:

  • Synthesized fluorescent probe (e.g., 1 mM stock in DMSO or appropriate solvent)

  • Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) in the chosen aqueous buffer. The final concentration of the organic solvent (like DMSO) should be kept minimal (<1% v/v) to avoid affecting the assay.

  • Fluorescence Titration:

    • Place 2 mL of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Sequentially add small aliquots (e.g., 2 µL) of the target metal ion stock solution.

    • After each addition, mix thoroughly and record the new fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

    • Plot the change in fluorescence intensity against the metal ion concentration.

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without the metal ion) and k is the slope of the linear portion of the titration curve at low concentrations.

  • Selectivity (Competition) Experiment:

    • To a 2 mL solution of the probe, add a specific concentration of the target metal ion (e.g., 2 equivalents).

    • Record the fluorescence intensity.

    • To this probe-metal complex solution, add a significant excess (e.g., 10-20 equivalents) of various other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).

    • Record the fluorescence after each addition. A highly selective probe will show minimal change in fluorescence in the presence of other ions.[6]

  • Job's Plot (Optional - for Stoichiometry):

    • Prepare a series of solutions where the total molar concentration of probe and metal ion is constant, but their mole fractions vary (from 0 to 1).

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence against the mole fraction of the probe. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).

Conclusion and Future Perspectives

The this compound framework represents a robust and highly adaptable platform for the development of fluorescent probes for metal ions. Its synthetic accessibility and the ease with which its photophysical properties can be tuned through chemical modification make it a cornerstone of modern sensor design.[8] While other probe classes like rhodamines and quantum dots offer specific advantages in terms of brightness and photostability, coumarin-based probes provide an unparalleled balance of performance, cost-effectiveness, and versatility.

Future advancements in this field will likely focus on pushing the emission wavelengths further into the near-infrared (NIR) region to enable deeper tissue imaging with reduced background autofluorescence.[8] Furthermore, the integration of the this compound scaffold into theranostic systems—which combine diagnostic sensing with therapeutic action—holds immense promise for the future of personalized medicine.

References

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A Comparative Guide to the Anticancer Efficacy of 2-Oxo-2H-chromene-3-carboxamide and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents with improved therapeutic indices over existing chemotherapeutics is a central theme in modern oncology research. Doxorubicin, an anthracycline antibiotic, has been a stalwart in cancer treatment for decades, valued for its broad-spectrum activity. However, its clinical application is frequently constrained by severe dose-limiting toxicities, most notably cardiotoxicity, and the emergence of multidrug resistance.[1][2] This has catalyzed the exploration of new pharmacological scaffolds, among which 2-oxo-2H-chromene-3-carboxamide derivatives have garnered significant attention for their potent and, in some instances, superior anticancer activities against various cancer cell lines.[3][4][5]

This technical guide offers a comparative analysis of the anticancer properties of this compound derivatives and doxorubicin. It synthesizes experimental data to provide a detailed examination of their mechanisms of action, cytotoxic profiles, and the methodologies used to evaluate their efficacy.

Mechanistic Divergence and Therapeutic Implications

The cytotoxic effects of doxorubicin are primarily attributed to its ability to intercalate into DNA, disrupt topoisomerase II, and generate reactive oxygen species (ROS), which collectively induce DNA damage and trigger apoptosis.[1][6][] While effective, this broad mechanism contributes to its toxicity in healthy, rapidly dividing cells.

In contrast, the this compound scaffold presents a platform for diverse chemical modifications, leading to compounds with varied and potentially more targeted mechanisms of action.[3][5] Studies have shown that these derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8][9][10] The activation of these programmed cell death pathways is a critical mechanism by which cytotoxic drugs eliminate tumor cells.[8]

G1 cluster_dox Doxorubicin cluster_chromene This compound DNA_Intercalation DNA Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition ROS_Generation ROS Generation Apoptosis Apoptosis ROS_Generation->Apoptosis Induces Intrinsic_Pathway Intrinsic Apoptosis Pathway Activation Extrinsic_Pathway Extrinsic Apoptosis Pathway Activation Intrinsic_Pathway->Apoptosis Induces Other_Targets Other Cellular Targets Extrinsic_Pathway->Apoptosis Induces

Caption: High-level comparison of the primary mechanisms of action.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for gauging the in vitro potency of an anticancer compound. The lower the IC50 value, the more potent the compound. Several studies have demonstrated that certain this compound derivatives exhibit IC50 values comparable to, or even lower than, doxorubicin against various human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HT-29 (Colon) IC50 (µM)
Doxorubicin ~0.5 - 1.5~0.8 - 2.0~0.4 - 1.2
Chromene Derivative 2 --< Doxorubicin[4][11]
Chromene Derivative 5 -< Doxorubicin[4][11]-
Chromene Derivative 6 < Doxorubicin[11]--
Chromene Derivative 177m 0.320.41.7

Note: The IC50 values for Doxorubicin are approximate ranges from various studies. The data for chromene derivatives are based on published findings where they were shown to be more potent than the doxorubicin standard in those specific experiments.[4][5][11]

Essential Experimental Protocols for Comparative Analysis

Accurate and reproducible assessment of anticancer activity relies on standardized in vitro assays. These assays are fundamental in the early stages of drug discovery for screening large libraries of compounds.[12][13]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

G2 A Seed cancer cells in 96-well plates B Incubate (24h) A->B C Add serial dilutions of test compounds (Doxorubicin & Chromene Derivatives) B->C D Incubate (48-72h) C->D E Add MTT solution to each well D->E F Incubate (4h) to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570nm G->H I Calculate % viability and determine IC50 values H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader.

Understanding how a compound affects cell cycle progression is crucial. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can precede apoptosis. Flow cytometry with propidium iodide (PI) staining is a widely used technique for this purpose.[14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.[15]

G3 A Treat cells with IC50 concentration of compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Incubate on ice or at -20°C C->D E Wash to remove ethanol D->E F Treat with RNase to remove RNA E->F G Stain with Propidium Iodide (PI) solution F->G H Analyze on a flow cytometer G->H I Quantify cell populations in G0/G1, S, and G2/M phases H->I

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A Comparative Guide to the Antimicrobial Efficacy of Coumarin-3-Carboxamides and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is not merely an academic exercise but a critical necessity.[1][2] Among the myriad of heterocyclic compounds investigated, coumarins, and specifically their C3-carboxamide derivatives, have emerged as a promising class of molecules.[3][4] This guide provides a technical comparison of the antimicrobial efficacy of coumarin-3-carboxamides against established standard antibiotics, supported by experimental data and detailed protocols for researchers in drug development.

The Rationale for Investigating Coumarin-3-Carboxamides

Coumarins are a large family of benzopyrone-based natural products found in many plants, known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant effects.[3][5] The core coumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a diverse range of biological targets.[6] The introduction of a carboxamide moiety at the C-3 position has been a particularly fruitful strategy. This modification can enhance the molecule's ability to form hydrogen bonds and interact with biological targets, leading to improved antimicrobial potency.[7] While some coumarin derivatives show broad-spectrum activity, others exhibit remarkable specificity, for instance, against Helicobacter pylori with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL, including against metronidazole-resistant strains.[8][9]

Comparative Efficacy Analysis: A Data-Driven Overview

The true measure of a novel antimicrobial agent lies in its quantitative performance against clinically relevant pathogens, benchmarked against the antibiotics currently in use. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism—is the gold standard for this assessment.[10][11]

Below is a summary of representative MIC data compiled from various studies, comparing select coumarin-3-carboxamide derivatives with standard antibiotics.

Table 1: Comparative MIC Values (µg/mL) of Coumarin-3-Carboxamides and Standard Antibiotics

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Coumarin-3-Carboxamide Derivatives
Derivative 3f312.5N/A>1000>1000[12]
Derivative 5k6.25-25N/A6.25-25N/A[8]
Derivative 8g6.25-25N/A6.25-25N/A[8]
Coumarin-3-Carboxylic Acid>12832-64>128>128[9][13]
N,N-diphenyl substituted (29c)1.56 - 3.125N/AN/AN/A[2]
Standard Antibiotics (Typical Ranges)
Ciprofloxacin0.25 - 10.12 - 0.50.015 - 10.25 - 1[14][15]
Penicillin G0.06 - >256 (resistance)0.015 - 0.12>128>128[14]
Vancomycin0.5 - 20.5 - 2N/AN/A[14][15]

Note: N/A indicates data not available in the cited sources. MIC values for coumarins can vary significantly based on the specific side chains attached to the carboxamide group. Standard antibiotic MICs vary based on susceptibility or resistance of the strain.

Expert Interpretation: The data reveals a crucial insight: the antimicrobial efficacy of coumarin-3-carboxamides is highly dependent on their specific structural modifications. While the parent coumarin-3-carboxylic acid shows only moderate activity, certain derivatives (e.g., 5k, 8g, and 29c) exhibit potent activity against Gram-positive bacteria, with MIC values approaching those of standard antibiotics like ciprofloxacin.[2][8] However, many derivatives show limited activity against Gram-negative bacteria like E. coli and P. aeruginosa.[12] This suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier that these specific coumarin compounds struggle to overcome. The potent activity of some derivatives against resistant strains like MRSA highlights their potential to address critical unmet clinical needs.[2]

Unraveling the Mechanism: How Do They Work?

Understanding the mechanism of action is paramount for rational drug design and predicting potential resistance pathways. Standard antibiotics have well-defined targets, whereas the mechanisms for many coumarin derivatives are still under investigation.

  • Standard Antibiotics:

    • β-Lactams (e.g., Penicillin): Inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).

    • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

    • Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Coumarin-3-Carboxamides (Proposed Mechanisms):

    • Membrane Disruption: Some coumarins are proposed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16][17] This is a valuable mechanism as it is less prone to target-specific resistance mutations.

    • Enzyme Inhibition: Novobiocin, a natural coumarin-based antibiotic, is a known inhibitor of bacterial DNA gyrase (GyrB subunit).[12] This provides a strong precedent for other coumarin derivatives targeting essential bacterial enzymes.

    • Inhibition of Cell Division: Some studies have shown that coumarins can interfere with bacterial cell division, possibly by inhibiting proteins like FtsZ.[6]

The following diagram illustrates the distinct points of intervention for these antimicrobial classes.

Antimicrobial_Mechanisms cluster_0 Bacterial Cell DNA_Replication DNA Replication (DNA Gyrase, Topoisomerase) Cell_Wall Cell Wall Synthesis (Peptidoglycan) Protein_Synthesis Protein Synthesis (Ribosomes) Cell_Membrane Cell Membrane Integrity Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Replication Inhibits Penicillin Penicillin Penicillin->Cell_Wall Inhibits Vancomycin Vancomycin Vancomycin->Cell_Wall Inhibits Coumarins Coumarin Derivatives Coumarins->DNA_Replication Inhibits (e.g., Novobiocin) Coumarins->Cell_Membrane Disrupts

Caption: Comparative mechanisms of action for standard antibiotics and coumarin derivatives.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure reproducible and comparable results, standardized protocols are essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the most common and reliable technique for determining MIC values.[12][15]

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow start Start: Obtain Test Compound & Bacterial Strains prep_compound 1. Prepare Stock Solution of Test Compound (e.g., in DMSO) start->prep_compound prep_bacteria 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_bacteria serial_dilution 3. Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate with Growth Medium prep_compound->serial_dilution inoculate 4. Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution->inoculate controls 5. Prepare Controls: - Positive (Bacteria, no drug) - Negative (Medium only) - Standard Antibiotic inoculate->controls incubate 6. Incubate Plate (e.g., 18-24h at 37°C) controls->incubate read_results 7. Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic End: Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Standard workflow for determining MIC using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compounds: Dissolve coumarin-3-carboxamides and standard antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 5000 µg/mL).[9]

    • Bacterial Strains: Use reference strains (e.g., from ATCC) for consistency. Grow bacteria overnight on an appropriate agar medium (e.g., Nutrient Agar).

    • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate liquid medium.

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

  • Inoculum Preparation:

    • Select several colonies from the overnight culture and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. The causality here is critical: a standardized inoculum ensures that the inhibitory effect is measured against a consistent bacterial load, making results comparable across experiments.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row to achieve the highest desired starting concentration (e.g., 128 µg/mL).[9]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a concentration gradient.

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

    • Positive Control: A well containing MHB and the bacterial inoculum but no drug, to confirm bacterial growth.

    • Negative Control: A well containing only sterile MHB, to check for contamination.

    • Standard Control: A row dedicated to a standard antibiotic to validate the assay's performance.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Following incubation, determine the MIC by visually inspecting for the lowest concentration that completely inhibits bacterial growth (i.e., the well remains clear).[10] Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.[11]

Conclusion and Future Outlook

Coumarin-3-carboxamides represent a versatile and promising scaffold in the search for new antimicrobial agents. While they may not uniformly outperform standard antibiotics across all bacterial species, their strength lies in their adaptability. Specific derivatives have demonstrated excellent potency, particularly against challenging Gram-positive pathogens, including drug-resistant strains.[2][8]

The key to unlocking their full potential lies in systematic structure-activity relationship (SAR) studies. By correlating specific chemical modifications—such as the nature of the amine in the carboxamide or substitutions on the coumarin ring—with antimicrobial activity, researchers can rationally design next-generation compounds with enhanced potency, a broader spectrum of activity, and improved pharmacological properties. The methodologies outlined in this guide provide a robust framework for conducting such evaluations and contributing to the vital pipeline of new antimicrobial drugs.

References

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A Comparative In Vitro Analysis of 2-Oxo-2H-chromene-3-carboxamides and Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the coumarin nucleus, and specifically 2-oxo-2H-chromene-3-carboxamides, have emerged as a privileged structure. Their inherent versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities. This guide provides a comprehensive in vitro comparison of this promising class of compounds against established drugs in key therapeutic areas, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

The Rationale for In Vitro Assessment in Drug Discovery

Before delving into comparative data, it is crucial to understand the foundational role of in vitro testing in the drug development pipeline. In vitro assays, conducted outside of a living organism, offer a controlled environment to elucidate the mechanisms of action, toxicity, and pharmacokinetic properties of drug candidates.[1] This approach is not only cost-effective and time-efficient but also aligns with the ethical principles of reducing animal testing.[1][2] High-throughput screening using in vitro models allows for the rapid assessment of large compound libraries, enabling the early identification of promising lead candidates for further development.[1][2]

Comparative In Vitro Efficacy

The following sections present a comparative analysis of the in vitro activity of various 2-oxo-2H-chromene-3-carboxamide derivatives against known drugs in oncology, infectious diseases, and metabolic disorders.

Anticancer Activity: A Promising Alternative to Doxorubicin

Several studies have highlighted the potent antiproliferative activity of 2-oxo-2H-chromene-3-carboxamides against various cancer cell lines. Notably, certain derivatives have demonstrated efficacy comparable or even superior to the widely used chemotherapeutic agent, doxorubicin.

Compound/DrugCell LineIC50 (µM)Reference
Scopoletin Derivative 4MCF-7 (Breast Cancer)Stronger than doxorubicin[1]
Chromene Derivative 2HT-29 (Colon Cancer)Higher than doxorubicin[3]
Chromene Derivative 5HepG-2 (Liver Cancer)Higher than doxorubicin[3]
Chromene Derivative 6MCF-7 (Breast Cancer)Higher than doxorubicin[3]
Doxorubicin Various Cell-line dependent [3]

It is noteworthy that some of these novel compounds exhibit reduced cytotoxicity towards non-cancerous cell lines compared to doxorubicin, suggesting a potentially wider therapeutic window.[1] The mechanism of action for the anticancer effects of coumarin derivatives is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Oxo-2H-chromene-3-carboxamides have shown considerable promise in this area, with demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria.

While direct, side-by-side IC50 comparisons in single studies are less common in the available literature, several reports indicate that the antibacterial efficacy of certain derivatives is comparable or superior to standard antibiotics like streptomycin and ciprofloxacin. For instance, some synthesized coumarin derivatives have exhibited greater antibiotic activity than ampicillin.

Key Findings:

  • Gram-Positive Bacteria: Derivatives have shown significant activity against Staphylococcus aureus and Bacillus subtilis.[4]

  • Gram-Negative Bacteria: Efficacy has been observed against Escherichia coli and Klebsiella pneumoniae.[4]

  • Structure-Activity Relationship: The antimicrobial potency is often influenced by the nature and position of substituents on the coumarin ring.

Further research with direct comparative studies against a panel of standard antibiotics is warranted to fully elucidate the potential of this chemical class in combating bacterial infections.

Enzyme Inhibition: Targeting Metabolic and Neurological Disorders

The structural framework of 2-oxo-2H-chromene-3-carboxamides makes them adept at interacting with the active sites of various enzymes, leading to their inhibition. This has implications for the treatment of metabolic diseases and neurological conditions.

Antidiabetic Potential:

Certain 6-sulfonamide-2H-chromene derivatives have been investigated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.

Compound/DrugTarget EnzymeIC50 (µM)Reference
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9α-amylase1.08 ± 0.02[2]
3-cyano-2-imino-2H-chromene-6-sulfonamide (2)α-amylase1.76 ± 0.01[2]
Acarbose α-amylase 0.43 ± 0.01 [2]
3-cyano-2-imino-2H-chromene-6-sulfonamide (2)α-glucosidase0.548 ± 0.02 µg/mL[2]
Acarbose α-glucosidase 0.604 ± 0.02 µg/mL [2]

These findings suggest that chromene derivatives could be a valuable scaffold for the development of novel antihyperglycemic agents.

Monoamine Oxidase (MAO) Inhibition:

Derivatives of 2H-chromene-3-carboxamide have also been evaluated as inhibitors of MAO-A and MAO-B, enzymes implicated in the degradation of neurotransmitters.

Compound/DrugTarget EnzymeIC50 (µM)SelectivityReference
Compound 4dMAO-B0.9364.5-fold vs. MAO-A[5]
Iproniazid MAO-B 7.80 1-fold[5]

The high potency and selectivity of these compounds for MAO-B make them interesting candidates for the development of therapeutics for neurodegenerative diseases like Parkinson's disease.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-2H-chromene-3-carboxamides and known drug (e.g., doxorubicin) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure optical density D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: General workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each this compound and standard antibiotic (e.g., streptomycin) in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly supports the potential of 2-oxo-2H-chromene-3-carboxamides as a versatile scaffold for the development of new therapeutic agents. Their potent anticancer, antimicrobial, and enzyme-inhibiting activities, in some cases surpassing those of established drugs, highlight their significance. The provided experimental protocols offer a framework for the standardized evaluation of these compounds, ensuring the generation of reliable and comparable data.

Future research should focus on comprehensive structure-activity relationship studies to optimize the potency and selectivity of these derivatives. Furthermore, in-depth mechanistic studies are crucial to fully understand their mode of action at the molecular level. While in vitro studies provide a critical foundation, promising candidates should advance to more complex preclinical models to evaluate their in vivo efficacy and safety profiles. The continued exploration of 2-oxo-2H-chromene-3-carboxamides holds significant promise for addressing unmet needs in various therapeutic areas.

References

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  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Coumarin-3-Carboxamide Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of fluorescent probes is paramount to the success of cellular imaging and sensing applications. Among the plethora of available fluorophores, coumarin-3-carboxamide derivatives have carved a significant niche due to their versatile photophysical properties, synthetic tractability, and sensitivity to the microenvironment. This guide provides an in-depth, objective comparison of the performance of coumarin-3-carboxamide probes against other widely used fluorescent dye families, supported by experimental data and detailed protocols to empower you in making informed decisions for your research.

The Rationale for Benchmarking: Beyond the Spectrum

Choosing a fluorescent probe based solely on its excitation and emission maxima is a common pitfall. Critical performance metrics such as quantum yield, molar extinction coefficient, photostability, and Stokes shift collectively determine a probe's utility in a given experimental context. Rigorous benchmarking provides a quantitative basis for comparison, ensuring reproducibility and the generation of high-quality, reliable data.

The coumarin scaffold, a benzopyran-2-one core, offers a versatile platform for the synthesis of a diverse array of fluorescent probes. The introduction of a carboxamide group at the 3-position allows for fine-tuning of the probe's photophysical properties and provides a convenient handle for conjugation to biomolecules. The fluorescence of these probes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), making them highly sensitive to their local environment.[1][2]

Comparative Photophysical Performance: A Data-Driven Analysis

To provide a clear performance overview, the following table summarizes key photophysical parameters of a representative coumarin-3-carboxamide derivative against commonly used fluorescent probes from the fluorescein, rhodamine, and BODIPY families.

Parameter Coumarin-3-Carboxamide Derivative (Representative) Fluorescein (FITC) Rhodamine B BODIPY FL
Excitation Max (λex) ~400-450 nm~495 nm~555 nm~503 nm
Emission Max (λem) ~450-500 nm~519 nm~580 nm~509 nm
Molar Extinction Coefficient (ε) 25,000 - 40,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹~80,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.6 - 0.9~0.9~0.7~0.9
Stokes Shift 50 - 100 nm~24 nm~25 nm~6 nm
Photostability Moderate to HighLowHighHigh
Environmental Sensitivity High (polarity, viscosity)pH-sensitiveLowLow

Key Insights from the Data:

  • Brightness: While fluorescein, rhodamine, and BODIPY derivatives often exhibit higher molar extinction coefficients, select coumarin-3-carboxamide probes can achieve comparable or even superior brightness (a product of molar extinction coefficient and quantum yield) due to their high quantum yields.[3]

  • Stokes Shift: Coumarin-3-carboxamide probes generally offer a significantly larger Stokes shift compared to fluorescein, rhodamine, and BODIPY dyes. This is a crucial advantage in minimizing spectral overlap and improving the signal-to-noise ratio in multicolor imaging experiments.[1]

  • Photostability: The photostability of coumarin-3-carboxamides is generally superior to that of fluorescein, though often not as robust as rhodamines and BODIPYs.[4]

  • Environmental Sensitivity: The sensitivity of coumarin-3-carboxamides to the polarity and viscosity of their environment can be a double-edged sword. While it makes them excellent probes for studying changes in the cellular microenvironment, it can also lead to variability in fluorescence intensity if not properly controlled.[5]

Experimental Protocols for Rigorous Benchmarking

To ensure the generation of reliable and comparable data, the following standardized protocols are provided for the key benchmarking experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of the coumarin-3-carboxamide probe and dissolve it in a known volume of a suitable solvent (e.g., DMSO, ethanol) to create a concentrated stock solution (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline, PBS). Aim for a concentration range that yields absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law: Plot the absorbance at λmax against the concentration of the probe. The molar extinction coefficient (ε) is the slope of the resulting linear regression line, as described by the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Select a Standard: Choose a quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region to the coumarin probe. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Prepare Solutions: Prepare a series of dilutions of both the coumarin probe and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Acquire Spectra: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a spectrofluorometer.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for probes used in time-lapse imaging.

Protocol:

  • Sample Preparation: Prepare a solution of the coumarin-3-carboxamide probe in the desired solvent or, for cellular studies, label cells according to the appropriate protocol.

  • Microscope Setup: Mount the sample on a fluorescence microscope equipped with a stable light source and a sensitive detector.

  • Initial Imaging: Acquire an initial image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous Illumination: Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Time-Lapse Imaging: Acquire images of the ROI at regular intervals over a defined period.

  • Data Analysis: Measure the fluorescence intensity within the ROI in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability. For a more quantitative measure, the photobleaching quantum yield can be determined by fitting the decay curve to an exponential function.[6]

Live-Cell Imaging Protocol

This protocol provides a general guideline for using coumarin-3-carboxamide probes for live-cell imaging.

Protocol:

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture them to the desired confluency.

  • Probe Loading: Prepare a stock solution of the coumarin-3-carboxamide probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing (Optional): For probes with low background fluorescence, a wash step may not be necessary. If required, gently wash the cells two to three times with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess probe.[7]

  • Imaging: Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Acquire images using the appropriate filter set for the coumarin probe.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental Workflow for Benchmarking

G Experimental Workflow for Benchmarking Fluorescent Probes cluster_0 Probe Characterization cluster_1 Comparative Analysis cluster_2 Application & Validation A Synthesis & Purification of Coumarin-3-Carboxamide Probe B Determination of Molar Extinction Coefficient A->B C Measurement of Fluorescence Quantum Yield B->C D Assessment of Photostability C->D E Data Compilation for Coumarin & Competitor Probes D->E G Live-Cell Imaging Experiments D->G F Side-by-Side Comparison of Photophysical Parameters E->F H Quantitative Image Analysis F->H G->H

Caption: A streamlined workflow for the comprehensive benchmarking of coumarin-3-carboxamide fluorescent probes.

Intramolecular Charge Transfer (ICT) Mechanism

ICT Intramolecular Charge Transfer (ICT) in Coumarin Probes GS Ground State (S0) (Less Polar) ES_LE Locally Excited State (LE) (Less Polar) GS->ES_LE Excitation (hν_ex) ES_ICT ICT State (More Polar) ES_LE->ES_ICT Solvent Relaxation ES_ICT->GS Emission (hν_em) Fluorescence Fluorescence

Caption: A simplified Jablonski diagram illustrating the ICT process in a coumarin probe, leading to environmentally sensitive fluorescence.

Conclusion and Future Perspectives

Coumarin-3-carboxamide fluorescent probes represent a powerful and versatile class of tools for cellular imaging and sensing. Their tunable photophysical properties, particularly their large Stokes shifts and environmental sensitivity, offer distinct advantages for a range of applications. However, a thorough and standardized benchmarking process, as outlined in this guide, is crucial for selecting the optimal probe for a specific research question.

The future of coumarin-3-carboxamide probe development lies in the rational design of derivatives with enhanced photostability, two-photon absorption cross-sections, and near-infrared emission profiles to enable deeper tissue imaging. Furthermore, the development of "smart" probes that respond to specific biological events with a ratiometric or turn-on fluorescence signal will continue to drive innovation in the field. By adhering to the principles of rigorous benchmarking, researchers can fully harness the potential of these remarkable molecules to illuminate the intricate workings of the cell.

References

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A Head-to-Head Comparison of Coumarin Derivatives in Anticancer Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, coumarin and its derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of activity against various cancer types.[1][2][3] Their natural abundance, coupled with synthetic tractability, allows for the generation of diverse chemical libraries, driving extensive research into their therapeutic potential.[4][5] This guide provides a head-to-head comparison of prominent coumarin derivatives, offering a synthesis of their performance in key anticancer assays, detailed experimental protocols, and an exploration of their underlying mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of compounds.

The Versatility of the Coumarin Scaffold in Oncology

Coumarins, belonging to the benzopyrone family, exert their anticancer effects through a multitude of mechanisms.[4][6] These include the induction of apoptosis, inhibition of cell proliferation and cell cycle arrest, modulation of oxidative stress, and the suppression of angiogenesis and metastasis.[6] The core coumarin structure serves as a versatile template for chemical modification, with substitutions at various positions dramatically influencing biological activity and target specificity. This has led to the development of numerous derivatives with enhanced potency and selectivity against cancer cells.[1][7]

Comparative Analysis of In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent relies on in vitro cytotoxicity assays to determine its efficacy in inhibiting cancer cell growth. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment, with lower values indicating greater potency. The following table summarizes the IC50 values of several coumarin derivatives across a panel of human cancer cell lines, compiled from various studies to provide a comparative overview.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5d (3-(coumarin-3-yl)-acrolein derivative) A549 (Lung)0.70 ± 0.05[8]
KB (Oral)1.21 ± 0.11[8]
HeLa (Cervical)4.23 ± 0.15[8]
MCF-7 (Breast)2.54 ± 0.18[8]
Compound 6e (3-(coumarin-3-yl)-acrolein derivative) A549 (Lung)0.39 ± 0.07[8]
KB (Oral)0.88 ± 0.09[8]
HeLa (Cervical)14.82 ± 0.28[8]
MCF-7 (Breast)3.16 ± 0.21[8]
4-Trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) A549 (Lung)1.21 ± 0.56[9]
Scopoletin Derivatives MCF-7 (Breast)< 2[1]
MDA-MB-231 (Breast)< 2[1]
HT29 (Colorectal)< 2[1]
Coumarin-artemisinin hybrid 1a HepG2 (Liver)3.05 ± 1.60[10]
Hep3B (Liver)3.76 ± 1.76[10]
A2780 (Ovarian)5.82 ± 2.28[10]
OVCAR-3 (Ovarian)4.60 ± 1.81[10]
3a (3-(4-nitrophenyl)coumarin derivative) PC-3 (Prostate)18.2[11]
8-Isopentenyloxy coumarin PC-3 (Prostate)24.57 (at 72h)[11]

This table presents a selection of data for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.

The data clearly indicates that synthetic modifications to the coumarin scaffold can yield compounds with potent, single-digit micromolar and even nanomolar activity against various cancer cell lines. For instance, the 3-(coumarin-3-yl)-acrolein derivatives 5d and 6e demonstrate remarkable potency, particularly against A549 and KB cell lines.[8] Similarly, the introduction of a trifluoromethyl group at the C-4 position and hydroxyl groups at C-6 and C-7, as seen in Cpd 4 , results in a potent Mcl-1 inhibitor.[9]

Mechanistic Insights into Key Coumarin Derivatives

Beyond cytotoxicity, understanding the mechanism of action is crucial for the rational development of novel therapeutics. Coumarin derivatives have been shown to modulate a variety of signaling pathways critical for cancer cell survival and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been identified as potent inhibitors of this pathway.[4][12] For example, certain 3-benzyl coumarin derivatives induce apoptosis through the downregulation of this signaling cascade.[12]

PI3K_Akt_mTOR_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibition Apoptosis Apoptosis Coumarin->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed and treat cells with coumarin derivatives as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells based on their position in the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with coumarin derivatives and harvest as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to eliminate RNA-induced background fluorescence).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The coumarin scaffold represents a highly promising platform for the development of novel anticancer agents. The extensive body of research highlights the potential to synthesize derivatives with high potency and selectivity against a wide range of cancer types. The ability of these compounds to modulate multiple key signaling pathways, including PI3K/Akt/mTOR and apoptosis, underscores their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of combination therapies, where coumarin derivatives are used in conjunction with existing chemotherapeutic agents, may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The continued investigation of structure-activity relationships will be crucial in guiding the rational design of the next generation of coumarin-based anticancer drugs.

References

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A Senior Application Scientist's Guide to Evaluating the Specificity of 2-oxo-2H-chromene-3-carboxamide Probes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is not merely to present data, but to provide the rationale behind the experimental design. This guide is structured to empower you, the researcher, to critically assess probe performance, understand the causality behind experimental choices, and design self-validating protocols to ensure the integrity of your findings. We will delve into the unique properties of these coumarin probes, objectively compare them against other common fluorophore classes, and provide robust protocols for you to validate their specificity in your own experimental systems.

The 2-oxo-2H-chromene-3-carboxamide Scaffold: A Platform for Specificity

The coumarin core is a privileged scaffold in medicinal chemistry and probe design.[1][2] Its derivatives, particularly the this compound structure, offer remarkable versatility. The inherent fluorescence of the coumarin ring system can be exquisitely modulated by chemical modification at various positions.[3] This structural modularity is the key to designing probes with high specificity for a diverse range of analytes, including metal ions, biothiols, and, notably, reactive oxygen and nitrogen species (ROS/RNS).[1][3]

Many advanced coumarin probes operate on a reaction-based, "off-on" mechanism.[4] In its native state, the probe is non-fluorescent or weakly fluorescent due to a quenching group that suppresses the coumarin's emission, often through a process like Photoinduced Electron Transfer (PeT).[1][5] A specific chemical reaction with the target analyte cleaves this quenching moiety, liberating the fluorophore and resulting in a dramatic increase in fluorescence intensity. It is the specificity of this chemical reaction that underpins the probe's selectivity.

cluster_0 Initial State: 'Off' cluster_1 Sensing Event cluster_2 Final State: 'On' Probe_Off Non-Fluorescent Coumarin Probe (Quenched) Quencher Reaction-Specific Quenching Group Probe_Off->Quencher PeT-based quenching Analyte Target Analyte (e.g., H₂S, Cu²⁺) Probe_Off->Analyte Specific Reaction Probe_On Highly Fluorescent Coumarin (Unquenched) Analyte->Probe_On Cleaves Quencher Light Fluorescence Signal Probe_On->Light emits

Figure 1. General 'Off-On' sensing mechanism of a reaction-based coumarin probe.

Comparative Analysis: Specificity Against Other Fluorophore Classes

The true test of a probe's utility lies in its performance relative to alternatives. Let's objectively compare this compound probes with other widely used classes of fluorophores.

Fluorophore ClassExample Probe(s)Primary Target(s)Sensing MechanismKnown Specificity Issues / Cross-ReactivityKey Advantages & Disadvantages
Coumarin-based CMHS, BS1/BS2H₂S, Metal Ions (Cu²⁺, Fe³⁺), ROS/RNS[1][4][6]Reaction-based "off-on" (PeT, ICT)Specificity is highly dependent on the reactive group; potential for off-target reactions if poorly designed.(+) Highly tunable, good photostability, high signal-to-background. (-) Requires careful validation for each new design.
Fluorescein-based DCFH-DAGeneral Oxidative StressOxidationNon-specific. Oxidized by H₂O₂, ONOO⁻, •OH, and hypochlorite; reaction can be catalyzed by cytochrome c and peroxidases.[7][8](+) Very bright, easy to use. (-) Extremely poor specificity, prone to auto-oxidation, making it a general indicator, not a specific sensor.
Rhodamine-based Dihydrorhodamine 123, MitoSOX™ RedPeroxynitrite (ONOO⁻), Mitochondrial O₂•⁻OxidationDHR is oxidized by multiple species, not just ONOO⁻.[8] MitoSOX requires HPLC to distinguish between O₂•⁻-specific product and other oxidation products.[8](+) Good photostability, red-shifted spectra reduce autofluorescence. (-) Can lack specificity without downstream analytical validation.
BODIPY-based HKOCl-1Hypochlorite (HOCl)OxidationGenerally good, but specificity is determined by the reactive moiety attached to the core dye.[7](+) Sharp emission spectra, high quantum yields, relatively insensitive to pH and solvent polarity. (-) Can be lipophilic, leading to non-specific membrane staining.
Cyanine (Cy) Dyes VariousOften used for labeling rather than sensingCovalent LabelingPrimarily used for antibody/protein labeling; specificity comes from the conjugated biomolecule, not the dye itself.(+) Bright, available in a wide range of wavelengths including NIR. (-) Not typically used as reaction-based sensors for small molecules.

This comparison underscores a critical principle: no probe is perfect, but some are far more specific than others. While general indicators like DCFH-DA can suggest the presence of oxidative stress, they cannot identify the specific ROS involved.[7][8] In contrast, a well-designed this compound probe, through its specific reactive group, offers the potential to selectively detect a single analyte, such as hydrogen sulfide, even in the presence of other reactive species.[4]

Experimental Protocols for Validating Probe Specificity

Trustworthiness in research is built on self-validating systems. You must rigorously test your probe's specificity within your experimental context. The following protocols provide a framework for this essential validation.

Protocol 1: In Vitro Specificity and Cross-Reactivity Assessment

This assay is the first-line defense against non-specific probes. It directly tests the probe's response to its intended target versus a panel of biologically relevant potential interferents.

Causality: The goal is to simulate the cellular environment in vitro by exposing the probe to various molecules it might encounter. A truly specific probe should exhibit a strong fluorescent response only to its target analyte.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of your this compound probe in DMSO.

    • Prepare high-concentration stock solutions of the target analyte (e.g., 10 mM NaHS for H₂S) and a panel of potential interferents in an appropriate buffer (e.g., PBS, pH 7.4).

    • Interferent Panel (Example for an H₂S probe):

      • Biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH)

      • ROS: Hydrogen peroxide (H₂O₂), Hypochlorite (OCl⁻), Superoxide (O₂•⁻, from KO₂), Hydroxyl radical (•OH, from Fenton reaction)

      • RNS: Peroxynitrite (ONOO⁻), Nitric Oxide (NO, from a NO donor like SNAP)

      • Metal Ions: Cu²⁺, Fe³⁺, Zn²⁺, Mg²⁺, Ca²⁺

  • Assay Execution (96-well plate format):

    • In a black, clear-bottom 96-well plate, add buffer to triplicate wells.

    • Add the probe to all wells to a final concentration of 10 µM.

    • Add the target analyte to its designated wells (e.g., 100 µM final concentration).

    • Add each potential interferent to their respective wells (a 10-fold excess, e.g., 1 mM, is recommended to rigorously test for interference).

    • For a "competition" experiment, add the interferent first, followed by the target analyte to a separate set of wells.

    • Incubate the plate at 37°C for 30 minutes (or the time recommended by the manufacturer).

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at the probe's optimal excitation and emission wavelengths.

    • Subtract the background fluorescence from wells containing only the probe in buffer.

  • Data Analysis:

    • Plot the fluorescence intensity as a bar graph for the probe alone, the probe + target, and the probe + each interferent. A specific probe will show a large signal increase only in the presence of the target analyte.

Figure 2. Workflow for in vitro evaluation of probe specificity.

Protocol 2: Validating Specificity in Live-Cell Imaging

In vitro results are essential, but cellular validation is the ultimate test. Cells are not simple bags of buffer; they contain compartments, enzymes, and reducing/oxidizing environments that can affect probe performance.

Causality: This protocol uses pharmacological manipulation (inducers and scavengers) to confirm that the observed fluorescence signal in cells is directly and specifically due to the target analyte.

Methodology:

  • Cell Culture and Staining:

    • Plate your cells of interest on glass-bottom dishes suitable for microscopy.

    • Treat cells with the probe at the recommended concentration (typically 1-10 µM) in imaging media for 30-60 minutes at 37°C.

    • Wash the cells twice with fresh, pre-warmed imaging media to remove excess probe.

  • Control Experiments (Perform in parallel):

    • Baseline Group: Image the probe-stained, untreated cells to establish the basal level of the analyte.

    • Positive Control (Induction): Treat a separate dish of cells with a known inducer of your target analyte before or during probe staining. For example, to induce H₂S, treat cells with a precursor like L-cysteine. To induce ROS, use an agent like PMA or H₂O₂. An increase in fluorescence compared to the baseline confirms the probe is responsive in the cellular environment.

    • Negative Control (Scavenging): Pre-treat a separate dish of cells with a known scavenger or inhibitor of your target analyte before adding the probe and inducer. For example, to scavenge H₂S, use hypotaurine. For ROS, use a general antioxidant like N-acetylcysteine (NAC). A significant reduction or complete ablation of the induced fluorescence signal provides strong evidence for the probe's specificity.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope with the appropriate filter sets. Ensure all imaging parameters (laser power, exposure time, gain) are kept identical across all experimental groups.

    • Quantify the mean fluorescence intensity from a statistically significant number of cells for each condition. Plot the results to compare the baseline, induced, and scavenged signals.

Start Start: Select Probe Q1 Is the target analyte known? Start->Q1 A1_Yes Select probe with reaction-based mechanism for that analyte Q1->A1_Yes Yes A1_No Use a general indicator (e.g., DCFH-DA) for initial screening only Q1->A1_No No Q2 Is high photostability required for long-term imaging? A1_Yes->Q2 End Proceed with Validated Experiment A1_No->End A2_Yes Prioritize Rhodamine or Coumarin-based probes Q2->A2_Yes Yes A2_No Fluorescein may be sufficient for snapshots Q2->A2_No No Q3 Is quantitative analysis of specificity critical? A2_Yes->Q3 A2_No->Q3 A3_Yes Perform in vitro panel screen and cellular scavenger controls Q3->A3_Yes Yes A3_No Acknowledge limitations of the probe in publication Q3->A3_No No A3_Yes->End A3_No->End

Figure 3. Decision flowchart for selecting and validating a fluorescent probe.

Conclusion

The this compound scaffold provides a powerful and versatile platform for developing highly specific fluorescent probes. Their tunable nature allows for the rational design of sensors that can outperform older, less specific dyes like DCFH-DA.[1][2] However, this power comes with the responsibility of rigorous validation. As scientists, we must move beyond simply accepting a manufacturer's claims and instead adopt a culture of critical evaluation. By employing the comparative knowledge and the robust validation protocols outlined in this guide, you can ensure that your fluorescent probe is not just a source of bright images, but a generator of trustworthy, high-fidelity data.

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  • ResearchGate. (n.d.). Comparison of methods for the synthesis of Substituted 2-oxo-2H-chromene-3-carbonitriles from aldehydes... ResearchGate. Available at: [Link]

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  • RSC Publishing. (n.d.). A coumarin-based “off–on” fluorescent probe for highly selective detection of hydrogen sulfide and imaging in living cells. Analytical Methods. Available at: [Link]

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  • PubMed. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Eur J Med Chem. Available at: [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-oxo-2H-chromene-3-carboxamide. As a substituted coumarin, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols to create a self-validating system for chemical waste management. The procedures outlined herein are based on best practices and data from analogous compounds; however, it is imperative to always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the material you are handling for site-specific and regulatory requirements.[1][2]

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe management. While a specific SDS for the parent compound is not available from the search, data from structurally similar coumarin and carboxamide derivatives provide a strong basis for a conservative risk assessment. The core coumarin structure is known for potential toxicity, and the carboxamide functional group can also contribute to biological activity.

The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[3] Some coumarin derivatives are classified as toxic if swallowed or upon skin contact.[4] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and preventing the generation of dust or aerosols.

Table 1: Anticipated Hazard Profile for this compound

Hazard Class GHS Pictogram Signal Word Hazard Statement Causality and Implication for Handling
Acute Toxicity (Oral) 💀 Danger H301: Toxic if swallowed.[4][5] Ingestion is a critical exposure route. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[4] Accidental ingestion could lead to severe health effects.
Skin Irritation Warning H315: Causes skin irritation.[3] The compound can cause inflammation, redness, or itching upon contact.[3] This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
Eye Irritation Warning H319: Causes serious eye irritation.[3] Direct contact with the eyes can cause pain and damage.[3] Chemical safety goggles or a face shield are mandatory to prevent splashes or contact with airborne particles.

| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[3] | Inhalation of the solid as a dust can irritate the lungs and respiratory tract.[3] All handling of the solid compound must be performed in a certified chemical fume hood to control airborne concentrations. |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Effective containment begins with rigorous adherence to engineering controls and the correct use of PPE. The causality is clear: to mitigate the hazards identified above, a multi-layered barrier between the researcher and the chemical is essential.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and containerizing of this compound waste must be conducted within a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure to fine particulates of the compound.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The equipment listed below provides a minimum standard for handling this chemical waste.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE Category Specification Rationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended). To prevent skin contact and potential irritation or absorption.[2] Gloves should be inspected before use and changed immediately if contaminated.
Eye Protection Safety goggles or a face shield. To protect against splashes, sprays, or airborne dust that can cause serious eye irritation.[3][7] Standard safety glasses are insufficient.
Body Protection A buttoned lab coat. To protect skin and personal clothing from contamination.[2]

| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of dust formation outside of a fume hood (e.g., during a large spill cleanup).[2] Your EHS office will specify the appropriate cartridge type. |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent accidental chemical reactions and to ensure the waste is accepted by the disposal facility. Never mix this waste with incompatible materials such as strong oxidizing agents. [3]

  • Designate a Waste Container:

    • Obtain a dedicated hazardous waste container from your institution's EHS office. The container must be made of a compatible material (e.g., HDPE or glass), be in good condition with a secure, sealable lid, and free of external contamination.[8] The original product container is often an excellent choice for waste accumulation.[8]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste" and the full chemical name: "This compound ".

    • List all constituents, including any solvents used for rinsing.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Collect Solid Waste:

    • Inside a chemical fume hood, carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop.

    • Also, collect any grossly contaminated items like weighing paper or paper towels in this container.

  • Manage Contaminated Labware:

    • Disposable Items: Contaminated disposable items (e.g., pipette tips, gloves) should be placed in the solid waste container.

    • Non-Disposable Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinses (rinsate) must be collected as hazardous waste in a separate, clearly labeled liquid waste container. The third rinse may be disposed of as aqueous waste, pending approval from your local EHS.[6] Never dispose of the initial rinsate down the drain.[1]

  • Secure and Store the Container:

    • Keep the waste container tightly sealed at all times, except when adding waste.[3][8]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible chemicals. The storage area should be locked or otherwise secured.[3]

Waste Segregation Workflow

The following diagram illustrates the proper segregation of waste streams generated during work with this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Collection A This compound (Solid Residue) Solid_Waste Solid Hazardous Waste Container (Labeled: this compound) A->Solid_Waste B Contaminated Consumables (Gloves, Weigh Boats, Wipes) B->Solid_Waste C Contaminated Glassware Triple_Rinse Triple Rinse Procedure C->Triple_Rinse Triple Rinse Liquid_Waste Liquid Hazardous Waste Container (Labeled: Rinsate) Triple_Rinse->Liquid_Waste Collect Rinsate 1 & 2 Cleaned_Glassware Clean Glassware for Reuse Triple_Rinse->Cleaned_Glassware Rinse 3 (per EHS policy) caption Waste Segregation Workflow Diagram

Waste Segregation Workflow Diagram

Final Disposal Pathway

On-site chemical inactivation of this compound is not recommended due to the lack of validated procedures and the potential for hazardous reactions. The only authoritative and safe disposal route is through your institution's regulated waste management program.

  • Contact EHS for Pickup: Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), submit a chemical waste pickup request to your EHS office.[8]

  • Transfer to a Licensed Disposal Facility: Your EHS department will arrange for a licensed hazardous waste disposal company to collect the material.[1]

  • Approved Disposal Method: The most common and effective disposal method for this type of organic chemical is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.

Disposal Decision Flowchart

G Start Generated Waste (Solid or Contaminated Material) Step1 Is waste container correctly labeled and sealed? Start->Step1 Step2 Store in designated Satellite Accumulation Area Step1->Step2 Yes Fix Correct Labeling/ Secure Lid Step1->Fix No Step3 Submit Waste Pickup Request to EHS Office Step2->Step3 Step4 EHS Arranges Pickup by Licensed Waste Vendor Step3->Step4 End Final Disposal via High-Temperature Incineration Step4->End Fix->Step1 caption Disposal Decision Flowchart

Disposal Decision Flowchart

Emergency Procedures: Spills and Exposure

In the event of an accidental release, prompt and correct action is crucial.

Small Spill Cleanup (Solid)
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control and Contain: If safe to do so, prevent the spread of the dust. Do not use a dry brush or towel, as this will aerosolize the powder.

  • PPE: Don the appropriate PPE as described in Section 2, including a respirator if necessary.

  • Clean Up: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or vacuum the material into the designated hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Personnel Exposure First Aid
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation occurs.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4]

References

  • Benchchem. (n.d.). Proper Disposal of (S)-1-Butylpyrrolidine-2-carboxamide: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). 2-Oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide Safety Data Sheet.
  • TCI Chemicals. (2025). Coumarin Safety Data Sheet.
  • Sigma-Aldrich. (2025). Coumarin Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). Coumarin-3-carboxylic acid Safety Data Sheet.
  • Alfa Aesar. (2025). Ethyl coumarin-3-carboxylate Safety Data Sheet.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Merck Millipore. (n.d.). Coumarin-3-carboxylic acid Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Fisher Scientific. (n.d.). 6-Bromopyridine-2-carboxamide Safety Data Sheet.

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Personal protective equipment for handling 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-oxo-2H-chromene-3-carboxamide

This guide provides crucial safety, handling, and disposal protocols for this compound and its structural analogs. As a coumarin derivative, this compound class requires stringent handling procedures to mitigate potential health risks in research and development settings. The following guidance is designed to empower laboratory professionals with the knowledge to operate safely and effectively.

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the bedrock of a robust safety plan. While specific toxicological data for every derivative may be limited, the coumarin scaffold and associated functional groups necessitate a cautious approach.

Primary Hazards:

  • Skin Irritation: Classified as a skin irritant.[1] Prolonged contact may lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][3]

  • Potential for Harm if Swallowed or Inhaled: Some derivatives are classified as harmful if swallowed, in contact with skin, or inhaled.[3]

Before any procedure, a thorough risk assessment is mandatory. This involves evaluating the quantity of the compound being used, the potential for aerosolization (e.g., weighing dry powder vs. handling a solution), and the duration of the task. This assessment directly informs the level of personal protective equipment (PPE) and engineering controls required.

The Last Line of Defense: Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure. The selection of appropriate PPE must be deliberate and based on the specific laboratory operation being performed.

PPE Selection Matrix
Task Minimum Required PPE Rationale
Storage & Transport Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Prevents incidental exposure during handling of sealed containers.
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Fully-Buttoned Lab Coat, NIOSH-approved N95 Respirator (or higher).This task has the highest risk of generating airborne particles. Double gloving prevents contamination when removing the outer pair. Goggles provide a full seal against airborne dust. A respirator is critical to prevent inhalation.[4][5]
Solution Preparation Nitrile Gloves, Chemical Splash Goggles, Lab Coat.Reduces risk of splashes and direct skin/eye contact. Operations should be performed within a fume hood.
Handling Solutions Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Protects against accidental splashes during transfers and use in experiments.
Waste Disposal Nitrile Gloves, Chemical Splash Goggles, Lab Coat.Protects against splashes and contact with contaminated materials during the packaging and transport of waste.
Causality Behind PPE Choices:
  • Gloves: Chemical-resistant nitrile gloves are specified to prevent skin contact.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[5]

  • Eye Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[4] When handling the powder or there is a risk of splashing, sealed chemical splash goggles are mandatory.[4][5]

  • Lab Coat: A fully buttoned, long-sleeved lab coat protects skin and personal clothing from contamination.[4]

  • Respiratory Protection: Handling the solid compound, especially during weighing, can generate dust. All such work must be performed in a certified chemical fume hood or a ventilated balance enclosure.[4][5] If this is not feasible, a NIOSH-approved particulate respirator (e.g., N95 or higher) is required to prevent inhalation.[4][6]

Primary Safeguards: Engineering and Administrative Controls

The most effective way to ensure safety is to minimize exposure at the source. This is achieved through a combination of engineering and administrative controls.

  • Engineering Controls: All operations involving the handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood.[4][5] This is the primary method for preventing inhalation exposure. The laboratory must be equipped with an eyewash station and a safety shower.[7]

  • Administrative Controls:

    • Designated Areas: Clearly designate specific areas for handling this compound to prevent cross-contamination.

    • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][7]

    • No Unattended Experiments: Never leave reactions or open containers unattended.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS).

Step-by-Step Protocol: Safe Handling and Disposal

This protocol provides a self-validating workflow for weighing the solid compound and preparing a stock solution.

Pre-Operation Checklist:
  • Verify the chemical fume hood has a current certification.

  • Confirm the location of the nearest eyewash station and safety shower.

  • Don all required PPE as specified in the PPE Selection Matrix for "Weighing & Aliquoting."

  • Prepare a designated hazardous waste container.[4]

Workflow Diagram: Hazard Assessment and PPE Selection

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe Control & PPE Selection cluster_op Operation & Disposal cluster_emergency Emergency Response start Begin Work with This compound task_assessment Assess Task: Weighing, Solution Prep, etc. start->task_assessment hazard_id Identify Hazards: Inhalation (dust), Skin/Eye Contact task_assessment->hazard_id eng_control Use Engineering Controls (Chemical Fume Hood) hazard_id->eng_control ppe_select Select PPE Based on Task (Refer to Matrix) eng_control->ppe_select ppe_check Inspect PPE for Integrity (Gloves, Goggles) ppe_select->ppe_check proceed Proceed with Handling Protocol ppe_check->proceed emergency Emergency? (Spill, Exposure) proceed->emergency disposal Segregate & Dispose of Waste in Labeled Container cleanup Decontaminate Work Area & Wash Hands disposal->cleanup cleanup->start For Next Task emergency->disposal No first_aid Follow First Aid Procedures (SDS Section 4) emergency->first_aid Yes report Report Incident first_aid->report

Caption: Hazard Assessment and PPE Selection Workflow.

Weighing and Solution Preparation Protocol:
  • Preparation: Place a tared weigh boat on an analytical balance inside a chemical fume hood or ventilated balance enclosure.

  • Transfer: Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.[3]

  • Dissolution: Transfer the weighed solid into a suitable vessel for dissolution. Add the desired solvent and mix until dissolved.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., outer gloves, disposable spatula tips) into the designated hazardous waste container.

  • Post-Handling: Carefully remove PPE, avoiding self-contamination. Wash hands thoroughly.

Disposal Plan:
  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[4][5]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled, and sealed hazardous waste container.[7] Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any other relevant hazard information as per your institution's guidelines and local regulations.[4]

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. Immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2][7] If breathing is difficult, provide oxygen and seek medical attention.

  • Spill:

    • Minor Spill: For small spills of solid material, carefully sweep or vacuum up the material (using a HEPA-filtered vacuum) and place it in a sealed container for disposal.[3] Avoid generating dust.[3][5]

    • Major Spill: Evacuate the area and alert emergency services and your institution's environmental health and safety office.[3]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's specific safety protocols. Always consult these resources before beginning work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards. JHU Laboratory Safety. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2012). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Standards - Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.